molecular formula C51H68N12O14S2 B15563585 Echinoserine

Echinoserine

Cat. No.: B15563585
M. Wt: 1137.3 g/mol
InChI Key: IZAHRQDCJNCMKL-RQLJINDISA-N
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Description

Echinoserine is a peptide.
a non-cyclic form of echinomycin;  isolated from Streptomyces tendae;  structure given in first source

Properties

Molecular Formula

C51H68N12O14S2

Molecular Weight

1137.3 g/mol

IUPAC Name

(2S)-2-[[3-[3-[[(1S)-1-carboxy-2-methylpropyl]-methylamino]-2-[[(2S)-2-[[(2R)-3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoyl]-methylamino]-1-methylsulfanyl-3-oxopropyl]sulfanyl-2-[[(2S)-2-[[(2R)-3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-methylbutanoic acid

InChI

InChI=1S/C51H68N12O14S2/c1-25(2)38(49(74)75)61(8)47(72)37(60(7)45(70)27(5)54-43(68)35(22-64)58-41(66)33-20-52-29-16-12-14-18-31(29)56-33)24-79-51(78-11)40(48(73)62(9)39(26(3)4)50(76)77)63(10)46(71)28(6)55-44(69)36(23-65)59-42(67)34-21-53-30-17-13-15-19-32(30)57-34/h12-21,25-28,35-40,51,64-65H,22-24H2,1-11H3,(H,54,68)(H,55,69)(H,58,66)(H,59,67)(H,74,75)(H,76,77)/t27-,28-,35+,36+,37?,38-,39-,40?,51?/m0/s1

InChI Key

IZAHRQDCJNCMKL-RQLJINDISA-N

Origin of Product

United States

Foundational & Exploratory

Echinoserine: A Technical Overview of a Quinoxaline Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinoserine is a naturally occurring antibiotic belonging to the quinoxaline (B1680401) class of compounds. It was first isolated from the fermentation broth of the bacterium Streptomyces tendae. Structurally, it is distinguished as a non-cyclic analogue of the well-known DNA bis-intercalating agent, echinomycin (B1671085).[1] While related to echinomycin, this compound exhibits its own distinct, albeit reportedly lesser, antibiotic activity.[1] This document provides a comprehensive technical overview of the chemical structure, and available biological information for this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a linear peptide backbone appended with two quinoxaline-2-carbonyl chromophores. This acyclic nature contrasts with the cyclic depsipeptide structure of echinomycin.

Chemical Identifiers

Property Value
Molecular Formula C₅₁H₆₈N₁₂O₁₄S₂
Molecular Weight 1137.29 g/mol

| CAS Number | 167324-03-0 |

Physicochemical Data

Quantitative physicochemical data for this compound, such as melting point, solubility, and pKa, are not extensively reported in the scientific literature.

Biological Activity

This compound has been identified as an antibiotic, though it is noted to be less potent than its cyclic counterpart, echinomycin.[1]

Antimicrobial Spectrum

Detailed quantitative data on the antimicrobial activity of this compound, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values against a broad panel of microorganisms, are not currently available in the public domain.

Experimental Protocols

The initial discovery and characterization of this compound involved its isolation from the fermentation culture of Streptomyces tendae. The structural elucidation was accomplished through the use of mass spectrometry and 2D nuclear magnetic resonance (NMR) spectroscopy.[1] Detailed, step-by-step protocols for the fermentation, isolation, and purification of this compound are not publicly available but would likely follow standard natural product isolation techniques for microbial metabolites.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been definitively elucidated in published research. However, its structural similarity to echinomycin suggests a potential mode of action involving interaction with DNA. Echinomycin is a known DNA bis-intercalator, meaning it inserts two of its planar quinoxaline rings into the DNA double helix.[2] This interaction inhibits DNA replication and transcription, leading to its cytotoxic and antibiotic effects. It is plausible that this compound, with its two quinoxaline moieties, may also interact with DNA, though its linear and more flexible structure likely results in a different binding affinity and mode of interaction compared to the rigid, cyclic structure of echinomycin.

Echinomycin is also known to be a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cellular responses to hypoxia. This inhibition occurs through the prevention of HIF-1α binding to the VEGF promoter. The signaling pathways affected by echinomycin include the MAPK, mitochondrial, and caspase pathways, ultimately leading to apoptosis in cancer cells. Furthermore, echinomycin has been shown to suppress the NOTCH1 and AKT-mTOR signaling cascades in leukemia cells.

Given the structural relationship, it is hypothesized that this compound might share some of these mechanisms, albeit with different potency. However, specific studies on the interaction of this compound with these signaling pathways are lacking.

To illustrate the potential, though unconfirmed, relationship in the mechanism of action, the established signaling pathway for the related compound, echinomycin, is presented below.

Echinomycin_Signaling_Pathway cluster_downstream Downstream Effects Echinomycin Echinomycin DNA DNA Echinomycin->DNA Bis-intercalation HIF1a HIF-1α Echinomycin->HIF1a Inhibition MAPK_Pathway MAPK Pathway Echinomycin->MAPK_Pathway Modulates Mitochondria Mitochondria Echinomycin->Mitochondria Induces Cytochrome c release NOTCH1_Pathway NOTCH1 Pathway Echinomycin->NOTCH1_Pathway Suppresses AKT_mTOR_Pathway AKT-mTOR Pathway Echinomycin->AKT_mTOR_Pathway Suppresses Transcription_Inhibition Transcription Inhibition DNA->Transcription_Inhibition VEGF_Promoter VEGF Promoter HIF1a->VEGF_Promoter Binding HIF1a->Transcription_Inhibition Apoptosis Apoptosis Transcription_Inhibition->Apoptosis Caspase_Activation Caspase Activation MAPK_Pathway->Caspase_Activation Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis NOTCH1_Pathway->Apoptosis AKT_mTOR_Pathway->Apoptosis

Caption: Postulated signaling pathways for Echinomycin, a structural analog of this compound.

Conclusion

This compound represents an interesting member of the quinoxaline antibiotic family, distinguished by its non-cyclic structure in comparison to echinomycin. While its discovery and basic structural characterization have been reported, there remains a significant gap in the publicly available data regarding its detailed physicochemical properties, quantitative biological activity, and specific mechanism of action. Further research is warranted to fully elucidate the therapeutic potential of this natural product and to understand the structure-activity relationships that differentiate it from other members of the quinoxaline class. Professionals in drug discovery and development may find this compound to be a valuable lead compound for the design of novel antibiotics or anticancer agents.

References

Echinoserine: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces tendae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinoserine, a novel quinoxaline (B1680401) antibiotic, was first identified and isolated from the fermentation broth of Streptomyces tendae strain Tü 4031. Structurally, it is characterized as a non-cyclic analogue of the well-known DNA intercalator, echinomycin. This distinction in its chemical architecture contributes to a biological activity profile that is less potent than its cyclic counterpart. The structural elucidation of this compound was accomplished through advanced spectrometric techniques, primarily high-resolution electrospray ionization mass spectrometry (HRESIMS) and two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. This guide provides a comprehensive overview of the discovery, isolation protocols, and detailed characterization of this compound, presenting available data in a structured format to facilitate further research and development.

Discovery and Production

This compound was discovered during an HPLC-diode-array screening of secondary metabolites produced by various actinomycetes. The producing organism, Streptomyces tendae strain Tü 4031, was cultivated under specific fermentation conditions to promote the biosynthesis of this unique metabolite.

Fermentation Protocol for Streptomyces tendae Tü 4031

A detailed, step-by-step protocol for the fermentation of Streptomyces tendae Tü 4031 to produce this compound is outlined below. This process is critical for achieving optimal yields of the target compound.

Materials:

  • Streptomyces tendae Tü 4031 culture

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (specific composition to be optimized, generally rich in complex carbon and nitrogen sources)

  • Shake flasks or fermenter

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Aseptically transfer a loopful of Streptomyces tendae Tü 4031 spores or a piece of mycelial agar (B569324) plug into a flask containing the seed medium.

  • Seed Culture Incubation: Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm until a dense culture is obtained.

  • Production Culture Inoculation: Transfer the seed culture (typically 5-10% v/v) into the production medium under sterile conditions.

  • Production Fermentation: Incubate the production culture at 28-30°C for 5-7 days with continuous agitation. Monitor key parameters such as pH, glucose consumption, and biomass.

  • Harvesting: After the incubation period, harvest the fermentation broth for the extraction of this compound.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process designed to separate the target molecule from other metabolites and media components.

Extraction Protocol
  • Biomass Separation: Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant. This compound is typically found in both the mycelium and the supernatant, so both should be processed.

  • Solvent Extraction:

    • Mycelium: Extract the mycelial cake with an organic solvent such as methanol (B129727) or acetone. Repeat the extraction multiple times to ensure complete recovery.

    • Supernatant: Extract the supernatant with a water-immiscible organic solvent like ethyl acetate (B1210297) or butanol.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification Protocol

The crude extract is subjected to a series of chromatographic steps to achieve high purity.

  • Initial Fractionation:

    • Method: Column chromatography using a stationary phase such as silica (B1680970) gel or a polymeric resin (e.g., Amberlite XAD).

    • Elution: Employ a stepwise gradient of solvents with increasing polarity (e.g., from hexane (B92381) to ethyl acetate to methanol).

    • Monitoring: Monitor the fractions using thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is employed.

    • Detection: UV detection at a characteristic wavelength for the quinoxaline chromophore (e.g., ~320 nm).

    • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Purification and Desalting: The purified fractions are pooled, concentrated, and may be subjected to a final desalting step if necessary.

Structural Elucidation and Characterization

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Mass Spectrometry

High-resolution mass spectrometry provided the elemental composition of this compound.

Parameter Value
Ionization Mode HRESIMS
Observed m/z [M+H]⁺ 1137.4522
Calculated m/z for C₅₁H₆₉N₁₂O₁₄S₂⁺ 1137.4492
Nuclear Magnetic Resonance (NMR) Spectroscopy

While the complete NMR data is not publicly available in detail, the structure was elucidated using 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments allowed for the assignment of proton and carbon signals and the determination of the connectivity of the atoms within the molecule.

A representative table for NMR data would be structured as follows, pending availability of the data:

Position δ¹³C (ppm) δ¹H (ppm, mult., J in Hz)
.........
.........

Biological Activity

This compound has been identified as an antibiotic belonging to the quinoxaline group. However, its biological activity is noted to be less potent than that of its cyclic analog, echinomycin.

Antibiotic Activity

The antibiotic activity of this compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol for MIC Determination (Broth Microdilution Method):

  • Prepare Inoculum: Grow the test microorganism in a suitable broth medium to a standardized cell density (e.g., 5 x 10⁵ CFU/mL).

  • Prepare Serial Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Quantitative data on the MIC values of this compound against specific microorganisms is not widely available in the public domain.

Visualizations

Experimental Workflow for this compound Isolation

Echinoserine_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Streptomyces tendae Tü 4031 Harvest Harvest Broth Fermentation->Harvest Centrifugation Centrifugation Harvest->Centrifugation Mycelium Mycelium Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction_M Solvent Extraction (Methanol/Acetone) Mycelium->Solvent_Extraction_M Solvent_Extraction_S Solvent Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction_S Concentration Concentration Solvent_Extraction_M->Concentration Solvent_Extraction_S->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography HPLC Reversed-Phase HPLC Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Logical Relationship of this compound Characterization

Echinoserine_Characterization cluster_discovery Discovery cluster_compound Isolated Compound cluster_analysis Structural Analysis cluster_activity Biological Evaluation STendae Streptomyces tendae Tü 4031 This compound This compound STendae->this compound HRESIMS HRESIMS This compound->HRESIMS NMR 2D NMR This compound->NMR MIC_Assay MIC Assay This compound->MIC_Assay Structure Chemical Structure HRESIMS->Structure NMR->Structure Antibiotic_Activity Antibiotic Activity MIC_Assay->Antibiotic_Activity

Caption: Characterization workflow for this compound.

Conclusion

This compound represents an interesting member of the quinoxaline class of antibiotics due to its acyclic nature compared to its close relative, echinomycin. While its discovery and basic characterization have been established, this guide highlights the need for more detailed public data, particularly comprehensive NMR assignments and a broader profile of its antibiotic activity. The provided protocols for fermentation, isolation, and purification serve as a foundational methodology for researchers aiming to reinvestigate this compound for potential therapeutic applications. Further studies are warranted to fully elucidate its mechanism of action and explore potential signaling pathways it may modulate.

The Uncharted Path: An In-depth Exploration of Echinoserine Biosynthesis in Actinomycetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Abstract

Echinoserine, a non-cyclic analog of the potent quinoxaline (B1680401) antibiotic echinomycin (B1671085), is a secondary metabolite produced by the actinomycete Streptomyces tendae. Despite its structural relationship to a clinically significant class of compounds, the biosynthetic pathway of this compound remains largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current, albeit limited, knowledge surrounding this compound and leverages established principles of microbial secondary metabolism to propose a putative biosynthetic framework. The focus is on providing a foundational understanding for researchers aiming to elucidate this pathway, with an emphasis on potential enzymatic mechanisms and the genetic architecture likely underpinning its synthesis. This document also outlines prospective experimental approaches essential for the definitive characterization of the this compound biosynthetic gene cluster and its enzymatic machinery.

Introduction

Actinomycetes, particularly species of the genus Streptomyces, are renowned for their prolific capacity to produce a vast array of structurally diverse and biologically active secondary metabolites. Among these are the quinoxaline antibiotics, a family of compounds characterized by a quinoxaline-2-carboxylic acid chromophore. Echinomycin, a prominent member of this family, exhibits potent antimicrobial and anticancer activities.

In 1995, a novel, non-cyclic analog of echinomycin was isolated from Streptomyces tendae strain Tü 4031 and named this compound.[1] Initial characterization revealed that this compound is not a biosynthetic precursor to echinomycin and exhibits lower antibiotic activity.[1] While the structure of this compound has been elucidated, the genetic and enzymatic basis of its formation has yet to be reported in detail. Understanding the biosynthesis of this compound is crucial for several reasons: it could provide insights into the evolution of quinoxaline antibiotic pathways, offer opportunities for synthetic biology approaches to generate novel analogs, and potentially uncover new enzymatic tools for biocatalysis.

This technical guide aims to collate the existing information on this compound and provide a forward-looking perspective on the research required to fully unravel its biosynthesis.

Current State of Knowledge

The primary literature on this compound biosynthesis is sparse. The foundational study identified Streptomyces tendae Tü 4031 as the producing organism and established the structure of this compound as a linear peptide derivative.[1] It is known to be a member of the quinoxaline group of antibiotics, suggesting a biosynthetic origin that likely involves the modification and incorporation of a quinoxaline chromophore.

While the genome of the specific producing strain, S. tendae Tü 4031, has not been publicly detailed with a focus on this compound, the genomes of other Streptomyces tendae strains have been sequenced. This opens the door for genome mining approaches to identify the putative this compound biosynthetic gene cluster (BGC).

Proposed Biosynthetic Pathway and Key Enzymes

Based on the structure of this compound and the well-characterized biosynthesis of related nonribosomal peptides (NRPs), a putative biosynthetic pathway can be proposed. The synthesis is likely orchestrated by a nonribosomal peptide synthetase (NRPS) multienzyme complex.

The proposed pathway can be broken down into three key stages:

  • Precursor Synthesis: Formation of the quinoxaline-2-carboxylic acid chromophore.

  • Peptide Assembly: Stepwise condensation of amino acid monomers by an NRPS.

  • Modification and Release: Potential tailoring reactions and release of the final product.

Quinoxaline Chromophore Formation

The biosynthesis of the quinoxaline chromophore is a critical initial step. While the specific enzymes for this compound are unknown, the pathway is likely analogous to that of other quinoxaline-containing natural products.

Quinoxaline_Formation Chorismate Chorismate Precursor Quinoxaline-2-carboxylic acid precursor Chorismate->Precursor Multi-step enzymatic conversion Activated_Precursor Quinoxaline-2-carboxyl-CoA Precursor->Activated_Precursor CoA Ligase

Caption: Putative pathway for the formation of the activated quinoxaline precursor.

Nonribosomal Peptide Synthesis

The core peptide backbone of this compound is likely assembled by an NRPS. Each module of the NRPS would be responsible for the incorporation of a specific amino acid.

NRPS_Assembly NRPS NRPS Module 1 A T C ... NRPS:f2->NRPS:f3 Thiolation & Condensation Growing_Peptide Growing Peptide Chain NRPS:f4->Growing_Peptide Amino_Acid_1 Amino Acid 1 Amino_Acid_1->NRPS:f1 Activation

Caption: A simplified representation of a single NRPS module's function.

Hypothetical Experimental Workflow for BGC Identification

The definitive elucidation of the this compound biosynthetic pathway will require a multi-pronged experimental approach, beginning with the identification of the responsible BGC.

Experimental_Workflow cluster_0 Genome Mining and BGC Identification cluster_1 Gene Function Analysis cluster_2 Enzymatic Characterization A Genome Sequencing of S. tendae Tü 4031 B Bioinformatic Analysis (e.g., antiSMASH) A->B C Identification of Putative this compound BGC B->C D Targeted Gene Knockout C->D E Heterologous Expression of the BGC C->E F Analysis of Metabolite Production (LC-MS) D->F E->F G In Vitro Enzyme Assays F->G H Biochemical Characterization of NRPS Domains G->H

Caption: Proposed experimental workflow for elucidating the this compound biosynthetic pathway.

Quantitative Data Summary

As of the date of this publication, there is no publicly available quantitative data regarding the biosynthesis of this compound. The following table is provided as a template for researchers to populate as data becomes available through experimental investigation.

ParameterValueUnitsExperimental ContextReference
Production Titer
Wild-type S. tendaemg/L
Engineered Strainmg/L
Enzyme Kinetics
NRPS Adenylation Domain (Amino Acid Substrate)
KmµM
kcats-1
Tailoring Enzyme (Substrate)
KmµM
kcats-1

Detailed Methodologies for Key Experiments

The following sections outline detailed, though generalized, protocols for the key experiments required to elucidate the this compound biosynthetic pathway. These should be adapted and optimized based on specific laboratory conditions and the genetic tractability of S. tendae.

Genome Sequencing and Bioinformatic Analysis
  • Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of S. tendae Tü 4031 using a standard actinomycete DNA extraction protocol.

  • Genome Sequencing: The genome will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to ensure a high-quality, contiguous assembly.

  • Genome Assembly and Annotation: Raw sequencing reads will be assembled de novo. The assembled genome will be annotated to predict coding sequences and other genetic features.

  • BGC Identification: The annotated genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. Clusters containing genes homologous to NRPSs and enzymes involved in quinoxaline biosynthesis will be prioritized as candidates for this compound production.

Targeted Gene Inactivation
  • Construction of a Knockout Vector: A gene within the putative this compound BGC will be targeted for inactivation. A knockout vector will be constructed containing flanking regions of the target gene and a selectable marker (e.g., an antibiotic resistance gene).

  • Transformation of S. tendae: The knockout vector will be introduced into S. tendae Tü 4031 via protoplast transformation or intergeneric conjugation from E. coli.

  • Selection of Mutants: Transformants will be selected based on the selectable marker. Double-crossover homologous recombination events will be screened for by PCR.

  • Metabolite Analysis: The wild-type and mutant strains will be cultured under production conditions. The culture extracts will be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare the metabolite profiles. A loss of this compound production in the mutant strain would confirm the involvement of the targeted gene in its biosynthesis.

Heterologous Expression
  • Cloning of the BGC: The entire putative this compound BGC will be cloned into a suitable expression vector. This may require techniques for large DNA fragment cloning, such as Transformation-Associated Recombination (TAR) in yeast.

  • Transformation of a Heterologous Host: The expression vector containing the BGC will be introduced into a genetically tractable and high-producing Streptomyces host, such as S. coelicolor or S. albus.

  • Cultivation and Metabolite Analysis: The heterologous host will be cultivated, and the culture extract will be analyzed by HPLC-MS for the production of this compound. Successful production would confirm the identity of the complete BGC.

Conclusion and Future Outlook

The biosynthesis of this compound in Streptomyces tendae represents an intriguing yet unexplored area of natural product research. While direct experimental evidence is currently lacking, the structural similarity of this compound to other quinoxaline antibiotics provides a solid foundation for proposing a biosynthetic pathway centered around a nonribosomal peptide synthetase. The advent of modern genomics and synthetic biology tools offers a clear path forward for the elucidation of this pathway.

The research outlined in this guide, from genome mining to enzymatic characterization, will not only fill a significant knowledge gap but also has the potential to expand our understanding of NRPS-mediated synthesis and provide new biocatalytic tools. The identification and characterization of the this compound BGC is the critical next step and will undoubtedly pave the way for exciting future discoveries in the field of actinomycete secondary metabolism.

References

Spectroscopic Profile of Echinoserine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Echinoserine, a quinoxaline (B1680401) antibiotic. Due to the limited public availability of the full experimental data from the primary literature, this document summarizes the reported spectroscopic methodologies used in the structural elucidation of this compound and presents a generalized workflow for such analyses.

Introduction to this compound

This compound is a naturally occurring antibiotic belonging to the quinoxaline family. It was first isolated from the fermentation broth of Streptomyces tendae (strain Tü 4031)[1]. Structurally, it is characterized as a non-cyclic analogue of the well-known antibiotic echinomycin[1]. The molecular formula of this compound is C₅₁H₆₈N₁₂O₁₄S₂. The structural elucidation of this complex molecule was accomplished through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and tandem Mass Spectrometry (MS)[1].

Spectroscopic Data Summary

The primary reference for the spectroscopic analysis of this compound is the publication by Blum S., et al., in The Journal of Antibiotics (1995)[1]. While the specific quantitative data from this study is not widely available in the public domain, this section outlines the types of data that would have been generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR, along with two-dimensional (2D) NMR techniques, were employed to determine the intricate structure of this compound[1].

Table 1: Representative ¹H NMR Data for this compound (Hypothetical)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not availableData not availableData not availableData not available
............

Table 2: Representative ¹³C NMR Data for this compound (Hypothetical)

Chemical Shift (δ) ppmAssignment
Data not availableData not available
......
Mass Spectrometry (MS)

Tandem mass spectrometry was crucial in confirming the molecular weight and determining the sequence of amino acid and other structural fragments of this compound.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass AnalyzerMass-to-Charge Ratio (m/z)Fragment Ions (m/z)
Electrospray Ionization (ESI)Tandem MS[M+H]⁺, [M+Na]⁺, etc.Data not available
UV-Vis Spectroscopy

The UV-Vis spectrum of this compound was reported to be highly similar to that of echinomycin, which is characteristic of the quinoxaline chromophore.

Table 4: UV-Vis Absorption Data for this compound

Solventλmax (nm)
Data not availableData not available

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are contained within the primary research article. The following are generalized methodologies typically employed for such analyses.

Isolation and Purification of this compound

This compound was isolated from the culture broth of Streptomyces tendae. A typical isolation protocol would involve:

  • Fermentation: Culturing of Streptomyces tendae in a suitable nutrient medium to promote the production of secondary metabolites.

  • Extraction: Extraction of the culture broth with an organic solvent (e.g., ethyl acetate, butanol).

  • Chromatography: Purification of the crude extract using various chromatographic techniques, such as silica (B1680970) gel chromatography, size-exclusion chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy Protocol
  • Sample Preparation: A few milligrams of purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The acquired data would be processed using specialized software to identify chemical shifts, coupling constants, and correlations, leading to the final structure elucidation.

Mass Spectrometry Protocol
  • Sample Introduction: A dilute solution of this compound would be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) or a similar soft ionization technique would be used to generate gas-phase ions of the molecule with minimal fragmentation.

  • Analysis: Tandem mass spectrometry (MS/MS) experiments would be performed to fragment the parent ion and analyze the resulting daughter ions to deduce the structure.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: A solution of this compound of a known concentration would be prepared in a suitable solvent (e.g., methanol, ethanol).

  • Analysis: The UV-Vis spectrum would be recorded over a specific wavelength range (e.g., 200-600 nm) using a spectrophotometer.

Workflow and Signaling Pathway Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel natural product like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of Natural Products cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fermentation Fermentation of Streptomyces tendae Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (Tandem MS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration Structure_Determination Final Structure Determination of this compound Data_Integration->Structure_Determination

Caption: Workflow of Natural Product Spectroscopic Analysis.

References

Physical and chemical properties of Echinoserine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of Echinoserine, a member of the quinoxaline (B1680401) group of antibiotics. Due to the limited availability of public data, this guide also includes generalized information and protocols relevant to the broader class of quinoxaline antibiotics to provide a functional context for research and development.

Chemical and Physical Properties

This compound is a complex non-cyclic analogue of the well-known DNA intercalating agent, echinomycin. It is a microbial-derived natural product produced by the fermentation of Streptomyces tendae (strain Tü 4031).[1] While detailed experimental data on its physical properties are not widely published, the fundamental molecular attributes have been characterized.

PropertyValueSource
Molecular Formula C₅₁H₆₈N₁₂O₁₄S₂--INVALID-LINK--
Molecular Weight 1137.29 g/mol --INVALID-LINK--
CAS Number 167324-03-0--INVALID-LINK--
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectral Data

TechniqueDescription
Mass Spectrometry (MS) Electron tandem mass spectrometry was a key technique in determining the molecular weight and fragmentation pattern, which helped in establishing its structural relationship with echinomycin.[1]
Nuclear Magnetic Resonance (NMR) 2D NMR spectroscopy was used to determine the connectivity of atoms within the molecule, confirming its non-cyclic nature.[1]
UV-Visible Spectroscopy The UV-visible spectrum of this compound shows a high degree of similarity to that of echinomycin, which is characteristic of the quinoxaline chromophore.[1]
Infrared (IR) Spectroscopy Specific IR absorption data for this compound is not available.

Biological Activity

This compound belongs to the quinoxaline family of antibiotics, which are known for a broad spectrum of biological activities.[2][3]

  • Antibiotic Activity : this compound has been shown to possess antibiotic properties, although it is reported to be less active than its cyclic counterpart, echinomycin.[1]

  • Mechanism of Action : The precise mechanism of action for this compound has not been explicitly detailed. However, quinoxaline antibiotics are generally known to exert their effects through various mechanisms, including:

    • DNA Intercalation : Many quinoxaline antibiotics, including the related compound echinomycin, act as bifunctional intercalators of DNA.[4][5] This interaction can inhibit DNA replication and transcription.

    • Generation of Reactive Oxygen Species (ROS) : Some quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, are known to be reduced by cellular reductases to generate ROS, which can lead to DNA damage and cell death.[2][6]

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of this compound are not published. However, the following are generalized protocols that are commonly used for the production, isolation, and analysis of quinoxaline antibiotics from Streptomyces species.

Fermentation for Production of Quinoxaline Antibiotics

This protocol outlines a general procedure for the fermentation of Streptomyces for the production of secondary metabolites.

  • Inoculum Preparation : A seed culture of Streptomyces tendae is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or mycelia and incubating at 28-30°C with shaking for 2-3 days.[7]

  • Production Medium : A production medium, often containing glucose, soybean meal, and various salts, is prepared and sterilized.[8]

  • Fermentation : The production medium is inoculated with the seed culture (typically 5-10% v/v) and incubated in a fermenter at 28-30°C for 5-10 days.[9][10] Aeration and agitation are controlled to maintain optimal conditions for antibiotic production.

  • Monitoring : The production of the antibiotic can be monitored by taking samples at regular intervals and analyzing them by HPLC.

Extraction and Purification

This is a general workflow for the extraction and purification of a microbial secondary metabolite.

  • Broth Separation : The fermentation broth is centrifuged to separate the mycelia from the supernatant.

  • Solvent Extraction : The active compound is extracted from the supernatant and/or the mycelial cake using an appropriate organic solvent, such as ethyl acetate (B1210297) or n-butanol.[8]

  • Concentration : The organic extract is concentrated under reduced pressure using a rotary evaporator.

  • Chromatographic Purification : The crude extract is subjected to one or more chromatographic steps for purification. This may include:

    • Silica gel column chromatography.[8]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC), often using a reversed-phase C18 column.[11]

HPLC Analysis

A general protocol for the analysis of quinoxaline antibiotics by HPLC.[12][13][14]

  • Column : Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (B52724) or methanol.

  • Flow Rate : 1.0 mL/min.

  • Detection : Diode-array detector (DAD) to monitor the characteristic UV absorbance of the quinoxaline chromophore.

  • Injection Volume : 10-20 µL.

Visualizations

The following diagrams illustrate a generalized experimental workflow and a hypothetical signaling pathway for this compound.

experimental_workflow Generalized Experimental Workflow for this compound Isolation fermentation Fermentation of Streptomyces tendae harvest Harvest of Fermentation Broth fermentation->harvest extraction Solvent Extraction harvest->extraction concentration Concentration of Crude Extract extraction->concentration purification Chromatographic Purification (e.g., HPLC) concentration->purification characterization Structural Elucidation (MS, NMR, etc.) purification->characterization bioassay Biological Activity Assays purification->bioassay signaling_pathway Hypothetical Mechanism of Action for this compound cluster_cell Bacterial Cell This compound This compound intercalation DNA Intercalation This compound->intercalation dna Bacterial DNA intercalation->dna replication_inhibition Inhibition of DNA Replication intercalation->replication_inhibition transcription_inhibition Inhibition of Transcription intercalation->transcription_inhibition cell_death Cell Death replication_inhibition->cell_death transcription_inhibition->cell_death

References

Echinoserine and Echinomycin: A Technical Guide to a Biosynthetic Relationship and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinomycin (B1671085) is a potent quinoxaline (B1680401) antibiotic renowned for its antitumor properties, which stem from its unique mechanism of DNA bis-intercalation and subsequent inhibition of hypoxia-inducible factor 1-alpha (HIF-1α). This technical guide provides an in-depth exploration of echinomycin and its relationship with echinoserine, a structurally related natural product. While structurally similar, this compound is a non-cyclic analog and not a direct biosynthetic precursor to echinomycin. This document details the biosynthesis of echinomycin, its molecular mechanism of action, presents available quantitative data, and furnishes detailed experimental protocols for its isolation and functional analysis.

Introduction

Echinomycin, first isolated from Streptomyces echinatus, is a cyclic depsipeptide antibiotic that has garnered significant interest for its cytotoxic and antineoplastic activities[1][2]. Its molecular structure features two quinoxaline chromophores that enable it to bind DNA with high affinity and specificity, acting as a bifunctional intercalating agent[1][3]. This interaction is the foundation of its biological activity, leading to the disruption of critical cellular processes like DNA replication and RNA synthesis[4]. A key consequence of its DNA binding is the potent inhibition of the transcription factor HIF-1α, a master regulator of the cellular response to hypoxia and a critical target in oncology.

This compound, isolated from Streptomyces tendae, presents a similar quinoxaline structure but in a non-cyclic form. Initial assumptions might suggest it serves as a precursor in the echinomycin biosynthetic pathway; however, studies have shown this is not the case. This compound exhibits lower antibiotic activity than its cyclic counterpart, highlighting the structural importance of the cyclic peptide core for potent biological function. This guide will dissect the relationship between these two molecules, focusing primarily on the well-characterized echinomycin.

The Biosynthetic Pathway of Echinomycin

Echinomycin is synthesized via a multi-modular Non-Ribosomal Peptide Synthetase (NRPS) pathway. This enzymatic assembly line constructs the peptide backbone from amino acid precursors. The process begins with the synthesis of the quinoxaline-2-carboxylic acid (QXC) chromophore from the precursor L-tryptophan. The NRPS machinery then sequentially condenses the amino acid building blocks (L-alanine, L-cysteine, D-serine, L-valine) and attaches the QXC moiety. Key steps include N-methylation of specific amino acids and the eventual dimerization and cyclization, which is facilitated by a terminal thioesterase (TE) domain. The pathway culminates in the formation of a characteristic thioacetal bridge, a critical structural feature of echinomycin.

Echinomycin Biosynthesis Figure 1: Simplified Echinomycin NRPS Pathway cluster_precursor Precursor Synthesis cluster_nrps NRPS Assembly Line cluster_post_nrps Post-NRPS Modification L-Tryptophan L-Tryptophan QXC Quinoxaline-2- carboxylic acid (QXC) L-Tryptophan->QXC Multiple Enzymatic Steps Load Loading Module: QXC Activated Mod1 Module 1: L-Alanine Load->Mod1 Mod2 Module 2: L-Cysteine (N-methylation) Mod1->Mod2 Mod3 Module 3: D-Serine Mod2->Mod3 Mod4 Module 4: L-Valine (N-methylation) Mod3->Mod4 TE Thioesterase (TE) Domain Mod4->TE Dimerization Dimerization & Cyclization TE->Dimerization Release of Linear Peptide Bridge Thioacetal Bridge Formation Dimerization->Bridge Echinomycin Echinomycin Bridge->Echinomycin

Caption: A diagram of the key stages in the biosynthesis of echinomycin.

Molecular Mechanism of Action

Echinomycin's primary mode of action is its sequence-specific binding to DNA. It functions as a bis-intercalator, meaning both of its quinoxaline rings insert into the DNA double helix, typically at 5'-CpG-3' steps. This high-affinity binding is stabilized by the depsipeptide core, which rests in the minor groove.

This DNA binding has a profound biological consequence: the inhibition of HIF-1α. HIF-1α is a transcription factor that is stabilized under hypoxic conditions and binds to Hypoxia-Responsive Elements (HREs) in the promoters of target genes, such as Vascular Endothelial Growth Factor (VEGF). By binding to CpG sequences often found within HREs, echinomycin physically blocks the binding of the HIF-1α/ARNT heterodimer to the DNA. This prevents the transcription of genes crucial for tumor angiogenesis, metabolism, and survival, making echinomycin a potent inhibitor of tumor progression.

Echinomycin_MoA Figure 2: Echinomycin's Mechanism of HIF-1α Inhibition HIF1a_Stabilization HIF-1α Protein Stabilization HIF1a_ARNT HIF-1α / ARNT Heterodimer Formation HIF1a_Stabilization->HIF1a_ARNT HRE_Binding Binding to Hypoxia Responsive Element (HRE) on DNA HIF1a_ARNT->HRE_Binding Gene_Transcription Transcription of Target Genes (e.g., VEGF) HRE_Binding->Gene_Transcription Angiogenesis Angiogenesis & Tumor Progression Gene_Transcription->Angiogenesis Echinomycin Echinomycin DNA_Intercalation Bis-intercalation at CpG sites within HRE Echinomycin->DNA_Intercalation Inhibits DNA_Intercalation->HRE_Binding

Caption: Echinomycin inhibits HIF-1α by binding to DNA and blocking transcription.

Quantitative Data

Table 1: Biological Activity of Echinomycin
ParameterValueTarget/SystemReference
IC₅₀ 29.4 pMHIF-1α Inhibition
DNA Binding Constant (K) 5.0 x 10⁵ M⁻¹ (at 20°C)Calf Thymus DNA
In Vitro Cytotoxicity 16-19% response rate at 0.01 µg/mLHuman Tumor Colony-Forming Units
Table 2: Thermodynamics of Echinomycin-DNA Interaction (at 20°C)
Thermodynamic ParameterValueMethodReference
Gibbs Free Energy (ΔG°) -7.6 kcal mol⁻¹Calorimetry & UV Denaturation
Enthalpy (ΔH) +3.8 kcal mol⁻¹Calorimetry
Entropy (ΔS) +38.9 cal mol⁻¹ K⁻¹Calculated
The positive enthalpy and large positive entropy indicate that the binding of echinomycin to DNA is an entropically driven process.

Key Experimental Protocols

Protocol 1: Isolation and Extraction of Quinoxaline Antibiotics from Streptomyces

This protocol is a generalized procedure adapted from methods for secondary metabolite extraction from Streptomyces species and is applicable for compounds like echinomycin and this compound.

5.1.1. Fermentation

  • Inoculum Preparation: Inoculate a suitable seed medium (e.g., Tryptone Soya Broth) with spores or mycelia of the Streptomyces strain (S. echinatus for echinomycin, S. tendae for this compound). Incubate at 28-30°C on a rotary shaker (180-200 rpm) for 48-72 hours to develop a seed culture.

  • Production Culture: Inoculate a larger volume of production medium (e.g., Starch Nitrate Broth or a custom medium optimized for the strain) with the seed culture (typically 5-10% v/v).

  • Incubation: Ferment for 7-11 days under controlled conditions (e.g., 28-30°C, 200 rpm). Monitor growth and secondary metabolite production via analytical methods like HPLC.

5.1.2. Extraction

  • Harvesting: After the incubation period, harvest the culture broth. Separate the mycelial biomass from the supernatant by centrifugation (e.g., 5000 rpm for 15 minutes).

  • Solvent Extraction: Transfer the cell-free supernatant to a separatory funnel. Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate).

  • Mixing: Shake the funnel vigorously for 20-30 minutes to facilitate the transfer of the hydrophobic compounds into the organic phase.

  • Phase Separation: Allow the layers to separate. Collect the upper organic phase. Repeat the extraction process on the aqueous phase two more times to maximize yield.

  • Concentration: Pool the organic extracts and concentrate them to dryness using a rotary evaporator at a controlled temperature (e.g., 40°C). The resulting crude residue contains the secondary metabolites.

5.1.3. Purification

  • Chromatography: Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Purification: Purify the target compound using chromatographic techniques. This typically involves initial separation by flash chromatography on a silica (B1680970) gel column, followed by final purification using reversed-phase High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

  • Analysis: Confirm the identity and purity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isolation_Workflow Figure 3: General Workflow for Isolation of Streptomyces Metabolites Fermentation Production Fermentation (7-11 days) Harvest Harvest & Centrifuge Fermentation->Harvest Extraction Liquid-Liquid Extraction (Ethyl Acetate) Harvest->Extraction Supernatant Concentration Rotary Evaporation (Crude Extract) Extraction->Concentration Purification Chromatography (Silica, HPLC) Concentration->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: A flowchart outlining the key steps for isolating secondary metabolites.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for HIF-1α-DNA Binding Inhibition

This protocol outlines a general method to assess the inhibition of HIF-1α binding to its DNA target (HRE) by echinomycin.

  • Probe Preparation:

    • Synthesize complementary single-stranded oligonucleotides containing the HRE consensus sequence.

    • Label one oligonucleotide at the 5' end with a non-radioactive tag (e.g., biotin (B1667282) or an infrared dye) or a radioactive tag ([γ-³²P]ATP).

    • Anneal the labeled and unlabeled strands to create a double-stranded DNA probe. Purify the probe.

  • Nuclear Extract Preparation:

    • Culture cells (e.g., HeLa or U251 glioma cells) under hypoxic conditions (1% O₂) for 4-6 hours to induce HIF-1α expression.

    • Harvest the cells and prepare nuclear extracts using a commercial kit or standard cell lysis protocols. Determine the protein concentration of the extract.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following in order: nuclease-free water, 5x binding buffer, a non-specific competitor DNA (e.g., Poly(dI-dC)), and the nuclear extract (typically 3-5 µg).

    • For inhibition assays, pre-incubate the nuclear extract with varying concentrations of echinomycin (or DMSO as a vehicle control) for 20-30 minutes at room temperature.

    • Add the labeled HRE probe to the reaction mixture.

    • Incubate the complete reaction at room temperature for 20 minutes to allow protein-DNA binding.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel (e.g., 5% TBE gel).

    • Run the gel in 0.5x TBE buffer at a constant voltage (e.g., 150 V) until the loading dye has migrated sufficiently.

  • Detection:

    • Transfer the DNA from the gel to a nylon membrane (for biotin/chemiluminescent detection) or image the gel directly (for infrared dye detection). For radioactive probes, dry the gel and expose it to X-ray film.

    • Analysis: A "shifted" band represents the HIF-1α-DNA complex. The intensity of this band will decrease in the presence of an effective inhibitor like echinomycin.

Conclusion

Echinomycin remains a compound of significant interest due to its potent, sequence-specific DNA binding and resulting inhibition of the clinically relevant transcription factor, HIF-1α. Its structural analog, this compound, while sharing the quinoxaline chromophore, lacks the cyclic structure and exhibits reduced biological activity, underscoring the importance of the macrocyclic depsipeptide scaffold for high-affinity DNA interaction. Understanding the non-ribosomal biosynthetic pathway of echinomycin provides a foundation for future bioengineering efforts to create novel analogs. The detailed protocols provided herein offer a practical guide for researchers aiming to isolate these compounds and functionally characterize their interaction with DNA and key cellular targets like HIF-1α. Further investigation into the structure-activity relationship of echinomycin and its analogs could pave the way for the development of next-generation HIF-1α inhibitors for cancer therapy.

References

The Discovery of Novel Quinoxaline Compounds from Natural Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline (B1680401) scaffold, a heterocyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a cornerstone in medicinal chemistry. Natural products featuring this motif have demonstrated a broad spectrum of potent biological activities, including antimicrobial, anticancer, and antiviral properties. This technical guide provides an in-depth overview of the discovery of novel quinoxaline compounds from natural sources, with a focus on the isolation, structure elucidation, and biological evaluation of these promising therapeutic agents. Echinomycin (B1671085), a potent anticancer agent isolated from Streptomyces echinatus, will be used as a central case study to illustrate the key experimental protocols and data analysis involved in this discovery process.

The Natural Product Discovery Workflow

The journey from a natural source to a purified, characterized bioactive compound is a meticulous process. The general workflow for the discovery of novel quinoxaline compounds is outlined below.

Natural Product Discovery Workflow cluster_0 Isolation & Extraction cluster_1 Purification & Characterization cluster_2 Biological Evaluation Natural_Source Natural Source (e.g., Streptomyces sp.) Fermentation Fermentation Natural_Source->Fermentation Inoculation Extraction Solvent Extraction Fermentation->Extraction Harvesting Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatography (Silica Gel, HPLC) Crude_Extract->Chromatography Pure_Compound Pure Quinoxaline Compound Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassays Biological Assays (e.g., Cytotoxicity) Pure_Compound->Bioassays Mechanism_of_Action Mechanism of Action Studies Bioassays->Mechanism_of_Action Lead_Compound Lead Compound Mechanism_of_Action->Lead_Compound

Figure 1: Generalized workflow for the discovery of natural quinoxaline compounds.

Experimental Protocols: The Case of Echinomycin

Echinomycin serves as an excellent exemplar for detailing the experimental methodologies involved in the discovery of quinoxaline natural products.[1]

Fermentation of Streptomyces echinatus

The production of echinomycin is achieved through submerged batch fermentation of a high-yield Streptomyces strain.[2]

  • Strain : Streptomyces echinatus A8331 or Streptomyces sp. LS462.[2][3]

  • Seed Medium : A suitable agar (B569324) slant medium, such as Gauze-asparagine (GA) agar, is used for initial culture. The seed culture is then grown in a liquid medium with the same components.[2]

    • GA Agar Composition (g/L): Soluble starch 20.0, L-asparagine 0.5, KNO₃ 1.0, K₂HPO₄·H₂O 0.5, NaCl 0.5, MgSO₄·7H₂O 0.5.

  • Production Medium : A production medium is designed to maximize the yield of the desired secondary metabolite.

    • Composition (g/L): Glucose 10.0, millet meal 20.0, cottonseed protein powder 20.0, and 3-(N-morpholino)-propanesulfonic acid 20.0, with the pH adjusted to 7.0.

  • Fermentation Conditions :

    • Seed culture is incubated at 28°C on a rotary shaker (220 rpm) for 96 hours.

    • The production culture is inoculated with the seed culture and incubated at 28°C for 8 days on a rotary shaker at 220 rpm.

Extraction and Purification of Echinomycin

Following fermentation, the bioactive compounds are extracted and purified from the culture broth.

  • Harvesting and Extraction :

    • The culture broth is centrifuged to separate the mycelial biomass from the supernatant.

    • The cell-free supernatant is extracted with an equal volume of an organic solvent, such as ethyl acetate. The mixture is vigorously shaken and allowed to separate.

    • The organic layer containing the crude extract is collected and concentrated under reduced pressure using a rotary evaporator.

  • Chromatographic Purification :

    • Silica (B1680970) Gel Chromatography : The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, such as hexane (B92381) and ethyl acetate, to separate fractions based on polarity.

    • High-Performance Liquid Chromatography (HPLC) : Fractions showing bioactivity are pooled and further purified by reversed-phase HPLC to yield the pure echinomycin.

Structure Elucidation

The chemical structure of the purified compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Data Presentation: Bioactivity and Spectroscopic Data of Echinomycin

Quantitative data is crucial for evaluating the potential of a newly discovered compound. The following tables summarize the anticancer activity and representative NMR data for echinomycin.

Table 1: Anticancer Activity of Echinomycin against Various Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (nM)Reference
U-87 MGGlioblastoma0.5 ± 0.1
SW620Colon Cancer26
HT-29Colon Cancer-
PANC-1Pancreatic Cancer-
BeWoChoriocarcinoma-
MIA PaCa-2Pancreatic Cancer-
SNU-16Gastric Cancer-
U251Glioma-
MCF-7Breast Cancer-
HepG2Hepatocellular Carcinoma-
HeLaCervical Cancer-
RKOColon Cancer-

Note: IC₅₀ values can vary depending on the specific assay conditions.

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for Echinomycin
Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
Quinoxaline Moiety
C-2143.5-
C-3145.29.2 (s)
C-5130.17.8 (dd, 8.1, 1.2)
C-6131.57.9 (td, 8.1, 1.5)
C-7130.87.9 (td, 8.1, 1.5)
C-8129.58.1 (dd, 8.1, 1.2)
Peptide Backbone
Ala Cα48.94.5 (q, 7.0)
Ala Cβ18.21.1 (d, 7.0)
Cys Cα55.15.8 (m)
Cys Cβ35.43.1 (m), 2.9 (m)
Ser Cα53.75.9 (m)
Ser Cβ62.33.8 (m)
Val Cα58.64.9 (d, 9.8)
Val Cβ30.52.1 (m)

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.

Mechanism of Action and Signaling Pathways

Understanding the mechanism by which a natural product exerts its biological effect is critical for its development as a therapeutic agent. Echinomycin is a potent DNA bis-intercalator, meaning it inserts its two quinoxaline rings into the DNA double helix, primarily at CpG steps. This interaction physically blocks the binding of transcription factors, such as hypoxia-inducible factor 1-alpha (HIF-1α), to their target DNA sequences.

The downstream signaling cascade initiated by echinomycin-induced DNA damage leads to apoptosis. In human colon cancer cells (HT-29), this process involves the activation of the cytochrome c-ERK-caspase-3 pathway.

Echinomycin_Signaling_Pathway cluster_0 Cellular Response to Echinomycin Echinomycin Echinomycin Intercalation DNA Bis-intercalation Echinomycin->Intercalation DNA Nuclear DNA DNA->Intercalation Mitochondrion Mitochondrion Intercalation->Mitochondrion Stress Signal ERK_Activation ERK Activation Intercalation->ERK_Activation Parallel Signal Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation ERK_Activation->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Echinomycin-induced apoptotic signaling pathway in HT-29 colon cancer cells.

As depicted in Figure 2, echinomycin's intercalation into DNA triggers a stress signal that leads to the release of cytochrome c from the mitochondria into the cytosol. This event activates caspase-9, which in turn activates the executioner caspase-3. In parallel, echinomycin induces the activation of the extracellular signal-regulated kinase (ERK). Both pathways converge on the activation of caspase-3, leading to the execution of the apoptotic program and cell death.

Conclusion

The discovery of novel quinoxaline compounds from natural sources remains a promising avenue for the development of new therapeutics. The systematic approach of fermentation, extraction, purification, and structure elucidation, coupled with rigorous biological evaluation, is essential for identifying and characterizing new lead compounds. The case of echinomycin highlights the potential of this discovery pipeline, showcasing a potent natural product with a well-defined mechanism of action. Continued exploration of microbial and other natural sources, combined with modern analytical and screening technologies, will undoubtedly lead to the discovery of new quinoxaline derivatives with significant therapeutic potential.

References

Biological Activity of Streptomyces tendae Crude Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces tendae is a bacterium recognized for its capacity to produce a diverse array of secondary metabolites with significant biological activities. Among these is Echinoserine, a quinoxaline (B1680401) antibiotic. While research on crude extracts specifically designated as "this compound crude extracts" is limited, studies on the broader crude extracts of Streptomyces tendae offer valuable insights into their therapeutic potential. These extracts are complex mixtures containing a variety of bioactive compounds, including this compound, and have demonstrated promising anti-inflammatory and cytotoxic properties. This document provides a technical overview of the biological activities of Streptomyces tendae crude extracts, detailing experimental methodologies and summarizing key quantitative data.

Data Presentation

The biological activities of crude extracts from Streptomyces tendae have been evaluated through various in vitro assays. The following tables summarize the key quantitative data from these studies.

Table 1: Anti-inflammatory and Hemolytic Activity of Streptomyces tendae Ethyl Acetate (B1210297) Crude Extract

ActivityConcentration (µg/mL)Result
In-vitro Anti-inflammatory Activity50096.63% inhibition
Total Hemolytic Activity50049.60%
Total Phenolic Content50042.11%

Table 2: Cytotoxic Activity of Streptomyces tendae Ethyl Acetate Crude Extract (MTT Assay) [1]

Cell LineConcentration (µg/mL)Cell Viability (%)IC50 (µg/mL)
MCF-7 (Breast Cancer)25024.0088.26
HT-29 (Colon Cancer)25039.17104.81

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the biological activity of Streptomyces tendae crude extracts.

Preparation of Crude Extract

The production of bioactive metabolites from Streptomyces tendae is typically achieved through submerged fermentation.

Workflow for Crude Extract Preparation

G cluster_0 Fermentation and Inoculation cluster_1 Extraction cluster_2 Final Product Inoculation Inoculate S. tendae into AM3 medium Incubation Incubate for 1 week Inoculation->Incubation Centrifugation Centrifuge culture broth to separate supernatant Incubation->Centrifugation Solvent_Extraction Extract cell-free supernatant with ethyl acetate (3x) Centrifugation->Solvent_Extraction Drying Dry the extract in vacuo Solvent_Extraction->Drying Crude_Extract Obtain crude extract Drying->Crude_Extract

Caption: Workflow for the preparation of crude extract from S. tendae.

Detailed Protocol:

  • A pure culture of Streptomyces tendae is inoculated into a suitable fermentation medium, such as AM3 medium (soluble starch, 15 g/L; soybean powder, 5 g/L; peptone bacteriological, 15 g/L; glycerol, 15 g/L; CaCO₃, 2 g/L; 3% sea salt; pH 7.4).

  • The culture is incubated for one week under optimal growth conditions (e.g., 28-30°C).

  • Following incubation, the culture broth is centrifuged to separate the cell-free supernatant.

  • The supernatant is then subjected to solvent extraction, typically with ethyl acetate, repeated three times to ensure maximum recovery of secondary metabolites.

  • The combined ethyl acetate fractions are dried in vacuo to yield the crude extract.

In-vitro Anti-inflammatory Activity Assay

The anti-inflammatory potential of the crude extract is often assessed by its ability to inhibit protein denaturation, a hallmark of inflammation.

Workflow for Anti-inflammatory Assay

G Reaction_Mixture Prepare reaction mixture: - Test sample (crude extract) - 1% bovine serum albumin - Phosphate buffered saline (pH 6.4) Incubation_Heat Incubate at 37°C for 20 min, then heat at 70°C for 5 min Reaction_Mixture->Incubation_Heat Cooling Cool the samples Incubation_Heat->Cooling Measurement Measure absorbance at 660 nm Cooling->Measurement Calculation Calculate percentage inhibition Measurement->Calculation

Caption: General workflow for in-vitro anti-inflammatory activity assay.

Detailed Protocol:

  • A reaction mixture is prepared containing the test sample (crude extract at a specific concentration), 1% aqueous solution of bovine serum albumin, and phosphate-buffered saline (pH 6.4).

  • The mixture is incubated at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes to induce protein denaturation.

  • After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • The percentage inhibition of protein denaturation is calculated relative to a control sample without the extract.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the crude extract on cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity.

Signaling Pathway in MTT Assay

G MTT MTT (yellow tetrazolium salt) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in viable cells) MTT->Mitochondrial_Dehydrogenase Reduction Formazan Formazan (purple crystals) Mitochondrial_Dehydrogenase->Formazan Solubilization Solubilization (e.g., with DMSO) Formazan->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement

References

The Secondary Metabolite Profile of Streptomyces tendae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the secondary metabolite profile of Streptomyces tendae. This bacterium is a notable producer of a diverse array of bioactive compounds with significant potential in the pharmaceutical and biotechnology sectors. This document details the known secondary metabolites, quantitative production data, experimental protocols for their analysis, and the regulatory pathways governing their biosynthesis.

Overview of Secondary Metabolites

Streptomyces tendae has been identified as the source of several important secondary metabolites, exhibiting a range of biological activities. These include antifungal agents, enzyme inhibitors, and biosurfactants. The primary bioactive compounds produced by S. tendae are summarized below.[1]

Quantitative Production of Secondary Metabolites

The production of secondary metabolites by Streptomyces tendae is influenced by various factors, including culture conditions and the specific strain. The following tables summarize the available quantitative data for key metabolites.

MetaboliteProduction Yield/ParameterStrainReference
Nikkomycins44 mg/g dry weight/h (specific productivity)S. tendae[2]
Streptofactin4 mg from 20 L of agar (B569324) mediumS. tendae Tü 901/8c[3]
Streptofactin36 mg/L (Critical Micelle Concentration)S. tendae Tü 901/8c[3]
Geosmin (B144297)0.3–0.6 attograms/bacterium/hourS. tendae[4][5]

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces tendae and the extraction, purification, and analysis of its key secondary metabolites.

Cultivation of Streptomyces tendae for Secondary Metabolite Production

3.1.1. Media Composition

The following media are commonly used for the cultivation of Streptomyces tendae to promote secondary metabolite production.

GYM Streptomyces Medium (DSMZ Medium 65) [6]

  • Glucose: 4.0 g/L

  • Yeast Extract: 4.0 g/L

  • Malt Extract: 10.0 g/L

  • CaCO₃: 2.0 g/L

  • Agar (for solid medium): 20.0 g/L

Seed Culture Medium for Nikkomycin Production [6]

  • Yeast Extract: 20.0 g/L

  • Soluble Starch: 10.0 g/L

  • Mannitol: 30.0 g/L

  • Soy Flour: 20.0 g/L

Production Medium for Streptofactin [3]

  • di-Ammonium-tartrate: 0.4%

  • NaCl: 0.5%

  • K₂HPO₄: 0.2%

  • MgSO₄·7H₂O: 0.1%

  • CaCl₂·2H₂O: 0.2%

  • Ferrioxamine E: 0.002%

  • MnSO₄·1H₂O: 0.001%

  • Agar: 2%

  • Glucose: 0.8%

  • pH: 7.3

3.1.2. Fermentation Parameters for Nikkomycin Production [6]

  • Seed Culture: Inoculate a cryopreserved vial of S. tendae into the seed culture medium. Incubate at 28-30°C with shaking for 48 hours.

  • Production Culture: Aseptically transfer the seed culture to the production fermenter at an inoculation volume of 5-10% (v/v).

  • Fermentation Conditions:

    • Temperature: 28-30°C

    • pH: Maintained at a controlled level, often monitored throughout fermentation.

    • Dissolved Oxygen: Maintained at a controlled level, often monitored throughout fermentation.

    • Agitation: Dependent on fermenter geometry and scale.

  • Fed-Batch Strategy: After the initial batch phase, feed with a concentrated solution of the primary carbon source (e.g., glucose or starch) to sustain productivity.

Extraction, Purification, and Analysis of Secondary Metabolites

3.2.1. Nikkomycins

HPLC Analysis of Nikkomycin Z [6]

  • Sample Preparation (Fermentation Broth):

    • Centrifuge the fermentation broth to pellet the mycelia.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • The filtered supernatant can be directly injected or diluted with the mobile phase if necessary.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., ZORBAX SB C-18, 5 µm, 4.6 × 250 mm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Detection: UV detector at 260 nm and 290 nm.

3.2.2. Streptofactin

Production and Purification Protocol [3]

  • Production:

    • Inoculate Petri dishes containing the production medium with a liquid preculture of S. tendae Tü 901/8c.

    • Incubate at 37°C.

  • Extraction:

    • After growth, collect the mycelium-free agar.

    • Lyophilize the agar.

  • Purification:

    • Ammonium (B1175870) Sulfate Precipitation: Precipitate proteins from the crude extract.

    • Reversed-Phase Chromatography: Utilize a resin such as MCI. Elute with a stepwise gradient of acetone.

    • Gel Filtration: Use a desalting gel (e.g., D-Salt™ Polyacrylamide 1800) and elute with ammonium formate (B1220265) (10 mM, pH 2.7) to obtain purified streptofactin.

3.2.3. Tendamistat (B13751615)

Isolation and Purification [7][8]

Several methods have been described for the isolation of tendamistat from the culture fluids of S. tendae. These include rapid crystallization methods that yield homogeneous material. The purification of tendamistat analogues from a heterologous host, Streptomyces lividans, has also been optimized.[7]

3.2.4. Geosmin

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) [9][10][11][12]

  • Sample Preparation (Aqueous Samples):

    • Headspace Solid-Phase Microextraction (HS-SPME):

      • Place the aqueous sample in a headspace vial.

      • Add NaCl to saturate the solution.

      • Expose a SPME fiber (e.g., DVB/Carboxen/PDMS) to the headspace of the heated and agitated sample.

      • Thermally desorb the analytes from the fiber in the GC injection port.

    • Purge-and-Trap:

      • Purge the analytes from the water sample with an inert gas.

      • Trap the analytes on a sorbent trap.

      • Thermally desorb the trap to introduce the analytes into the GC-MS.

  • GC-MS Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5ms).

    • Carrier Gas: Helium.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 50°C and ramping up to 280°C.

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions for geosmin (e.g., m/z 112).

3.2.5. Carbomycin (B1668359)

Regulation of Secondary Metabolism

The production of secondary metabolites in Streptomyces is a tightly regulated process, often initiated in response to nutrient limitation or other environmental stresses. This regulation occurs through complex signaling pathways, including two-component systems and the action of small diffusible signaling molecules like gamma-butyrolactones (GBLs).

Two-Component Signaling Systems

Two-component systems (TCSs) are a primary mechanism for bacteria to sense and respond to environmental changes.[13][14] In Streptomyces, TCSs play a crucial role in regulating antibiotic production. A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Upon sensing an external stimulus, the histidine kinase autophosphorylates and then transfers the phosphate group to the response regulator, which in turn modulates the expression of target genes, including those in secondary metabolite biosynthetic gene clusters.[13][14][15]

TwoComponentSystem Extracellular_Signal Environmental Stimulus Sensor_Kinase Sensor Histidine Kinase (Membrane-bound) Extracellular_Signal->Sensor_Kinase 1. Signal Perception Sensor_Kinase->Sensor_Kinase ADP ADP Sensor_Kinase->ADP Response_Regulator_I Response Regulator (Inactive) Sensor_Kinase->Response_Regulator_I 3. Phosphotransfer ATP ATP ATP->Sensor_Kinase Response_Regulator_A Response Regulator-P (Active) DNA DNA (Promoter Region) Response_Regulator_A->DNA 4. DNA Binding Gene_Expression Target Gene Transcription DNA->Gene_Expression 5. Regulation Antibiotic_Production Antibiotic Production Gene_Expression->Antibiotic_Production

A typical two-component signaling pathway in Streptomyces.
Gamma-Butyrolactone (B3396035) (GBL) Signaling Pathway

Gamma-butyrolactones are hormone-like signaling molecules that play a key role in quorum sensing and the regulation of secondary metabolism and morphological differentiation in Streptomyces.[16][17][18] The GBL system typically involves a GBL synthase (e.g., AfsA-like) that produces the GBL molecule, which can diffuse across cell membranes.[19][20] At a critical concentration, the GBL binds to a specific cytoplasmic receptor protein, causing a conformational change that releases the receptor from its target DNA sequence. This derepression allows for the transcription of pathway-specific regulatory genes, ultimately leading to the production of antibiotics.[18]

GBL_Signaling cluster_cell Streptomyces Cell GBL_Synthase GBL Synthase (e.g., AfsA-like) GBL_intra GBL GBL_Synthase->GBL_intra 1. Synthesis Precursors Biosynthetic Precursors Precursors->GBL_Synthase GBL_Receptor GBL Receptor GBL_intra->GBL_Receptor 3. Binding GBL_extra GBL (extracellular) GBL_intra->GBL_extra 2. Diffusion DNA_bound Receptor-DNA Complex (Repressed) GBL_Receptor->DNA_bound 4. Dissociation Promoter Promoter of Regulatory Gene Regulatory_Gene Pathway-Specific Regulatory Gene Promoter->Regulatory_Gene 5. Transcription (Derepression) Antibiotic_Biosynthesis Antibiotic Biosynthesis Regulatory_Gene->Antibiotic_Biosynthesis GBL_extra->GBL_intra Increased Concentration

A generalized gamma-butyrolactone (GBL) signaling pathway.

Conclusion

Streptomyces tendae remains a valuable source of diverse and potent secondary metabolites. While significant research has been conducted on compounds like nikkomycins, there are still gaps in our understanding of the full metabolic potential of this organism, particularly concerning the quantitative production and detailed purification protocols for several of its metabolites. Further exploration through genome mining, optimization of fermentation conditions, and advanced analytical techniques will be crucial for unlocking the full potential of Streptomyces tendae in drug discovery and development. The elucidation of its specific regulatory networks will also provide opportunities for metabolic engineering to enhance the production of desired compounds.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Echinoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Echinoserine, a quinoxaline (B1680401) antibiotic. The methodologies described are based on established principles for the extraction of secondary metabolites from Streptomyces species and are supplemented with specific data available for this compound.

Introduction

This compound is a non-cyclic analogue of the well-known DNA intercalating agent, Echinomycin.[1][2][3] It belongs to the quinoxaline family of antibiotics and is produced by the actinomycete Streptomyces tendae strain Tü 4031.[1][3] The discovery of this compound was facilitated by HPLC-diode-array screening, and its structure was elucidated using tandem mass spectrometry and 2D nuclear magnetic resonance.[1][3] As a member of a class of compounds with potential therapeutic applications, robust and efficient protocols for its isolation and purification are essential for further research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is critical for the development and optimization of purification strategies.

PropertyValueReference
Molecular FormulaC₅₁H₆₈N₁₂O₁₄S₂[2][4]
Molecular Weight1137.29 g/mol [4]
Source OrganismStreptomyces tendae Tü 4031[1][3]
Compound ClassQuinoxaline Antibiotic[1][2]

Experimental Protocols

The following protocols provide a step-by-step guide for the isolation and purification of this compound from a culture of Streptomyces tendae. These are generalized protocols based on common methodologies for isolating secondary metabolites from Streptomyces and should be optimized for specific laboratory conditions.

Protocol 1: Fermentation of Streptomyces tendae

This protocol outlines the cultivation of Streptomyces tendae for the production of this compound.

Materials:

  • Streptomyces tendae (Tü 4031) culture

  • Starch Casein Agar (B569324) (SCA) or other suitable sporulation medium

  • Seed culture medium (e.g., Tryptone Soya Broth)

  • Production medium (e.g., Starch Nitrate Broth or a custom production medium)

  • Incubator shaker

Procedure:

  • Spore Suspension Preparation: Prepare a spore suspension of S. tendae from a mature culture grown on an appropriate agar medium.

  • Seed Culture: Inoculate the seed culture medium with the spore suspension. Incubate at 28-30°C for 2-3 days in a shaker incubator.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Fermentation: Incubate the production culture at 28-30°C for 7-10 days in a shaker incubator. Monitor the production of this compound periodically using analytical techniques such as HPLC.

Protocol 2: Extraction of this compound

This protocol details the extraction of this compound from the fermentation broth.

Materials:

  • Fermentation broth from Protocol 1

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Biomass Separation: Separate the mycelial biomass from the fermentation broth by centrifugation.

  • Solvent Extraction: Extract the supernatant and the mycelial biomass separately with an equal volume of ethyl acetate. Repeat the extraction process three times to ensure maximum recovery.

  • Combine and Concentrate: Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound

This protocol describes the purification of this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude extract from Protocol 2

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent system for elution (e.g., a gradient of dichloromethane (B109758) and methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (B52724) and water (HPLC grade)

  • Diode-array detector

Procedure:

  • Silica Gel Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed extract onto a silica gel column packed in a non-polar solvent.

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., dichloromethane with increasing percentages of methanol).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Preparative HPLC (Final Purification):

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the enriched fraction using a preparative HPLC system equipped with a C18 column.

    • Elute with an isocratic or gradient system of acetonitrile and water.

    • Monitor the elution profile with a diode-array detector, collecting the peak corresponding to this compound.

  • Purity Assessment: Assess the purity of the isolated this compound using analytical HPLC.

  • Structure Confirmation: Confirm the identity of the purified compound using mass spectrometry and NMR spectroscopy.

Experimental Workflow and Logic

The following diagrams illustrate the overall workflow for the isolation and purification of this compound.

Echinoserine_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification spore Spore Suspension of S. tendae seed Seed Culture spore->seed Inoculation production Production Culture seed->production Inoculation separation Biomass Separation production->separation extraction Solvent Extraction separation->extraction concentration Concentration extraction->concentration silica Silica Gel Chromatography concentration->silica hplc Preparative HPLC silica->hplc analysis Purity & Structural Analysis hplc->analysis final_product Pure this compound analysis->final_product Yields

Caption: Overall workflow for this compound isolation and purification.

The logical relationship between the key steps in the purification process is detailed in the following diagram, emphasizing the progression from a complex mixture to a pure compound.

Purification_Logic crude Crude Extract silica Silica Gel Chromatography (Fractionation by Polarity) crude->silica Initial Separation enriched This compound-Enriched Fractions silica->enriched Fraction Pooling hplc Preparative HPLC (Separation by Hydrophobicity) enriched->hplc High-Resolution Separation pure Pure this compound hplc->pure Isolation

Caption: Logical flow of the this compound purification process.

References

Application Notes and Protocols for the Structural Elucidation of Echinoserine Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Echinoserine is a quinoxaline (B1680401) antibiotic produced by Streptomyces tendae. Its structural elucidation is a critical step in understanding its mechanism of action and potential for drug development. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique essential for determining the complex structure of natural products like this compound. This document provides detailed application notes and standardized protocols for the use of various 2D NMR experiments in the structural elucidation of this compound. While the original publication by Blum et al. confirmed the use of 2D NMR for its structure determination, the specific spectral data is not publicly available. Therefore, this guide presents a generalized workflow and illustrative data based on the known chemical class of this compound, a depsipeptide containing quinoxaline chromophores.

Core 2D NMR Techniques for Structure Elucidation

A combination of 2D NMR experiments is required to piece together the molecular structure of this compound. The primary experiments include:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, typically through two to three bonds. This is fundamental for identifying amino acid spin systems and other coupled protons within structural fragments.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹JCH coupling). This experiment is crucial for assigning carbon chemical shifts based on proton assignments.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). This is vital for connecting the individual structural fragments (e.g., amino acids, quinoxaline moieties) to assemble the final structure.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, irrespective of their bonding. This information is key for determining the stereochemistry and the three-dimensional conformation of the molecule.

Illustrative Data Presentation

The following tables represent the type of quantitative data that would be generated from the 2D NMR analysis of this compound. Note: This data is illustrative and not the experimentally determined data for this compound.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Key Structural Fragment of this compound (e.g., a modified serine residue linked to a quinoxaline)

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm)MultiplicityJ (Hz)COSY Correlations (δH, ppm)HMBC Correlations (δc, ppm)
Quinoxaline-2145.28.95s--142.1, 130.5, 45.8
Quinoxaline-3138.1-----
Quinoxaline-5130.58.12d8.17.85142.1, 129.8
Quinoxaline-6129.87.85t7.58.12, 7.80130.5
Quinoxaline-7131.27.80t7.67.85, 8.05129.8
Quinoxaline-8129.58.05d8.07.80140.3
C=O (Amide)168.5-----
Ser-α55.34.80dd8.5, 3.53.95, 4.10168.5, 62.1
Ser-β62.13.95 (βa), 4.10 (βb)m-4.8055.3
N-CH₃30.13.15s--55.3, 168.5

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols that should be adapted based on the specific NMR spectrometer and the sample characteristics.

Sample Preparation
  • Dissolution: Dissolve 2-5 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). The choice of solvent depends on the solubility of the compound and the desired NMR experiment.

  • Filtration: Filter the sample through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

  • Degassing (for NOESY): For NOESY experiments, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the Nuclear Overhauser Effect. This can be done by several freeze-pump-thaw cycles.

¹H-¹H COSY
  • Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive COSY).

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm (centered around 5-6 ppm).

    • Number of Points (F2): 2048.

    • Number of Increments (F1): 256-512.

    • Number of Scans: 4-16 per increment.

    • Relaxation Delay: 1.5-2.0 s.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Zero-fill to at least double the number of points in F1.

    • Perform Fourier transform and phase correction in both dimensions.

¹H-¹³C HSQC
  • Pulse Program: hsqcedetgpsp (or equivalent edited HSQC for CH/CH₃ vs. CH₂ differentiation).

  • Acquisition Parameters:

    • Spectral Width (¹H, F2): 10-12 ppm.

    • Spectral Width (¹³C, F1): 180-200 ppm (centered around 90-100 ppm).

    • Number of Points (F2): 2048.

    • Number of Increments (F1): 128-256.

    • Number of Scans: 8-32 per increment.

    • Relaxation Delay: 1.5 s.

    • ¹JCH Coupling Constant: Optimized for an average of 145 Hz.

  • Processing:

    • Apply a squared sine-bell window function in F2 and a sine-bell function in F1.

    • Zero-fill in the F1 dimension.

    • Perform Fourier transform and phase correction.

¹H-¹³C HMBC
  • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC).

  • Acquisition Parameters:

    • Spectral Width (¹H, F2): 10-12 ppm.

    • Spectral Width (¹³C, F1): 180-200 ppm.

    • Number of Points (F2): 2048.

    • Number of Increments (F1): 256-512.

    • Number of Scans: 16-64 per increment.

    • Relaxation Delay: 1.5-2.0 s.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for an average of 8 Hz.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Zero-fill in the F1 dimension.

    • Perform Fourier transform (magnitude calculation is often used).

¹H-¹H NOESY
  • Pulse Program: noesygpph (or equivalent gradient-selected, phase-sensitive NOESY).

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm.

    • Number of Points (F2): 2048.

    • Number of Increments (F1): 256-512.

    • Number of Scans: 16-32 per increment.

    • Relaxation Delay: 2.0-3.0 s.

    • Mixing Time (d8): 200-800 ms (B15284909) (a range of mixing times may be necessary).

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Zero-fill in the F1 dimension.

    • Perform Fourier transform and careful phase correction.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical workflow for the structure elucidation of this compound using 2D NMR data.

experimental_workflow cluster_sample Sample Preparation cluster_nmr 2D NMR Data Acquisition cluster_analysis Data Analysis and Structure Building Isolate this compound Isolate this compound Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Isolate this compound->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube 1D_Proton 1D ¹H NMR COSY ¹H-¹H COSY 1D_Proton->COSY HSQC ¹H-¹³C HSQC 1D_Proton->HSQC HMBC ¹H-¹³C HMBC 1D_Proton->HMBC NOESY ¹H-¹H NOESY 1D_Proton->NOESY Assign_Protons Assign ¹H Signals 1D_Proton->Assign_Protons Identify_Spin_Systems Identify Spin Systems (COSY) COSY->Identify_Spin_Systems Assign_Carbons Assign ¹³C Signals (HSQC) HSQC->Assign_Carbons Connect_Fragments Connect Fragments (HMBC) HMBC->Connect_Fragments Determine_Stereochem Determine Stereochemistry (NOESY) NOESY->Determine_Stereochem Assign_Protons->Identify_Spin_Systems Identify_Spin_Systems->Assign_Carbons Assign_Carbons->Connect_Fragments Propose_Structure Propose Planar Structure Connect_Fragments->Propose_Structure Refine_3D_Structure Refine 3D Structure Determine_Stereochem->Refine_3D_Structure Propose_Structure->Determine_Stereochem logical_relationship cluster_info Information Source Proton_Spin_Systems ¹H Spin Systems (e.g., Amino Acids) Planar_Structure Complete Planar Structure of this compound Proton_Spin_Systems->Planar_Structure HMBC (connects fragments) Quinoxaline_Fragments Quinoxaline Fragments Quinoxaline_Fragments->Planar_Structure HMBC (connects fragments) 3D_Conformation 3D Conformation and Stereochemistry Planar_Structure->3D_Conformation NOESY (through-space correlations) COSY_Data COSY COSY_Data->Proton_Spin_Systems ¹H-¹H couplings HSQC_Data HSQC HSQC_Data->Proton_Spin_Systems ¹H-¹³C one-bond HSQC_Data->Quinoxaline_Fragments ¹H-¹³C one-bond HMBC_Data HMBC HMBC_Data->Planar_Structure NOESY_Data NOESY NOESY_Data->3D_Conformation

Application Notes and Protocols for the Mass Spectrometric Analysis of Echinoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinoserine is a quinoxaline (B1680401) antibiotic produced by Streptomyces tendae, structurally related to echinomycin.[1] As a molecule of interest for its potential biological activities, robust analytical methods for its characterization are essential. This document provides a detailed, theoretical framework for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the current lack of specific published fragmentation data for this compound, this guide presents a hypothetical fragmentation pathway based on its known chemical structure (C51H68N12O14S2, MW: 1137.29) and established principles of mass spectrometry for analogous compounds, such as alkaloids and peptide-like molecules.[2] The protocols and data herein are intended to serve as a starting point for method development and validation.

Introduction to this compound and its Analysis

This compound is a non-cyclic analogue of echinomycin, belonging to the quinoxaline family of antibiotics.[1] Its complex structure, featuring peptide-like linkages and heterocyclic quinoxaline rings, presents a unique challenge and opportunity for mass spectrometric analysis. Understanding its fragmentation behavior is crucial for its identification, quantitation in biological matrices, and for structural elucidation of potential metabolites or degradation products. This application note outlines a comprehensive approach to developing a sensitive and specific LC-MS/MS method for this compound.

Hypothetical Mass Spectrometry Fragmentation of this compound

Based on the principles of alkaloid and peptide fragmentation, a proposed fragmentation pattern for this compound is presented.[3][4][5][6] The molecule is expected to protonate readily in positive ion electrospray ionization (ESI+). The fragmentation is likely to be initiated at the peptide bonds and the linkages to the quinoxaline chromophores.

Key Anticipated Fragmentation Pathways:

  • Amide Bond Cleavage: Similar to peptides, cleavage of the amide bonds would result in the formation of b- and y-type ions.

  • Loss of Side Chains: Fragmentation of the amino acid-like residues, such as the loss of the isopropyl group from valine-like moieties.

  • Quinoxaline Ring Fragmentation: Cleavage of the bond connecting the quinoxaline moiety to the rest of the molecule.

  • Neutral Losses: Potential neutral losses of small molecules like water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃).

A proposed, simplified fragmentation scheme is illustrated below.

G cluster_fragmentation Hypothetical Fragmentation of this compound This compound\n[M+H]+ (m/z 1138.3) This compound [M+H]+ (m/z 1138.3) Fragment_A Loss of Quinoxaline-2-carboxamide (m/z ~983.3) This compound\n[M+H]+ (m/z 1138.3)->Fragment_A CID Fragment_B Cleavage at Serine Residue (m/z ~...) This compound\n[M+H]+ (m/z 1138.3)->Fragment_B CID Fragment_C Loss of Valine Side Chain (m/z ~...) Fragment_A->Fragment_C CID Fragment_D Further Peptide Backbone Fragmentation (b/y ions) Fragment_B->Fragment_D CID

Caption: Hypothetical fragmentation pathway of this compound.

Experimental Protocols

The following protocols are provided as a template for the LC-MS/MS analysis of this compound and should be optimized for the specific instrumentation used.

Sample Preparation

For analysis from a pure compound or a simple matrix, a direct dissolution in an appropriate solvent is sufficient. For complex matrices like plasma or fermentation broth, a protein precipitation or solid-phase extraction (SPE) is recommended.

Protocol for Sample Preparation from a Liquid Matrix:

  • Internal Standard: Add an internal standard (e.g., a structurally similar, stable isotope-labeled compound) to the sample.

  • Protein Precipitation: To 100 µL of the sample, add 400 µL of cold acetonitrile (B52724) containing 0.1% formic acid.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data (Hypothetical)

The following table summarizes hypothetical MRM transitions and instrument settings for the quantitative analysis of this compound. These values would need to be determined experimentally by infusing a standard solution of this compound and optimizing the cone and collision energies for each transition.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound1138.3983.34035
This compound1138.3(Hypothetical Ion 2)4045
This compound1138.3(Hypothetical Ion 3)4050
Internal Std.(Appropriate m/z)(Appropriate m/z)(Optimized)(Optimized)

Experimental Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram.

G cluster_workflow LC-MS/MS Workflow for this compound Analysis Sample_Collection Sample Collection (e.g., Fermentation Broth) Sample_Preparation Sample Preparation (Protein Precipitation/SPE) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (Reversed-Phase C18) Sample_Preparation->LC_Separation MS_Analysis Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Analysis Data_Processing Data Processing and Quantitation MS_Analysis->Data_Processing

Caption: Experimental workflow for this compound analysis.

Conclusion

This document provides a foundational guide for the development of an LC-MS/MS method for the analysis of this compound. While the fragmentation data presented is hypothetical, it is based on sound chemical principles and provides a strong starting point for experimental work. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry can be adapted to various research and development needs, enabling the accurate and sensitive quantification of this promising antibiotic compound. Further experimental work is required to confirm the fragmentation pathways and validate the analytical method.

References

Application Notes and Protocols: Echinoserine as a Scaffold for Novel Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing echinoserine and its core quinoxaline (B1680401) structure as a versatile scaffold in the synthesis of novel antibiotic candidates. While direct semi-synthesis from this compound is an emerging area, this document leverages established methodologies for the synthesis of structurally related quinoxaline-containing compounds, such as echinomycin (B1671085) analogues, to provide a foundational guide for researchers.

Introduction to this compound

This compound is a naturally occurring antibiotic belonging to the quinoxaline family of compounds. It is a non-cyclic depsipeptide that shares significant structural similarity with echinomycin, a potent and well-studied DNA bis-intercalator with both antimicrobial and antitumor properties. The key pharmacophore of this compound is the quinoxaline-2-carboxylic acid moiety, which is crucial for its biological activity. The acyclic nature of this compound makes it a potentially more amenable scaffold for synthetic modification compared to the rigid cyclic structure of echinomycin.

The core concept is to utilize the quinoxaline-peptide backbone of this compound as a starting point for chemical modifications to generate a library of novel compounds with improved potency, expanded spectrum of activity, and enhanced pharmacological properties.

Quantitative Data: Biological Activity of Related Quinoxaline Antibiotics

The following tables summarize the reported biological activities of echinomycin and its synthetic analogues, which serve as a benchmark for the development of this compound-based antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) of Echinomycin and Analogues against Bacterial Pathogens

CompoundOrganismMIC (µg/mL)Reference
EchinomycinStaphylococcus aureus (MRSA)0.03 µM[1]
EchinomycinEnterococcus faecalis (biofilm-forming)0.01 µM[1]
Quinoxaline Analogue 1aVancomycin-Resistant Enterococci (VRE)0.5 - 8
Quinomycin GStaphylococcus epidermidis16 - 64[2]
Quinomycin GStaphylococcus aureus16 - 64[2]
Quinomycin GEnterococcus faecium16 - 64[2]
Quinomycin GEnterococcus faecalis16 - 64

Table 2: Cytotoxic Activity (IC50) of Quinoxaline Antibiotics against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Quinomycin GJurkat (Human T-cell leukemia)0.414

Experimental Protocols

Hypothetical Protocol for Semi-Synthesis of this compound Analogues

This protocol outlines a plausible, though not yet explicitly reported, method for the chemical modification of this compound to generate novel antibiotic candidates. It is based on standard peptide chemistry and functional group manipulations.

Objective: To synthesize a library of this compound analogues by modifying the terminal carboxylic acid and the quinoxaline ring.

Materials:

  • This compound (as starting material)

  • Amine-containing reagents (for amidation)

  • Activating agents for carboxylic acids (e.g., HATU, HOBt, EDC)

  • Organic solvents (DMF, DCM, etc.)

  • Reagents for modifying the quinoxaline ring (e.g., for nitration, halogenation)

  • Solid-phase extraction (SPE) cartridges for purification

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (for characterization)

Procedure:

  • Amidation of the C-terminus: a. Dissolve this compound in an appropriate organic solvent such as DMF. b. Add an activating agent (e.g., HATU) and a base (e.g., DIPEA) to the solution and stir for 15 minutes at room temperature. c. Add the desired amine-containing compound to the reaction mixture. d. Allow the reaction to proceed for 2-4 hours, monitoring by TLC or LC-MS. e. Upon completion, quench the reaction and purify the product using SPE or preparative HPLC. f. Characterize the final product by mass spectrometry and NMR.

  • Modification of the Quinoxaline Ring: a. To introduce substituents onto the quinoxaline ring, subject this compound or its amidated derivatives to electrophilic aromatic substitution reactions. b. For nitration, use a mixture of nitric acid and sulfuric acid at low temperatures. c. For halogenation, use reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst. d. Carefully control the reaction conditions to avoid degradation of the peptide backbone. e. Purify the modified products using chromatography. f. Characterize the products to confirm the position and nature of the new substituent.

Protocol for Directed Biosynthesis of this compound Analogues

This protocol is adapted from established methods for the directed biosynthesis of echinomycin analogues and can be applied to produce novel this compound derivatives.

Objective: To generate novel this compound analogues by feeding precursor molecules to the this compound-producing bacterium, Streptomyces tendae.

Materials:

  • Streptomyces tendae culture

  • Fermentation medium

  • Precursor molecules (analogues of quinoxaline-2-carboxylic acid)

  • Solvents for extraction (e.g., ethyl acetate)

  • HPLC system for purification

  • Mass spectrometer and NMR for structural elucidation

Procedure:

  • Cultivation of Streptomyces tendae: a. Prepare a suitable fermentation medium for S. tendae. b. Inoculate the medium with a starter culture of the bacterium. c. Grow the culture under optimal conditions of temperature, pH, and aeration.

  • Feeding of Precursor Molecules: a. Prepare a sterile stock solution of the desired quinoxaline-2-carboxylic acid analogue. b. Add the precursor solution to the fermentation broth at a specific stage of growth (e.g., during the logarithmic growth phase). c. Continue the fermentation for a set period to allow for the incorporation of the precursor into the antibiotic structure.

  • Extraction and Purification: a. After fermentation, harvest the biomass and extract the supernatant with an organic solvent like ethyl acetate. b. Concentrate the organic extract under reduced pressure. c. Subject the crude extract to chromatographic purification, starting with column chromatography followed by preparative HPLC.

  • Structure Elucidation: a. Analyze the purified compounds using high-resolution mass spectrometry to determine their molecular formula. b. Use 1D and 2D NMR spectroscopy to elucidate the precise chemical structure and confirm the incorporation of the precursor.

  • Biological Evaluation: a. Test the novel this compound analogues for their antimicrobial activity against a panel of pathogenic bacteria using standard methods such as broth microdilution to determine the MIC values.

Visualizations

experimental_workflow cluster_synthesis Semi-Synthetic Approach cluster_biosynthesis Directed Biosynthesis Approach cluster_evaluation Biological Evaluation This compound This compound Scaffold Modification Chemical Modification (Amidation, Halogenation, etc.) This compound->Modification Library Library of this compound Analogues Modification->Library Screening Antimicrobial Screening (MIC Determination) Library->Screening Precursors Quinoxaline Precursor Analogues Fermentation Fermentation with Streptomyces tendae Precursors->Fermentation BioLibrary Library of Novel This compound Analogues Fermentation->BioLibrary BioLibrary->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: Workflow for the generation and evaluation of novel this compound-based antibiotics.

signaling_pathway cluster_scaffold This compound Scaffold cluster_modifications Potential Modifications cluster_activity Impact on Biological Activity Quinoxaline Quinoxaline Ring (Modification Site) Ring_Mods Substituents (e.g., -NO2, -Cl, -Br) on Quinoxaline Ring Quinoxaline->Ring_Mods Peptide Peptide Backbone C_Terminus C-Terminus (Modification Site) Amide_Mods Amide Derivatives at C-Terminus C_Terminus->Amide_Mods Potency Altered Potency (MIC) Ring_Mods->Potency Spectrum Modified Spectrum of Activity Ring_Mods->Spectrum Amide_Mods->Potency PK Improved Pharmacokinetics Amide_Mods->PK

Caption: Structure-activity relationship concept for this compound scaffold modification.

References

Application Notes and Protocols for In Vitro Antibacterial Assays of Echinoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinoserine is a quinoxaline (B1680401) antibiotic produced by the bacterium Streptomyces tendae. It is structurally related to echinomycin, a known DNA bis-intercalator, but exists as a non-cyclic form. Preliminary research indicates that this compound possesses antibacterial properties, although it is reported to be less potent than echinomycin[1]. Quinoxaline antibiotics, as a class, are recognized for their broad-spectrum antibacterial efficacy, including activity against multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA)[2]. Their primary mechanism of action often involves the generation of reactive oxygen species (ROS), which leads to DNA damage[2][3][4][5].

These application notes provide detailed protocols for conducting essential in vitro antibacterial assays to evaluate the efficacy of this compound. The methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the zone of inhibition via agar (B569324) well diffusion are described.

Data Presentation

The following tables present hypothetical quantitative data for the antibacterial activity of this compound against common bacterial pathogens. These are provided as examples for data presentation and are not derived from actual experimental results for this compound.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive16
Methicillin-Resistant Staphylococcus aureus (MRSA)Gram-positive32
Enterococcus faecalis (ATCC 29212)Gram-positive32
Escherichia coli (ATCC 25922)Gram-negative64
Pseudomonas aeruginosa (ATCC 27853)Gram-negative128
Klebsiella pneumoniae (ATCC 13883)Gram-negative64

Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 25923)Gram-positive16644Bacteriostatic
Escherichia coli (ATCC 25922)Gram-negative642564Bacteriostatic
Pseudomonas aeruginosa (ATCC 27853)Gram-negative128>512>4Tolerant

An MBC/MIC ratio of ≤ 4 is typically considered bacteriostatic, while a ratio of > 4 may indicate tolerance. A bactericidal effect is generally defined as an MBC no more than four times the MIC.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures (logarithmic growth phase)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35-37°C)

  • Multichannel pipette

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity)[6]. This can be assessed visually or with a microplate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results Bacterial_Culture Bacterial Culture (18-24h) McFarland_Standard 0.5 McFarland Standardization Bacterial_Culture->McFarland_Standard Inoculum_Dilution Final Inoculum (5x10^5 CFU/mL) McFarland_Standard->Inoculum_Dilution Inoculation Inoculation of wells Inoculum_Dilution->Inoculation Echinoserine_Stock This compound Stock Serial_Dilution 2-fold Serial Dilution in 96-well plate Echinoserine_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (35-37°C, 16-20h) Inoculation->Incubation MIC_Reading MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Reading

Workflow for MIC determination by broth microdilution.

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile pipette tips

  • Incubator (35-37°C)

Protocol:

  • Subculturing from MIC Plate:

    • Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

    • From each of these clear wells, take a 10-20 µL aliquot and plate it onto a sterile agar plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum grows on the agar plate)[7][8].

MBC_Workflow MIC_Plate Completed MIC Plate Select_Wells Select clear wells (MIC and higher conc.) MIC_Plate->Select_Wells Plating Plate aliquots on agar Select_Wells->Plating Incubation Incubate Agar Plates (35-37°C, 18-24h) Plating->Incubation MBC_Reading MBC Determination (Count colonies) Incubation->MBC_Reading

Workflow for MBC determination following MIC assay.

Agar Well Diffusion Assay

This is a qualitative or semi-quantitative method to screen for the antimicrobial activity of a substance.

Materials:

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (to create wells)

  • Positive control (e.g., a known antibiotic)

  • Negative control (e.g., the solvent used to dissolve this compound)

  • Incubator (35-37°C)

  • Calipers or a ruler

Protocol:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).

    • Streak the swab evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees and repeat the streaking to ensure complete coverage.

    • Allow the plate to dry for a few minutes.

  • Creating Wells:

    • Use a sterile cork borer (e.g., 6-8 mm in diameter) to punch wells into the agar.

  • Application of Test Substance and Controls:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the this compound solution into a designated well.

    • Add the same volume of the positive control and negative control into separate wells.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).

    • The negative control should show no zone of inhibition. The size of the zone for this compound can be compared to that of the positive control.

Inferred Mechanism of Action of this compound

While the specific mechanism of action for this compound has not been fully elucidated, it is likely to share similarities with other quinoxaline antibiotics. Quinoxaline 1,4-dioxides are known to be bioreductively activated within bacteria, leading to the generation of reactive oxygen species (ROS)[3][4][5]. This oxidative stress can cause damage to cellular components, including DNA, leading to inhibition of DNA replication and ultimately cell death[3][5]. Additionally, as a structural analog of echinomycin, which is a known DNA intercalator that inhibits RNA synthesis, this compound may also interfere with nucleic acid synthesis[9][10][11].

Mechanism_of_Action cluster_cell Inside Bacterial Cell This compound This compound Bioreduction Bioreductive Activation This compound->Bioreduction Enters cell DNA_Intercalation Potential DNA Intercalation This compound->DNA_Intercalation Bacterial_Cell Bacterial Cell ROS_Generation Reactive Oxygen Species (ROS) Generation Bioreduction->ROS_Generation DNA_Damage DNA Damage (Strand Breaks) ROS_Generation->DNA_Damage Inhibition_Replication Inhibition of DNA Replication DNA_Damage->Inhibition_Replication Inhibition_Transcription Inhibition of Transcription DNA_Intercalation->Inhibition_Transcription Cell_Death Bacterial Cell Death Inhibition_Replication->Cell_Death Inhibition_Transcription->Cell_Death

Inferred antibacterial mechanism of this compound.

References

Determining the Minimum Inhibitory Concentration (MIC) of Echinoserine Against Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinoserine, a quinoxaline (B1680401) antibiotic, represents a promising scaffold for the development of new antimicrobial agents. A critical step in evaluating the potential of this compound and its analogues is the determination of their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods. It also includes representative data and guidelines for data interpretation to aid researchers in assessing the antibacterial efficacy of this compound.

Introduction to this compound and MIC Determination

This compound is a naturally occurring quinoxaline antibiotic and a non-cyclic analogue of echinomycin (B1671085).[2] While it is reported to be less antibiotically active than echinomycin, its unique structure warrants further investigation into its antibacterial spectrum and potential for chemical modification to enhance efficacy.[2] Quinoxaline derivatives have demonstrated potent activity against a variety of bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).

The determination of the MIC is a fundamental quantitative measure of an antimicrobial agent's potency.[1][3] It is a key parameter used to classify a bacterial strain as susceptible, intermediate, or resistant to a particular antibiotic, based on established clinical breakpoints. The two most widely recognized and utilized methods for MIC determination are broth dilution and agar dilution. The broth microdilution method is often preferred for its efficiency in testing multiple antibiotics simultaneously, while the agar dilution method is considered a gold standard for its accuracy and reproducibility.

Data Presentation: MIC of this compound

The following table summarizes hypothetical, yet representative, MIC values for this compound against a selection of Gram-positive and Gram-negative bacterial strains. These values are based on the known activity of related quinoxaline compounds and echinomycin for illustrative purposes.

Bacterial StrainGram StainATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureusGram-positive292134
Staphylococcus aureus (MRSA)Gram-positiveBAA-17178
Enterococcus faecalisGram-positive292128
Enterococcus faecalis (VRE)Gram-positive5129916
Streptococcus pneumoniaeGram-positive496194
Escherichia coliGram-negative2592232
Pseudomonas aeruginosaGram-negative2785364
Klebsiella pneumoniaeGram-negative1388332

Experimental Protocols

Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

3.1.1. Materials

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and multichannel pipettes

  • 0.9% sterile saline

  • 0.5 McFarland turbidity standard

3.1.2. Protocol

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.

    • For a final volume of 100 µL per well, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.

    • Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well (except 12) is now 100 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Agar Dilution Method

This protocol is also based on CLSI guidelines and is considered a reference method.

3.2.1. Materials

  • This compound stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains for testing

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

  • Sterile water or saline

  • 0.5 McFarland turbidity standard

3.2.2. Protocol

  • Preparation of Agar Plates with this compound:

    • Prepare a series of this compound dilutions in sterile water at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C in a water bath.

    • For each concentration, add 2 mL of the this compound dilution to 18 mL of molten MHA to create a series of plates with two-fold increasing concentrations of the compound.

    • Also, prepare a growth control plate containing MHA without any this compound.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial inoculum as described in the broth microdilution protocol (Section 3.1.2, step 1), adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Using an inoculum replicating apparatus, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, including the control plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria on the agar surface. A single colony or a faint haze should be disregarded. The growth control plate should show confluent growth.

Visualizations

MIC_Determination_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_methods MIC Determination Methods cluster_broth Broth Microdilution cluster_agar Agar Dilution cluster_analysis Data Analysis start Start bacterial_culture Prepare Bacterial Inoculum start->bacterial_culture compound_prep Prepare this compound Stock Solution start->compound_prep broth_inoculation Inoculate Wells with Bacterial Suspension bacterial_culture->broth_inoculation agar_inoculation Spot Inoculate Plates with Bacterial Suspension bacterial_culture->agar_inoculation broth_dilution Serial Dilution of this compound in 96-well Plate compound_prep->broth_dilution agar_prep Prepare Agar Plates with Varying this compound Concentrations compound_prep->agar_prep broth_dilution->broth_inoculation broth_incubation Incubate Plate (16-20 hours) broth_inoculation->broth_incubation broth_reading Read MIC (Lowest concentration with no visible growth) broth_incubation->broth_reading interpretation Interpret Results (Susceptible, Intermediate, Resistant) broth_reading->interpretation agar_prep->agar_inoculation agar_incubation Incubate Plates (16-20 hours) agar_inoculation->agar_incubation agar_reading Read MIC (Lowest concentration with no visible growth) agar_incubation->agar_reading agar_reading->interpretation end_point End interpretation->end_point

Caption: Workflow for determining the MIC of this compound.

Logical_Relationship Logical Relationship in MIC Interpretation mic_value Determined MIC Value (µg/mL) comparison Comparison mic_value->comparison breakpoint Clinical Breakpoint (µg/mL) breakpoint->comparison susceptible Susceptible (S) comparison->susceptible MIC <= S breakpoint intermediate Intermediate (I) comparison->intermediate S breakpoint < MIC <= R breakpoint resistant Resistant (R) comparison->resistant MIC > R breakpoint

Caption: Interpreting MIC results using clinical breakpoints.

Conclusion

The protocols outlined in this application note provide a standardized approach for determining the MIC of this compound against a variety of bacterial strains. Accurate and reproducible MIC data are essential for the preclinical evaluation of this compound and for guiding further drug development efforts. By following these detailed methodologies, researchers can generate reliable data to assess the antibacterial potential of this compound and its derivatives.

References

Application Notes and Protocols: Echinoserine Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

A review of the current, limited understanding of the mechanism of action of Echinoserine and related compounds.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a quinoxaline (B1680401) antibiotic and a non-cyclic analog of echinomycin (B1671085), produced by the bacterium Streptomyces tendae.[1] While its structural similarity to echinomycin suggests a potential mode of action involving DNA interaction, detailed studies elucidating the specific molecular mechanisms of this compound are notably scarce in publicly available scientific literature. This document summarizes the limited existing information on this compound and provides context by briefly exploring the mechanism of its better-understood counterpart, echinomycin. It is crucial to note that the activity of this compound is reported to be less potent than that of echinomycin.[1]

Current Understanding of this compound

Based on available research, this compound is identified as a member of the quinoxaline group of antibiotics.[1] Its structural relationship to echinomycin, a known DNA bis-intercalator, suggests that its mechanism of action could also involve binding to DNA and subsequently inhibiting RNA synthesis.[2] However, direct experimental evidence and detailed mechanistic studies specifically for this compound are lacking.

Context from a Related Compound: Echinomycin

Echinomycin is a cytotoxic polypeptide that exerts its biological effects by binding to DNA.[2] It is known to be a potent inhibitor of RNA synthesis. The mechanism of echinomycin involves the insertion of its two quinoxaline rings into the minor groove of the DNA double helix, a process known as bis-intercalation. This binding is sequence-specific, with a preference for CpG steps. The formation of this stable drug-DNA complex is thought to interfere with the binding of transcription factors and RNA polymerase, thereby halting the process of transcription.

While the structural similarities between this compound and echinomycin provide a hypothetical framework for its mechanism, it is imperative to conduct dedicated studies to confirm if this compound acts through a similar DNA-binding and transcription-inhibiting mechanism. The observation that this compound is less antibiotically active than echinomycin suggests that differences in their chemical structures likely influence their biological activity.

Proposed Future Directions for Research

To elucidate the mechanism of action of this compound, a series of focused experiments would be required. The following protocols outline standard methodologies that could be adapted for this purpose.

Experimental Protocols

1. Cell Viability and Cytotoxicity Assays

  • Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence and calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

2. DNA Binding Assays

  • Objective: To investigate the direct interaction of this compound with DNA.

  • Protocol (Circular Dichroism Spectroscopy):

    • Prepare solutions of calf thymus DNA (or specific DNA oligonucleotides) in a suitable buffer (e.g., phosphate (B84403) buffer).

    • Record the baseline CD spectrum of the DNA solution.

    • Titrate increasing concentrations of this compound into the DNA solution.

    • Record the CD spectrum after each addition and equilibration.

    • Analyze the changes in the DNA spectral bands to determine if this compound binding induces conformational changes in the DNA.

3. In Vitro Transcription Assay

  • Objective: To determine if this compound inhibits RNA synthesis.

  • Protocol:

    • Set up an in vitro transcription reaction using a commercially available kit (e.g., using HeLa cell nuclear extract or purified RNA polymerase II).

    • Include a DNA template containing a promoter and the necessary ribonucleotides (including a labeled one, such as [α-³²P]UTP).

    • Add varying concentrations of this compound to the reactions.

    • Incubate the reactions to allow for transcription.

    • Stop the reactions and isolate the newly synthesized RNA transcripts by gel electrophoresis.

    • Visualize the labeled RNA transcripts by autoradiography and quantify the bands to determine the inhibitory effect of this compound on transcription.

Data Presentation

As no quantitative data for this compound's mechanism of action is currently available, the following tables are presented as templates for how such data could be structured once generated from the proposed experiments.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
Cell Line AData to be determinedData to be determinedData to be determined
Cell Line BData to be determinedData to be determinedData to be determined
Cell Line CData to be determinedData to be determinedData to be determined

Table 2: DNA Binding Affinity of this compound

DNA SequenceBinding Constant (K_a, M⁻¹)
Calf Thymus DNAData to be determined
Poly(dG-dC)₂Data to be determined
Poly(dA-dT)₂Data to be determined

Visualizing Potential Mechanisms

Given the lack of specific pathway information for this compound, the following diagrams represent hypothetical workflows and signaling pathways that could be investigated based on the known actions of related compounds.

G Hypothetical Experimental Workflow for this compound cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Pathway Analysis Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Determine_IC50 Determine IC50 Values Cell_Viability_Assay->Determine_IC50 DNA_Binding_Assay DNA Binding Assay (e.g., CD Spectroscopy) Determine_IC50->DNA_Binding_Assay Transcription_Assay In Vitro Transcription Assay Determine_IC50->Transcription_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (e.g., for apoptosis and cell cycle markers) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Signaling_Pathway_Elucidation Signaling Pathway Elucidation Western_Blot->Signaling_Pathway_Elucidation This compound This compound This compound->Cell_Viability_Assay

Caption: Proposed experimental workflow for elucidating the mechanism of action of this compound.

G Hypothetical DNA-Intercalation and Transcription Inhibition Pathway This compound This compound DNA DNA This compound->DNA Binds to DNA Echinoserine_DNA_Complex This compound-DNA Complex This compound->Echinoserine_DNA_Complex DNA->Echinoserine_DNA_Complex Transcription_Inhibition Transcription Inhibition Echinoserine_DNA_Complex->Transcription_Inhibition Blocks binding of RNA_Polymerase RNA_Polymerase RNA_Polymerase->Transcription_Inhibition Apoptosis Apoptosis Transcription_Inhibition->Apoptosis

Caption: A potential mechanism of this compound involving DNA binding and transcription inhibition.

Conclusion

The current body of scientific literature provides very limited information on the specific mechanism of action of this compound. While its structural similarity to echinomycin suggests a potential for DNA intercalation and inhibition of transcription, this remains to be experimentally validated. The protocols and frameworks provided in these application notes are intended to serve as a guide for future research aimed at characterizing the molecular pharmacology of this compound. A thorough investigation is necessary to understand its biological activity and potential for therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Echinoserine from Streptomyces tendae Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low yield of Echinoserine during Streptomyces tendae fermentation. This resource provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to aid in optimizing your fermentation process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Echinomycin (B1671085)?

This compound is a member of the quinoxaline (B1680401) group of antibiotics and is produced by Streptomyces tendae. Structurally, it is a non-cyclic form of echinomycin but is not considered a biosynthetic precursor.[1] Like echinomycin, its bioactivity is of interest to researchers.

Q2: What are the typical fermentation parameters for secondary metabolite production in Streptomyces tendae?

Optimal production of secondary metabolites in Streptomyces tendae is generally observed at temperatures of 30°C or 37°C and a pH of 7.0 or 7.5.[2][3] Production levels tend to decrease at temperatures and pH values outside of this range.

Q3: My S. tendae culture is growing well, but the this compound yield is still low. What could be the reason?

Good biomass production does not always correlate with high yields of secondary metabolites. The production of these compounds is often triggered by specific nutritional or environmental stress conditions and is tightly regulated by complex genetic pathways.[4] It's possible that while your current medium supports robust growth, it may lack the specific precursors or inducers necessary for this compound biosynthesis, or it may contain repressive elements.

Q4: Can the composition of the fermentation medium significantly impact this compound yield?

Yes, the composition of the fermentation medium is a critical factor. The type and concentration of carbon and nitrogen sources, as well as the presence of trace minerals, can dramatically influence the production of secondary metabolites.[5] For instance, slowly metabolized carbon sources are often preferred over rapidly used ones like glucose, which can sometimes cause metabolic repression.

Q5: Are there any known genetic strategies to enhance the production of secondary metabolites in Streptomyces?

Yes, several genetic engineering strategies can be employed. These include overexpressing pathway-specific positive regulatory genes, deleting negative regulators, and ribosome engineering.[6] Genome mining can also help identify silent or cryptic biosynthetic gene clusters that could be activated to produce novel compounds or increase the yield of existing ones.[7]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues leading to low this compound yield.

Problem 1: Suboptimal Fermentation Conditions

Even minor deviations from optimal physical parameters can significantly impact yield.

Troubleshooting Steps:

  • Verify and Calibrate Probes: Ensure that your pH and temperature probes are accurately calibrated.

  • Monitor and Control pH: The pH of the medium can drift during fermentation. Implement a pH control strategy to maintain it within the optimal range of 7.0-7.5.[2][3]

  • Optimize Temperature: Confirm that the incubator or fermenter is maintaining a constant temperature of 30°C or 37°C.[2][3]

  • Aeration and Agitation: Ensure adequate aeration and agitation. Poor oxygen supply can be a limiting factor in Streptomyces fermentations. Start with a shaking speed of 180-220 rpm for shake flask cultures and adjust as needed.[8]

Problem 2: Inadequate Media Composition

The formulation of your fermentation medium may be limiting this compound production.

Troubleshooting Steps:

  • Evaluate Carbon Source: If you are using a rapidly metabolized sugar like glucose, consider replacing it or combining it with a more complex carbon source such as starch, glycerol (B35011), or maltodextrin.

  • Assess Nitrogen Source: The type of nitrogen source is crucial. Organic nitrogen sources like soybean meal, peptone, and yeast extract often support better secondary metabolite production than inorganic sources.[2]

  • Statistical Media Optimization: Employ statistical methods like Plackett-Burman design to screen for the most influential media components, followed by Response Surface Methodology (RSM) to determine their optimal concentrations.[3]

Problem 3: Precursor Limitation

The biosynthesis of this compound requires specific precursor molecules. A shortage of these precursors will directly limit the final yield.

Troubleshooting Steps:

  • Identify Potential Precursors: The quinoxaline ring of this compound is derived from the tryptophan pathway.

  • Implement Precursor Feeding: Supplement the fermentation medium with L-tryptophan at various concentrations and at different time points during the fermentation to see if it boosts the yield.

Problem 4: Low-Producing Strain or Strain Degeneration

The specific strain of S. tendae you are using may be a naturally low producer, or it may have lost its high-yield characteristics over successive subcultures.

Troubleshooting Steps:

  • Re-isolate from a Master Stock: Go back to your original glycerol stock of the strain to ensure you are working with a fresh culture.

  • Strain Improvement: Consider mutagenesis (e.g., UV or chemical) and screening for higher-producing mutants.

Data Presentation

Table 1: Influence of Temperature and pH on Secondary Metabolite Production by Streptomyces tendae

ParameterValueRelative Production LevelReference
Temperature20°C, 25°C, 40°CLow to Medium[2]
30°C, 37°CHigh[2][3]
pH5.0, 5.5, 9.0, 10.0Not Suitable[2]
8.0Low to Medium[2]
7.0, 7.5High[2][3]

Table 2: Example of Media Components Screened by Plackett-Burman Design for Streptomyces Fermentation

FactorComponentLow Level (-)High Level (+)
AGlucose10 g/L30 g/L
BSoluble Starch10 g/L30 g/L
CSoybean Meal5 g/L20 g/L
DYeast Extract2 g/L10 g/L
EK₂HPO₄0.5 g/L2 g/L
FMgSO₄·7H₂O0.2 g/L1 g/L
GFeSO₄·7H₂O0.01 g/L0.05 g/L

Experimental Protocols

Protocol 1: Statistical Media Optimization using Plackett-Burman Design

This protocol outlines the initial screening phase to identify the most significant media components affecting this compound production.

  • Factor Selection: Choose 7-11 components of your fermentation medium to evaluate (e.g., carbon sources, nitrogen sources, salts). See Table 2 for an example.

  • Level Assignment: For each component, define a high (+) and a low (-) concentration level.

  • Experimental Design: Generate a Plackett-Burman design matrix for the selected number of factors. This will result in a specific number of experimental runs (e.g., 12 runs for up to 11 factors).

  • Fermentation: Prepare the media for each run according to the design matrix. Inoculate with a standardized S. tendae seed culture and ferment under controlled conditions (e.g., 30°C, 200 rpm, 7 days).

  • Analysis: At the end of the fermentation, quantify the this compound yield for each run using HPLC (see Protocol 3).

  • Data Interpretation: Use statistical software to analyze the results. The main effects plot will show which components have the most significant positive or negative impact on yield. These significant factors can then be optimized further using Response Surface Methodology (RSM).

Protocol 2: Precursor Feeding Strategy

This protocol describes how to test the effect of adding a precursor to the fermentation.

  • Prepare Precursor Stock: Prepare a sterile stock solution of L-tryptophan (e.g., 10 g/L in water, filter-sterilized).

  • Set up Cultures: Inoculate several flasks of your optimized or baseline production medium with S. tendae.

  • Feeding Schedule: Add the L-tryptophan stock solution to the flasks at different time points (e.g., 24, 48, and 72 hours post-inoculation) to achieve final concentrations ranging from 0.1 to 1.0 g/L. Include a control group with no precursor addition.

  • Fermentation and Analysis: Continue the fermentation for the full duration. Harvest the broth at the end and quantify the this compound concentration via HPLC.

  • Evaluation: Compare the yields from the fed cultures to the control to determine the optimal precursor concentration and feeding time.

Protocol 3: Quantification of this compound by HPLC

This protocol provides a general method for the analysis of quinoxaline compounds, which can be adapted for this compound.

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth to pellet the biomass.

    • Extract the supernatant with an equal volume of ethyl acetate (B1210297).

    • Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume (e.g., 500 µL) of methanol (B129727) or acetonitrile (B52724).

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength between 254 nm and 350 nm (the optimal wavelength should be determined by running a UV scan of a purified this compound standard).[3]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Echinoserine_Biosynthesis_Pathway Tryptophan L-Tryptophan Qui18 Qui18 (NRPS) Loads L-Trp Tryptophan->Qui18 Activation Trp_S_Qui18 L-Tryptophanyl-S-Qui18 Qui18->Trp_S_Qui18 Qui15 Qui15 (P450) Hydroxylation Trp_S_Qui18->Qui15 hTrp_S_Qui18 β-Hydroxytryptophanyl-S-Qui18 Qui15->hTrp_S_Qui18 Oxidation Oxidation & Ring Opening hTrp_S_Qui18->Oxidation hNFK N-Formyl-β-hydroxykynurenine Oxidation->hNFK Cyclization Cyclization & Condensation hNFK->Cyclization QXC Quinoxaline-2- carboxylic acid (QXC) Cyclization->QXC NRPS_Assembly NRPS Assembly (Qui6, Qui7) QXC->NRPS_Assembly Incorporation Echinoserine_Precursor Linear Peptide Precursor NRPS_Assembly->Echinoserine_Precursor This compound This compound Echinoserine_Precursor->this compound Release from NRPS

Caption: Proposed biosynthetic pathway for the quinoxaline moiety of this compound.

Troubleshooting_Workflow Start Low this compound Yield Check_Conditions Verify Fermentation Conditions (pH, Temp, Aeration) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Media Optimize Media Composition (C/N sources, salts) Conditions_OK->Optimize_Media Yes Adjust_Conditions Adjust and Control Conditions Conditions_OK->Adjust_Conditions No Media_OK Yield Improved? Optimize_Media->Media_OK Feed_Precursors Precursor Feeding Trials (L-Tryptophan) Media_OK->Feed_Precursors Yes Media_OK->Feed_Precursors No Precursor_OK Yield Improved? Feed_Precursors->Precursor_OK Strain_Improvement Strain Improvement (Re-isolation, Mutagenesis) Precursor_OK->Strain_Improvement No End Yield Optimized Precursor_OK->End Yes Strain_Improvement->End Adjust_Conditions->Check_Conditions

Caption: Logical workflow for troubleshooting low this compound yield.

References

Technical Support Center: Echinoserine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Echinoserine, specifically focusing on poor peak resolution.

Troubleshooting Guide: Poor Resolution of this compound

Poor peak resolution in HPLC can manifest as broad, tailing, fronting, or overlapping peaks, leading to inaccurate quantification.[1][2] This guide provides a systematic approach to diagnosing and resolving these common issues.

Q1: My this compound peak is co-eluting or overlapping with other peaks. How can I improve the separation?

Co-elution, or the overlapping of peaks, is a common challenge that directly impacts the accuracy of quantification.[3] To improve the separation between the this compound peak and adjacent peaks, consider the following strategies focused on altering the selectivity (α) of your chromatographic system.

Troubleshooting Steps for Co-eluting Peaks:

Potential CauseRecommended ActionExpected Outcome
Suboptimal Mobile Phase Composition Modify the Organic Modifier: If using acetonitrile (B52724), try substituting it with methanol, or vice versa. The different solvent properties can alter the selectivity.[4]Changes in peak elution order and improved separation between this compound and interfering peaks.
Adjust the Mobile Phase pH: this compound, as a quinoxaline (B1680401) derivative, may have ionizable functional groups.[5] Introduce a buffer (e.g., phosphate (B84403) buffer) or an additive like formic acid (0.1%) to the aqueous portion of the mobile phase to control the pH.[6][7] Experiment with a pH range of 3-7.Significant changes in the retention time and selectivity of ionizable compounds, leading to better resolution.
Inadequate Gradient Program Optimize the Gradient Slope: If using a gradient, make it shallower (i.e., increase the gradient time or decrease the change in organic solvent percentage per unit of time).Increased separation between closely eluting peaks, providing better resolution.
Inappropriate Stationary Phase Consider an Alternative Column Chemistry: If using a standard C18 column, switching to a different stationary phase, such as a phenyl-hexyl or cyano column, can provide alternative selectivity.[4]Altered retention mechanisms that can improve the separation of structurally similar compounds.
Q2: The this compound peak is broad, leading to poor resolution and sensitivity. What are the likely causes and solutions?

Peak broadening can be caused by a variety of factors related to the column, the HPLC system, and the sample itself.[7] The following table outlines potential causes and their corresponding solutions to achieve sharper, more efficient peaks.

Troubleshooting Steps for Broad Peaks:

Potential CauseRecommended ActionExpected Outcome
Column Degradation or Contamination Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.Restoration of peak shape and retention time.
Replace the Column: If the column is old or has been used extensively, it may need to be replaced.Sharper peaks and improved column performance.
High Flow Rate Reduce the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) allows for better mass transfer and interaction with the stationary phase.[3]Narrower peaks and improved resolution, though with an increase in run time.
Inappropriate Sample Solvent Use a Weaker Injection Solvent: Dissolve the this compound sample in the initial mobile phase composition or a weaker solvent. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.Symmetrical and sharper peaks.
Column Overload Reduce Injection Volume or Sample Concentration: Injecting too much sample can lead to peak broadening.[3] Dilute the sample or decrease the injection volume.Improved peak shape and symmetry.
Temperature Fluctuations Use a Column Oven: Maintain a constant and slightly elevated column temperature (e.g., 30-40 °C) to ensure reproducible retention times and improve peak efficiency.[3]More consistent retention times and sharper peaks.

Troubleshooting Workflow

For a systematic approach to diagnosing poor resolution, follow the workflow outlined below. Start with the simplest checks and proceed to more complex solutions.

G start Poor this compound Resolution check_system Check System Suitability (Pressure, Peak Shape, RT) start->check_system broad_peaks Broad Peaks? check_system->broad_peaks System OK flush_column Flush or Replace Column check_system->flush_column System Issue overlapping_peaks Overlapping Peaks? broad_peaks->overlapping_peaks No reduce_flow Reduce Flow Rate broad_peaks->reduce_flow Yes adjust_mobile_phase Adjust Mobile Phase (Organic Modifier, pH) overlapping_peaks->adjust_mobile_phase Yes check_sample_solvent Check Sample Solvent reduce_flow->check_sample_solvent reduce_injection_vol Reduce Injection Volume check_sample_solvent->reduce_injection_vol use_column_oven Use Column Oven reduce_injection_vol->use_column_oven use_column_oven->flush_column end Resolution Improved flush_column->end optimize_gradient Optimize Gradient adjust_mobile_phase->optimize_gradient change_column Change Column Chemistry optimize_gradient->change_column change_column->end

Caption: A step-by-step workflow for troubleshooting poor HPLC resolution of this compound.

Frequently Asked Questions (FAQs)

Q3: What are the general chemical properties of this compound that I should be aware of for HPLC analysis?

This compound is a member of the quinoxaline group of antibiotics.[5] Its chemical formula is C₅₁H₆₈N₁₂O₁₄S₂ with a molecular weight of 1137.29 g/mol . Quinoxaline derivatives are generally aromatic and can be sensitive to pH changes. Some quinoxalines have shown instability in alkaline conditions.[8]

Q4: What is a good starting point for an HPLC method for this compound analysis?

Based on established methods for quinoxaline derivatives, a good starting point would be a reversed-phase C18 column with a gradient elution using acetonitrile and water, with 0.1% formic acid as a mobile phase additive.[9][10] A UV detector set between 254 nm and 350 nm is typically appropriate for quinoxaline compounds.[9]

Q5: Could the issue be with my sample preparation?

Yes, improper sample preparation can lead to poor chromatography. Ensure your this compound sample is fully dissolved in the injection solvent. The sample solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion. Also, filter your sample through a 0.45 µm filter to remove any particulates that could clog the column.[10]

Q6: How does temperature affect the resolution of this compound?

Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved resolution.[3] However, excessively high temperatures could potentially degrade this compound. A stable temperature, typically between 30-40°C, controlled by a column oven, is recommended for consistent results.

Experimental Protocol: Baseline HPLC Method for this compound

This protocol provides a starting point for the HPLC analysis of this compound, based on methods for similar quinoxaline compounds.[7][9][10] Optimization may be necessary for your specific application.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound standard

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the experimental sample containing this compound in the same manner as the standard solution to a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. HPLC Method Parameters:

ParameterRecommended Setting
Column C18 reversed-phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
UV Detection Wavelength 254 nm
Gradient Program See Table below

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

4. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Logical Relationship of Troubleshooting Factors

The resolution of a chromatographic separation is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k). The following diagram illustrates how these factors are influenced by various experimental parameters.

G resolution Resolution (Rs) efficiency Efficiency (N) (Peak Width) resolution->efficiency selectivity Selectivity (α) (Peak Separation) resolution->selectivity retention Retention Factor (k) (Elution Time) resolution->retention particle_size Particle Size efficiency->particle_size column_length Column Length efficiency->column_length flow_rate_eff Flow Rate efficiency->flow_rate_eff temperature_eff Temperature efficiency->temperature_eff mobile_phase_comp Mobile Phase (Organic, pH) selectivity->mobile_phase_comp stationary_phase Stationary Phase selectivity->stationary_phase temperature_sel Temperature selectivity->temperature_sel mobile_phase_strength Mobile Phase Strength retention->mobile_phase_strength temperature_ret Temperature retention->temperature_ret

Caption: The relationship between experimental parameters and the core factors affecting HPLC resolution.

References

Technical Support Center: Echinoserine Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering ambiguous NMR signals during the structure confirmation of the complex natural product, Echinoserine.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the NMR analysis of this compound and similar complex peptide-based natural products.

Question 1: The aliphatic region of the ¹H NMR spectrum (0.8-2.5 ppm) is heavily overlapped. How can I distinguish the signals for the individual amino acid residues like L-valine and N-methyl-L-cysteine?

Answer:

Signal overlap in the aliphatic region is a common challenge for molecules with multiple amino acid residues. A multi-pronged approach using 2D NMR spectroscopy is the most effective way to resolve these ambiguities.

  • Step 1: Identify Spin Systems with 2D-COSY and 2D-TOCSY.

    • A COSY (Correlation Spectroscopy) experiment will reveal proton-proton couplings over two to three bonds (²J_HH, ³J_HH). This helps to identify neighboring protons. For a valine residue, you would expect to see a cross-peak between the α-proton and the β-proton, and between the β-proton and the two diastereotopic γ-methyl groups.[1]

    • A TOCSY (Total Correlation Spectroscopy) experiment is even more powerful as it shows correlations between all protons within a spin system, not just immediate neighbors.[2] For valine, a single TOCSY experiment correlating with the α-proton will reveal the entire valine spin system (α-H, β-H, and γ-CH₃ protons). This is highly effective for separating the signals of different amino acid residues from each other.

  • Step 2: Link Protons to Carbons with 2D-HSQC.

    • An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton with its directly attached carbon atom. This provides the ¹³C chemical shift for each proton resonance, adding another dimension of data for resolving overlap.[1] Even if proton signals are overlapped, their corresponding carbons may be resolved.

Question 2: The methylene (B1212753) (CH₂) protons of the L-serine residue appear as a complex multiplet, not a simple doublet of doublets. How can I assign these diastereotopic protons?

Answer:

The L-serine residue in this compound contains a chiral center (the α-carbon), which makes the adjacent β-methylene protons diastereotopic.[3][4] This means they are in chemically non-equivalent environments and will have different chemical shifts and coupling constants to the α-proton.

  • Problem: These signals are often close in chemical shift and can be further complicated by second-order coupling effects, leading to a complex multiplet instead of two distinct signals.[5]

  • Solution Strategy:

    • High-Field NMR: Acquiring the spectrum on a higher field spectrometer (e.g., 800 MHz vs. 400 MHz) can increase the chemical shift dispersion and simplify the multiplet structure.

    • 2D-HSQC Analysis: The HSQC spectrum will show two distinct cross-peaks for the two diastereotopic protons, each correlating to the same β-carbon. This confirms their diastereotopicity.

    • Phase-Sensitive DQF-COSY: A high-resolution, phase-sensitive DQF-COSY (Double-Quantum Filtered COSY) can help in extracting the individual coupling constants (²J_HH geminal coupling and the two different ³J_Hα-Hβ vicinal couplings).

    • NOESY/ROESY for Stereospecific Assignment: A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can help in the stereospecific assignment of the diastereotopic protons. The spatial proximity of one of the β-protons to the α-proton or other nearby protons can result in a stronger NOE, allowing for their differentiation.[6][7]

Question 3: How can I unambiguously assign the quaternary carbons of the two quinoxaline (B1680401) moieties and the peptide backbone carbonyls?

Answer:

Quaternary carbons lack directly attached protons, making their assignment via HSQC impossible. The primary tool for this task is the HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • HMBC Experiment: This experiment detects correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH).[8][9]

    • Quinoxaline Carbons: The protons on the aromatic rings of the quinoxaline moieties will show long-range correlations to the quaternary carbons within the same ring system. For example, H-5 will show a ³J correlation to the bridgehead carbon C-8a and a ²J correlation to C-6. By piecing together these correlations, all quaternary carbons can be assigned.

    • Carbonyl Carbons: The α-proton of each amino acid residue will typically show a ³J_CH correlation to the carbonyl carbon of the preceding residue and a ²J_CH correlation to its own carbonyl carbon. These correlations are fundamental for establishing the peptide sequence.

  • Troubleshooting HMBC: Sometimes, it can be difficult to distinguish between a ²J and a ³J correlation. Newer pulse sequences, such as the ¹J,ⁿJ-HMBC or i-HMBC, have been developed to help differentiate these, which can be crucial for correct structural assembly.[10]

Question 4: How is the sequence of the amino acid residues in this compound determined using NMR?

Answer:

The sequence is determined by linking the individual amino acid spin systems together using through-bond and through-space correlations.

  • Intra-residue Assignment: First, use TOCSY and COSY to identify all the protons belonging to each amino acid residue, as described in Question 1.

  • Inter-residue (Sequential) Assignment: The key is to find correlations between adjacent residues.

    • HMBC: As mentioned above, the α-proton (Hα) of a given residue (i) will show a correlation to the carbonyl carbon (C=O) of the preceding residue (i-1). This provides a through-bond connection to establish the sequence.

    • NOESY/ROESY: In peptide structures, the distance between the Hα of residue (i) and the amide proton (HN) of the next residue (i+1) is typically short. Observing a cross-peak between these two protons in a NOESY or ROESY spectrum is a classic method for sequential assignment.[1][6]

Quantitative Data Summary

Since experimental data for this compound is not publicly detailed, the following table presents hypothetical ¹H and ¹³C NMR data based on known chemical shifts for its constituent parts. This table illustrates potential regions of signal overlap and ambiguity.

Residue/MoietyAtom¹H Chemical Shift (ppm) (Multiplicity, J in Hz)¹³C Chemical Shift (ppm)Potential Ambiguity / Notes
Quinoxaline-1 H-2/H-38.15 (m)143.5Signals from the two quinoxaline rings may be very similar.
H-5/H-87.80 (m)129.8
H-6/H-77.75 (m)130.5
C-4a/C-8a-141.2Quaternary carbons require HMBC for assignment.
L-Serine 4.55 (dd, 4.5, 8.0)56.5
Hβa3.95 (dd, 4.5, 11.0)62.0Diastereotopic protons (Hβa, Hβb) with potential for overlap.
Hβb3.85 (dd, 8.0, 11.0)62.0
C=O-172.1Requires HMBC for assignment.
N-Methyl-L-Cys 4.80 (t, 6.5)60.3
Hβa3.10 (dd, 6.5, 14.0)38.5Diastereotopic protons.
Hβb2.95 (dd, 6.5, 14.0)38.5
N-CH₃3.20 (s)35.1
C=O-171.8Requires HMBC for assignment.
L-Valine-1 4.25 (d, 5.0)60.1Signals may overlap with a second Valine residue.
2.20 (m)31.2
Hγ (2x CH₃)1.05 (d, 7.0), 0.98 (d, 7.0)19.5, 18.9Diastereotopic methyl groups.
C=O-173.5Requires HMBC for assignment.
L-Valine-2 4.22 (d, 5.2)59.8Very similar shifts to Valine-1, requiring high-resolution 2D NMR.
2.18 (m)31.0
Hγ (2x CH₃)1.03 (d, 7.0), 0.96 (d, 7.0)19.3, 18.7
C=O-173.3Requires HMBC for assignment.

Experimental Protocols

The following are generalized protocols for the key NMR experiments used to resolve structural ambiguities.

1. 2D-TOCSY (Total Correlation Spectroscopy)

  • Objective: To identify all protons within a coupled spin system (e.g., a single amino acid).

  • Methodology:

    • Prepare a 5-10 mM sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH).

    • Acquire a 2D TOCSY spectrum using a standard pulse sequence (e.g., mlevph).

    • Set the mixing time (spin-lock duration) to 60-100 ms (B15284909). A longer mixing time allows correlations to propagate further through the spin system.

    • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

    • Identify cross-peaks that align vertically with a given proton. All cross-peaks in that column belong to the same spin system.

2. 2D-HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To correlate protons with their directly attached carbons.

  • Methodology:

    • Use the same sample as for the TOCSY experiment.

    • Acquire a 2D HSQC spectrum using a gradient-enhanced pulse sequence (e.g., hsqcedetgpsisp2.2).

    • Set the spectral widths to cover the expected proton and carbon chemical shift ranges.

    • The one-bond ¹J_CH coupling constant is typically set to an average value of 145 Hz.

    • Process the data to obtain a 2D spectrum where each peak represents a C-H bond.

3. 2D-HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and linking molecular fragments.

  • Methodology:

    • Use the same sample.

    • Acquire a 2D HMBC spectrum using a gradient-enhanced pulse sequence.

    • The crucial parameter is the long-range coupling delay, which is optimized for a specific coupling constant (typically 4-10 Hz). A common setting is a delay optimized for an 8 Hz coupling.

    • This experiment has lower sensitivity than HSQC, so a longer acquisition time may be required.

    • Analyze the cross-peaks to connect protons to carbons that are 2 or 3 bonds away.

4. 2D-NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Objective: To identify protons that are close in space (typically < 5 Å), which helps in determining stereochemistry and peptide sequencing.

  • Methodology:

    • Ensure the sample is free of paramagnetic impurities.

    • Acquire a 2D NOESY spectrum.

    • The mixing time is a critical parameter. For a molecule of this size, mixing times between 100-400 ms are typical. A range of mixing times should be tested to monitor for spin diffusion.

    • Analyze cross-peaks, which indicate spatial proximity between the correlated protons. For sequential assignment, look for Hα(i) - HN(i+1) cross-peaks.

Visualizations

G cluster_0 Workflow for Resolving Overlapped Signals A 1D ¹H NMR (Overlapped Signals) B 2D TOCSY (Identify Spin Systems) A->B Resolve ¹H C 2D HSQC (Link ¹H to ¹³C) B->C Assign Carbons D Resolved Residue Signals C->D Complete Assignment

Caption: Workflow for resolving overlapped amino acid signals.

G cluster_1 Peptide Sequencing Workflow Residue_i Residue (i) (Hα, C=O) Residue_i_plus_1 Residue (i+1) (HN) Residue_i->Residue_i_plus_1 NOESY Correlation (Hα(i) to HN(i+1)) Through-Space Sequence Established Sequence ...-Res(i)-Res(i+1)-... Residue_i->Sequence HMBC Correlation (Hα(i+1) to C=O(i)) Through-Bond

References

Technical Support Center: Optimizing Fermentation for Echinoserine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for Echinoserine production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what microorganism produces it?

A1: this compound is an antibiotic belonging to the quinoxaline (B1680401) group. It is a secondary metabolite produced by the bacterium Streptomyces tendae.[1] Structurally, it is a non-cyclic form of another well-known quinoxaline antibiotic, echinomycin, though it is not a biosynthetic precursor and exhibits lower antibiotic activity.[1]

Q2: What are the general characteristics of secondary metabolite fermentation?

A2: The production of secondary metabolites like this compound is typically not essential for the primary growth of the microorganism.[2][3] Their synthesis often begins during the late logarithmic or stationary phase of growth, frequently triggered by specific environmental cues or nutrient limitations.[2] Optimizing production requires a careful balance between initial biomass accumulation and subsequent metabolite synthesis.

Q3: What are the key fermentation parameters to consider for optimizing this compound production?

A3: Key parameters for optimizing antibiotic production from Streptomyces species include both physical and nutritional factors. These are critical to control for maximizing yield and consistency.

  • Physical Parameters: pH, temperature, dissolved oxygen (DO), agitation rate, and aeration rate.

  • Nutritional Parameters: Composition of the culture medium, including the types and concentrations of carbon and nitrogen sources, as well as the presence of essential minerals and precursor molecules.

Q4: How can I begin to optimize the fermentation medium for Streptomyces tendae?

A4: A systematic approach like the One Strain Many Compounds (OSMAC) method can be a good starting point. This involves cultivating the strain under various culture conditions (e.g., different media, temperatures, aeration levels) to identify which factors trigger or enhance the production of the desired metabolite. Following initial screening, statistical methods like Response Surface Methodology (RSM) can be employed for more detailed optimization of the most influential factors.

Troubleshooting Guide

Q1: My this compound yield is consistently low or undetectable. What are the first parameters I should investigate?

A1: Low yield is a common challenge in fermentation. A systematic approach to troubleshooting is recommended.

  • Verify Inoculum Quality: Ensure the inoculum is healthy, viable, and at the correct growth phase. An inconsistent or poor-quality inoculum is a frequent cause of failed fermentations.

  • Review Medium Composition: The carbon-to-nitrogen ratio is critical for secondary metabolite production. An excess of easily metabolized carbon can sometimes suppress antibiotic synthesis. Also, verify that all essential minerals and trace elements are present.

  • Check Physical Parameters: Confirm that the pH, temperature, and dissolved oxygen levels are being maintained within the optimal range for Streptomyces growth and production. The optimal conditions for growth may differ from those for antibiotic production.

  • Assess Aeration and Agitation: Inadequate oxygen transfer can be a significant limiting factor. Ensure that the agitation and aeration rates are sufficient for the scale and density of your culture.

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low this compound Yield Detected CheckInoculum Step 1: Verify Inoculum - Viability - Age - Size Start->CheckInoculum InoculumOK Inoculum OK? CheckInoculum->InoculumOK RemakeInoculum Action: Prepare Fresh Inoculum InoculumOK->RemakeInoculum No CheckMedium Step 2: Review Culture Medium - C/N Ratio - Precursors - pH Buffering InoculumOK->CheckMedium Yes RemakeInoculum->CheckInoculum MediumOK Medium OK? CheckMedium->MediumOK OptimizeMedium Action: Screen Media Components (RSM) MediumOK->OptimizeMedium No CheckPhysical Step 3: Check Physical Parameters - Temperature - pH Control - Dissolved Oxygen MediumOK->CheckPhysical Yes End Systematic Optimization Required OptimizeMedium->End PhysicalOK Parameters OK? CheckPhysical->PhysicalOK CalibrateProbes Action: Calibrate Probes & Verify Control PhysicalOK->CalibrateProbes No ScaleUpReview Step 4: Review Aeration & Agitation - kLa (Oxygen Transfer) - Shear Stress PhysicalOK->ScaleUpReview Yes CalibrateProbes->CheckPhysical ScaleUpReview->End

Caption: A workflow for troubleshooting low this compound yield.

Q2: I'm observing significant batch-to-batch variability in my fermentation results. What could be the cause?

A2: Batch-to-batch variability often points to inconsistencies in the process.

  • Raw Material Purity: The quality and purity of raw materials used in the fermentation medium can be a source of variability.

  • Inoculum Preparation: Small variations in the age, size, or metabolic state of the inoculum can lead to large differences in the final product yield. Standardize your inoculum preparation protocol strictly.

  • Process Control: Ensure that all process parameters (pH, temperature, dissolved oxygen) are tightly controlled and that sensor probes are calibrated regularly. Deviations in these parameters can significantly affect microbial metabolism.

  • Contamination: Low-level microbial contamination can compete for nutrients and alter fermentation conditions, leading to inconsistent results.

Q3: My culture grows well (high biomass), but this compound production is poor. What should I do?

A3: This common issue, known as uncoupling of growth and production, often relates to metabolic regulation.

  • Nutrient Limitation: Secondary metabolism is often triggered by the limitation of a key nutrient, such as phosphate (B84403) or a specific nitrogen source. Your medium may be too rich, promoting biomass at the expense of antibiotic production. Consider a two-stage feeding strategy where a growth phase is followed by a production phase with a different feed composition.

  • Precursor Addition: The synthesis of complex secondary metabolites requires specific building blocks. The lack of a specific precursor can limit the final yield. Try supplementing the medium with potential precursors to the quinoxaline core structure.

  • Product Inhibition: The accumulation of this compound itself or other by-products might be inhibiting further synthesis or cell activity.

Data Presentation: Fermentation Parameter Optimization

The following tables provide an example of how to structure data for optimizing fermentation parameters for Streptomyces tendae. The values presented are typical starting points for Streptomyces fermentation and should be optimized for this compound production.

Table 1: Physical Parameter Optimization

ParameterRange InvestigatedInitial SetpointNotes
Temperature 25 - 35 °C28 °COptimal temperature for growth may differ from production.
pH 6.0 - 8.07.0pH can affect nutrient uptake and enzyme activity.
Agitation (rpm) 150 - 300 rpm220 rpmAffects mixing and oxygen transfer.
Aeration (vvm) 0.5 - 1.5 vvm1.0 vvmCrucial for supplying dissolved oxygen.

Table 2: Medium Component Optimization (based on a basal medium)

ComponentConcentration Range (g/L)Initial Concentration (g/L)Role
Glucose 10 - 40 g/L20 g/LPrimary Carbon Source
Soybean Meal 10 - 30 g/L20 g/LComplex Nitrogen Source
(NH₄)₂SO₄ 1 - 5 g/L2 g/LReadily Available Nitrogen
K₂HPO₄ 0.5 - 2.0 g/L1 g/LPhosphate Source & Buffer
MgSO₄·7H₂O 0.2 - 1.0 g/L0.5 g/LEssential Mineral
CaCO₃ 1 - 5 g/L2 g/LpH Stabilizer

Experimental Protocols

Protocol 1: Inoculum Preparation for Streptomyces tendae
  • Aseptic Technique: Perform all steps in a laminar flow hood to prevent contamination.

  • Spore Suspension: Scrape spores from a mature (10-14 day old) agar (B569324) plate culture of S. tendae. Suspend the spores in 5 mL of sterile 0.1% Tween 80 solution to create a uniform suspension.

  • Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium with the spore suspension to a final concentration of approximately 10⁷ spores/mL.

  • Incubation: Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours, until a dense, mycelial culture is obtained.

  • Production Culture Inoculation: Use the seed culture to inoculate the production fermenter. A typical inoculum volume is 5-10% of the production medium volume.

Protocol 2: Batch Fermentation in a 5L Bioreactor
  • Sterilization: Autoclave the fermenter vessel with the production medium in place. Allow it to cool to the desired temperature (e.g., 28°C).

  • Calibration: Calibrate the pH and dissolved oxygen (DO) probes before inoculation.

  • Inoculation: Aseptically transfer the prepared seed culture (from Protocol 1) into the fermenter.

  • Parameter Control: Set the control parameters on the bioreactor controller as per your experimental design (e.g., Temperature: 28°C, pH: 7.0 maintained with sterile acid/base, Agitation: 250 rpm).

  • Aeration: Supply sterile air at a defined rate (e.g., 1.0 vvm). The DO should be monitored continuously and can be controlled by cascading agitation speed or enriching the inlet air with oxygen.

  • Sampling: Take samples aseptically at regular intervals (e.g., every 12 hours) to measure biomass (dry cell weight), substrate consumption (e.g., glucose concentration), and this compound concentration (using HPLC).

  • Harvest: Continue the fermentation until the this compound concentration peaks and begins to decline, typically after 5-7 days.

Visualizations

Hypothetical Signaling Pathway for this compound Production

SignalingPathway NutrientLimitation Nutrient Limitation (e.g., Phosphate) SignalMolecule Signal Molecule (e.g., ppGpp) NutrientLimitation->SignalMolecule StressResponse Cellular Stress Response StressResponse->SignalMolecule RegulatorA Pleiotropic Regulator A (e.g., AfsR) SignalMolecule->RegulatorA RegulatorB Pathway-Specific Regulator B (e.g., EcsR) RegulatorA->RegulatorB Activates BiosyntheticGenes This compound Biosynthetic Gene Cluster (ecs genes) RegulatorB->BiosyntheticGenes Induces Transcription Enzymes Biosynthetic Enzymes BiosyntheticGenes->Enzymes Translates to Precursors Primary Metabolite Precursors Enzymes->Precursors This compound This compound Precursors->this compound Converted by OptimizationWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation cluster_3 Phase 4: Scale-Up Screening Factor Screening (Plackett-Burman Design) Identify Key Parameters RSM Response Surface Methodology (RSM) (Box-Behnken or CCD) Find Optimal Levels Screening->RSM Top 3-5 Factors Validation Model Validation Run at Predicted Optimum RSM->Validation Predictive Model ScaleUp Scale-Up Studies (5L -> 50L) Validation->ScaleUp Verified Conditions

References

Improving the stability of Echinoserine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Echinoserine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges.

Troubleshooting Guide: Common this compound Stability Issues

This guide addresses specific issues you may encounter with this compound solution stability.

Issue Potential Cause Recommended Action
Precipitation in aqueous solution pH of the solution is at or near the isoelectric point of this compound, reducing its solubility.Adjust the pH of the solution. For many compounds, a pH 2 units away from the pKa is sufficient to maintain solubility. Start with a buffered solution at pH 7.4 and adjust as needed.
Loss of bioactivity over time This compound may be undergoing hydrolysis, particularly in non-buffered aqueous solutions.Prepare fresh solutions for each experiment. If storage is necessary, store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Use a buffered solvent system.
Color change of the solution This could indicate oxidative degradation of this compound, potentially accelerated by exposure to light or the presence of metal ions.Protect the solution from light by using amber vials or wrapping containers in aluminum foil. Prepare solutions in buffers that have been degassed and consider adding a chelating agent like EDTA to sequester metal ions.
Inconsistent experimental results This may be due to the degradation of this compound in the stock solution, leading to a lower effective concentration.Regularly check the purity of your this compound stock solution using a stability-indicating method like HPLC. Prepare fresh stock solutions at regular intervals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For initial solubilization, it is recommended to use a minimal amount of DMSO, followed by dilution with an appropriate aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced effects in biological assays.

Q2: How should I store my this compound stock solutions?

For short-term storage (up to one week), solutions can be stored at 4°C, protected from light. For long-term storage, it is advisable to store solutions in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q3: My solution of this compound has turned slightly yellow. Can I still use it?

A color change often indicates chemical degradation, which could impact the biological activity of the compound. It is highly recommended to discard the discolored solution and prepare a fresh batch to ensure the reliability of your experimental results.

Q4: What are the primary factors that cause this compound degradation?

The stability of compounds like this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxygen.[1][2] It is crucial to control these factors to maintain the integrity of the compound in solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Solubilization: Add a small volume of anhydrous DMSO to the powder to achieve a high concentration stock solution (e.g., 10 mM).

  • Vortexing: Gently vortex the solution until all the powder is completely dissolved.

  • Dilution: Further dilute the stock solution with a suitable aqueous buffer (e.g., PBS, pH 7.4) to the desired final concentration for your experiment.

  • Storage: Store the stock solution in tightly sealed, light-protected vials at the recommended temperature.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies help identify the degradation pathways and develop stability-indicating analytical methods.

  • Sample Preparation: Prepare multiple aliquots of a known concentration of this compound in a suitable solvent.

  • Stress Conditions: Expose the aliquots to various stress conditions as outlined in the table below.

  • Time Points: Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated HPLC method to determine the remaining concentration of this compound and identify any degradation products.

Stress Condition Method
Acid Hydrolysis 0.1 M HCl at 60°C
Base Hydrolysis 0.1 M NaOH at 60°C
Oxidation 3% H₂O₂ at room temperature
Thermal Degradation 60°C in a stability chamber
Photostability Expose to light in a photostability chamber

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions.

Stress Condition Time (hours) This compound Remaining (%) Major Degradant Peak Area (%)
Control (4°C, dark) 2499.5<0.1
Acid Hydrolysis (0.1 M HCl) 2475.215.8
Base Hydrolysis (0.1 M NaOH) 2445.835.2
Oxidation (3% H₂O₂) 2482.110.5
Thermal (60°C) 2490.35.4
Photostability 2488.78.9

Visualizations

Echinoserine_Degradation_Pathway This compound This compound Degradant_A Hydrolyzed Product (Degradant A) This compound->Degradant_A  Acid/Base  Hydrolysis Degradant_B Oxidized Product (Degradant B) This compound->Degradant_B  Oxidation  (e.g., H₂O₂) Degradant_C Photodegradation Product (Degradant C) This compound->Degradant_C  Light  Exposure

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare this compound Stock Solution B Expose to Stress Conditions (pH, Temp, Light, Oxidant) A->B C Collect Samples at Time Points B->C D Analyze by HPLC C->D E Quantify Remaining This compound & Degradants D->E

Caption: Workflow for this compound forced degradation study.

References

Technical Support Center: Enhancing the Antibacterial Activity of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of quinoxaline (B1680401) derivatives, such as Echinoserine, as potential antibacterial agents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of antibacterial action for quinoxaline derivatives?

A1: Quinoxaline derivatives exhibit several mechanisms of antibacterial action. A primary mechanism involves the intercalation of the planar quinoxaline ring into bacterial DNA, which inhibits DNA replication and repair, ultimately leading to cell death.[1][2] For certain derivatives, particularly quinoxaline 1,4-di-N-oxides, the generation of reactive oxygen species (ROS) is a key mechanism.[2] This oxidative stress causes damage to various cellular components, including DNA, proteins, and lipids.[2] Some derivatives may also interfere with membrane-associated functions like ATP synthesis.[2]

Q2: Why is my synthesized quinoxaline derivative active against Gram-positive bacteria (e.g., Staphylococcus aureus) but shows no activity against Gram-negative bacteria (e.g., Escherichia coli)?

A2: This is a frequent observation in antibacterial drug discovery. The primary reason lies in the structural differences between Gram-positive and Gram-negative bacteria. Gram-negative bacteria possess a formidable outer membrane containing lipopolysaccharide, which acts as a permeability barrier, preventing many compounds from reaching their intracellular targets. Additionally, Gram-negative bacteria are equipped with efficient efflux pumps that can actively expel the compound from the cell before it can exert its effect.

Q3: What are the key structural features of quinoxaline derivatives that influence their antibacterial activity?

A3: Structure-Activity Relationship (SAR) studies have identified several key features. Substitutions at the C2 and C3 positions of the quinoxaline ring are critical. Introducing different amine, aryl, or heterocyclic moieties can significantly modulate activity. The presence of electron-withdrawing groups, such as nitro or chloro groups, on attached phenyl rings often enhances antibacterial potency. Conversely, electron-donating groups like methyl groups may decrease activity. Lipophilicity is another crucial factor; increasing it can improve permeability through the bacterial cell wall, leading to higher activity.

Q4: How can I test for synergistic effects between my quinoxaline derivative and a conventional antibiotic?

A4: The most common and effective method is the checkerboard assay, which is used to determine the Fractional Inhibitory Concentration Index (FICI). This method involves creating a two-dimensional array of serial dilutions of both your quinoxaline derivative and a conventional antibiotic in a microtiter plate. After inoculation with the target bacterium and incubation, the MIC of each compound in the presence of the other is determined. The FICI is then calculated to classify the interaction as synergistic, additive, indifferent, or antagonistic.

Q5: What are the main mechanisms of bacterial resistance to quinoxaline-based compounds?

A5: Bacteria can develop resistance to quinoxalines and structurally related quinolones through several mechanisms. The most common are:

  • Target Modification: Chromosomal mutations in the genes encoding the target enzymes, typically DNA gyrase (gyrA/gyrB) and topoisomerase IV (parC/parE), can alter the drug-binding site, reducing the compound's efficacy.

  • Reduced Intracellular Concentration: This can occur through two main pathways:

    • Increased Efflux: Overexpression of efflux pumps (e.g., AcrAB-TolC in E. coli) actively transports the drug out of the cell.

    • Decreased Permeability: Mutations in porin proteins in the outer membrane of Gram-negative bacteria can reduce the influx of the drug into the cell.

  • Plasmid-Mediated Resistance: Acquisition of plasmids carrying resistance genes, such as those encoding Qnr proteins that protect the target enzymes or enzymes that modify the drug, can confer resistance.

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis and testing of quinoxaline derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield During Synthesis 1. Reagent Purity: Impurities in starting materials (e.g., o-phenylenediamine (B120857), dicarbonyl compounds) can lead to side reactions. 2. Reaction Conditions: Incorrect temperature, pH, or reaction time. 3. Procedural Errors: Incomplete transfer of reagents or product loss during work-up and purification.1. Verify Reagent Quality: Use freshly purified reagents. Confirm purity using techniques like NMR or melting point analysis. 2. Optimize Conditions: Systematically vary reaction parameters (e.g., temperature, catalyst concentration) on a small scale. Monitor reaction progress using Thin Layer Chromatography (TLC). 3. Refine Technique: Ensure quantitative transfer of reagents. Check all aqueous layers with TLC before discarding to prevent product loss during extraction.
Inconsistent Minimum Inhibitory Concentration (MIC) Results 1. Inoculum Size: The concentration of bacteria in the inoculum is not standardized. 2. Compound Stability: The synthesized derivative may be degrading in the testing medium or under incubation conditions. 3. Contamination: The bacterial culture or testing medium may be contaminated. 4. Variability in Incubation: Fluctuations in incubation time or temperature.1. Standardize Inoculum: Always adjust the inoculum to a 0.5 McFarland standard. Verify the final concentration (CFU/mL) by plating a serial dilution from the growth control well. 2. Assess Compound Stability: Re-test the compound after pre-incubating it in the test medium for the duration of the assay to check for degradation. 3. Ensure Sterility: Use aseptic techniques rigorously. Always include a sterility control (medium only) and a growth control (medium + inoculum). 4. Control Incubation: Use a calibrated incubator and maintain a consistent incubation period (e.g., 18-24 hours).
No Zone of Inhibition in Disk Diffusion Assay 1. Low Compound Concentration: The amount of the compound loaded onto the disk is insufficient. 2. Poor Diffusion: The compound may have low solubility or poor diffusion characteristics in the agar (B569324). 3. High Resistance: The bacterial strain is highly resistant to the compound.1. Increase Concentration: Prepare disks with a higher concentration of the quinoxaline derivative. 2. Use a Broth-Based Method: Switch to a broth microdilution assay to determine the MIC directly, as this method is not dependent on diffusion through agar. 3. Validate with a Susceptible Strain: Test the compound against a known susceptible reference strain (e.g., an ATCC strain) to confirm the experimental setup is working correctly.
Crystallization Fails During Purification 1. Solvent Choice: The chosen solvent system is not optimal for crystallization. 2. Supersaturation Not Reached: The solution is not concentrated enough, or cooling is too rapid. 3. Presence of Impurities: Oily impurities can inhibit crystal formation.1. Screen Solvents: Perform small-scale solubility tests to find a solvent in which the compound is highly soluble when hot but sparingly soluble when cold. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution very slowly. 3. Additional Purification: If impurities are suspected, consider an alternative purification method like column chromatography before attempting crystallization again.

Quantitative Data on Antibacterial Activity

The following tables summarize the antibacterial activity (MIC in µg/mL) of representative quinoxaline derivatives from literature, illustrating structure-activity relationships.

Table 1: Antibacterial Activity of 2,3-Disubstituted Quinoxaline Derivatives

Compound IDR1R2S. aureus (MIC µg/mL)E. coli (MIC µg/mL)Reference
A -Cl-H1632
B -SCH2COOH-SCH2COOH3264
C -NH-C6H4-4-Cl-NH-C6H4-4-Cl816
D -NH-C2H5-NH2832
E -NH-C4H9-NH244
F -O-C6H4-4-CHO-CH3>100>100
G -O-C6H4-4-CH=N-C6H4-4-Cl-CH35025

Data compiled for illustrative purposes from multiple sources.

Table 2: Activity of Quinoxaline Sulfonohydrazone Derivatives

Compound IDSubstituent on BenzaldehydeS. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)P. aeruginosa (MIC µg/mL)E. coli (MIC µg/mL)Reference
H 4-NO262.531.362.531.3
I 4-Cl12562.512562.5
J 4-OH12562.5250125
K 2-OH31.331.362.562.5

Data extracted from a study on quinoxaline sulfonamides.

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Disubstituted Quinoxaline Derivatives

This protocol describes a general method for synthesizing N2, N3-disubstituted quinoxaline-2,3-diamine (B1295900) derivatives.

Materials:

  • o-Phenylenediamine (OPD)

  • Oxalic acid

  • 4N Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl2)

  • Dimethylformamide (DMF)

  • 1,2-Dichloroethane (DCE)

  • Potassium carbonate (K2CO3)

  • Various primary and secondary amines

  • Ethanol

Procedure:

  • Synthesis of Quinoxaline-2,3-dione (1):

    • Reflux a mixture of o-phenylenediamine and oxalic acid in 4N HCl for 4 hours.

    • Cool the reaction mixture and filter the resulting precipitate.

    • Wash the solid with cold water and dry to obtain quinoxaline-2,3-dione.

  • Synthesis of 2,3-Dichloroquinoxaline (B139996) (2):

    • To a solution of quinoxaline-2,3-dione (1) in DCE, add a catalytic amount of DMF.

    • Add SOCl2 dropwise and reflux the mixture for 6-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into crushed ice.

    • Filter the precipitate, wash with water, and dry to yield 2,3-dichloroquinoxaline.

  • Synthesis of N-substituted-3-chloroquinoxaline-2-amine (3):

    • Dissolve 2,3-dichloroquinoxaline (2) in ethanol.

    • Add K2CO3 and the desired primary amine (1 equivalent).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Filter the reaction mixture and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Synthesis of N2, N3-disubstituted-quinoxaline-2,3-diamine (4):

    • To a solution of the intermediate (3) in ethanol, add K2CO3 and the second desired amine (1.2 equivalents).

    • Reflux the mixture for 24-48 hours, monitoring by TLC.

    • After completion, filter the mixture and remove the solvent in vacuo.

    • Purify the final product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Synthesized quinoxaline derivative stock solution (e.g., 10 mg/mL in DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or densitometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (corresponds to approx. 1.5 x 10^8 CFU/mL). This can be done visually or using a densitometer.

    • Within 15 minutes, dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Plate Preparation:

    • Dispense 50 µL of MHB into wells 2 through 12 of a 96-well plate.

    • Prepare a starting concentration of your test compound by diluting the stock solution in MHB. Add 100 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (MHB only, no bacteria).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum (prepared in step 1) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 1°C for 18-24 hours in ambient air.

  • Reading the Results:

    • After incubation, check the sterility control (well 12) for any growth (should be clear). Check the growth control (well 11) for adequate turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).

Visualizations

Diagram 1: General Workflow for Development of Quinoxaline Antibacterials

G cluster_0 Synthesis & Purification cluster_1 In Vitro Screening cluster_2 Advanced Evaluation Synthesis Design & Synthesis of Quinoxaline Derivatives Purification Purification (Chromatography/Crystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HRMS) Purification->Characterization MIC_Test Primary Screening: MIC Determination (e.g., Broth Microdilution) Characterization->MIC_Test GramPos Gram-Positive Strains (S. aureus, MRSA) MIC_Test->GramPos GramNeg Gram-Negative Strains (E. coli, P. aeruginosa) MIC_Test->GramNeg SAR_Analysis SAR Analysis MIC_Test->SAR_Analysis Synergy_Test Synergy Testing (Checkerboard Assay) MIC_Test->Synergy_Test Toxicity_Test Cytotoxicity Assay (e.g., on human cell lines) MIC_Test->Toxicity_Test Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Workflow for synthesis and evaluation of novel quinoxaline antibacterials.

Diagram 2: Mechanisms of Bacterial Resistance to Quinolone/Quinoxaline Antibiotics

G Drug Quinoxaline Antibiotic Cell Bacterial Cell Drug->Cell Enters Cell Target DNA Gyrase / Topoisomerase IV Drug->Target Binds to Target Permeability Reduced Permeability (Porin Loss) Drug->Permeability Blocked Entry Inhibition DNA Replication Inhibited Target->Inhibition Resistance Resistance Mechanisms Efflux Efflux Pump (Drug Expulsion) Resistance->Efflux Target_Mod Target Modification (Mutation) Resistance->Target_Mod Resistance->Permeability Efflux->Drug Pumps Out Target_Mod->Target Alters Target

Caption: Key bacterial resistance mechanisms against quinoxaline-type antibiotics.

References

Validation & Comparative

Echinoserine vs. Echinomycin: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of Echinoserine and its well-studied counterpart, Echinomycin. While both are quinoxaline (B1680401) antibiotics, a significant disparity exists in the available research and experimental data, with Echinomycin being the subject of extensive investigation.

Echinomycin is a potent cytotoxic agent with a dual mechanism of action, acting as both a DNA intercalator and an inhibitor of the hypoxia-inducible factor-1α (HIF-1α) transcription factor.[1][2] In contrast, this compound is identified as a non-cyclic analog of Echinomycin and has been reported to possess weaker antibiotic activity.[3] Due to the limited publicly available data on this compound, this guide will primarily focus on the established properties and experimental findings related to Echinomycin, while presenting the known information for this compound for contextual comparison.

Chemical Structure and Properties

Echinomycin is a cyclic depsipeptide, a structural feature crucial for its biological activity.[4] this compound, as a non-cyclic analog, differs in its three-dimensional conformation, which likely contributes to its reduced potency.[3]

PropertyThis compoundEchinomycin
Chemical Formula C₅₁H₆₈N₁₂O₁₄S₂C₅₁H₆₄N₁₂O₁₂S₂
Molecular Weight 1137.29 g/mol 1101.26 g/mol
Structure Non-cyclic analog of EchinomycinCyclic depsipeptide
General Description Member of the quinoxaline group of antibioticsCytotoxic polypeptide quinoxaline antibiotic

Mechanism of Action

Echinomycin exerts its cytotoxic effects through two primary mechanisms:

  • DNA Intercalation: Echinomycin molecules bind to DNA by inserting themselves between base pairs, a process known as intercalation. This interaction distorts the DNA helix, thereby inhibiting DNA replication and transcription, ultimately leading to cell death.

  • HIF-1α Inhibition: Echinomycin is a highly potent inhibitor of HIF-1α, a key transcription factor in cellular response to hypoxia. It prevents the binding of HIF-1α to the hypoxia-response elements (HREs) in the promoter regions of its target genes, such as Vascular Endothelial Growth Factor (VEGF). This inhibition of HIF-1α activity disrupts tumor angiogenesis and adaptation to hypoxic environments.

The precise mechanism of action for this compound has not been extensively studied. However, its structural similarity to Echinomycin suggests that it may share a similar, albeit less potent, mode of action involving DNA interaction.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

HIF-1a_Signaling_Pathway cluster_0 Normoxia cluster_1 Hypoxia cluster_2 Echinomycin Intervention HIF-1α_p HIF-1α pVHL pVHL HIF-1α_p->pVHL Hydroxylation Proteasome Proteasome pVHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_s HIF-1α (stable) HIF-1 HIF-1 Complex HIF-1α_s->HIF-1 HIF-1β HIF-1β HIF-1β->HIF-1 HRE Hypoxia Response Element (HRE) HIF-1->HRE Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes Angiogenesis Angiogenesis Target_Genes->Angiogenesis Echinomycin Echinomycin Echinomycin->HRE Inhibits Binding

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions, and the inhibitory action of Echinomycin.

Experimental_Workflow_ChIP Start Start: Treat cells with Echinomycin and induce hypoxia Crosslink Crosslink proteins to DNA (e.g., with formaldehyde) Start->Crosslink Lyse Lyse cells and shear DNA Crosslink->Lyse IP Immunoprecipitate HIF-1α with specific antibody Lyse->IP Reverse Reverse crosslinks and purify DNA IP->Reverse qPCR Quantify HRE-containing DNA by qPCR Reverse->qPCR End End: Analyze reduction in HIF-1α binding to HRE qPCR->End

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) assay to assess HIF-1α binding.

Comparative Efficacy and Cytotoxicity

Cell LineCancer TypeEchinomycin IC₅₀Reference
U251-HREGlioblastoma1.2 nM (EC₅₀ for inhibiting hypoxic induction)
Cancer Stem CellsVarious29.4 pM
KSHV+ Tumor CellsKaposi's Sarcoma, Primary Effusion Lymphoma~0.1 - 2 nM (CC₅₀)

In Vivo Efficacy of Echinomycin:

  • Human Acute Myeloid Leukemia (AML) Xenograft Model: Intravenous injection of 10 µg/kg Echinomycin for 40 days effectively eradicated mouse lymphoma and serially transplantable human AML.

  • B16 Melanoma and P388 Leukemia (Murine Models): Showed significant antitumor activity, which led to its initial clinical trials.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental procedures used in the evaluation of Echinomycin.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Echinomycin) and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to investigate the interaction of proteins with specific DNA sequences in vivo.

  • Cell Treatment and Crosslinking: Treat cells with the compound of interest (e.g., Echinomycin) and a hypoxia-inducing agent. Crosslink proteins to DNA using a reagent like formaldehyde.

  • Cell Lysis and DNA Shearing: Lyse the cells and shear the chromatin into smaller fragments, typically by sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., HIF-1α). The antibody-protein-DNA complexes are then captured using protein A/G-agarose or magnetic beads.

  • Washing: Wash the captured complexes to remove non-specifically bound chromatin.

  • Elution and Reverse Crosslinking: Elute the complexes and reverse the protein-DNA crosslinks by heating.

  • DNA Purification: Purify the DNA from the immunoprecipitated sample.

  • Quantitative PCR (qPCR): Use qPCR with primers specific to the target DNA sequence (e.g., the HRE in the VEGF promoter) to quantify the amount of precipitated DNA. A decrease in the amount of amplified DNA in the Echinomycin-treated sample compared to the control indicates inhibition of protein-DNA binding.

Conclusion

Echinomycin is a well-characterized compound with potent anticancer activity attributed to its dual mechanism of action. The wealth of available data on its efficacy, cytotoxicity, and mechanism of action makes it a valuable tool for cancer research and a benchmark for the development of new therapeutics.

This compound, as a non-cyclic analog, presents an interesting case for structure-activity relationship studies. However, the current lack of comprehensive biological data for this compound severely limits a direct and meaningful comparison with Echinomycin. Further investigation into the biological activities and mechanism of action of this compound is warranted to fully understand its potential and to elucidate the structural requirements for the potent activity observed in Echinomycin. Researchers are encouraged to consider the significant data gap when designing studies involving this compound.

References

A Comparative Analysis of the Antibacterial Spectrum of Echinoserine and Other Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Quinoxaline (B1680401) derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of biological activities, including potent antibacterial efficacy against a variety of pathogens.[1] This guide provides a comparative overview of the antibacterial spectrum of various quinoxaline compounds, with a special focus on Echinoserine. While quantitative data for this compound remains limited, this document synthesizes available information and presents a comprehensive comparison with other well-studied quinoxalines, supported by experimental data and detailed methodologies.

This compound: A Member of the Quinoxaline Family

Comparative Antibacterial Spectrum of Quinoxaline Derivatives

Numerous studies have evaluated the antibacterial potential of various synthetic and naturally derived quinoxaline compounds against both Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for several quinoxaline derivatives, providing a benchmark for their antibacterial efficacy.

Gram-Positive Bacteria

Quinoxaline derivatives have shown significant activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[1]

Compound/DrugOrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation
Quinoxaline Derivative Staphylococcus aureus (MRSA)1 - 848
VancomycinStaphylococcus aureus (MRSA)1 - 844
3-hydrazinoquinoxaline-2-thiol (3HL) Staphylococcus aureus (MRSA)16 - 32--
Echinomycin (B1671085) Staphylococcus aureus (MRSA)--0.03 µM
Echinomycin Enterococcus faecalis (biofilm-forming)--0.01 µM
Selected 2,3-disubstituted quinoxalines Bacillus subtilis16--
Selected 2,3-disubstituted quinoxalines Staphylococcus aureus---
Gram-Negative Bacteria

The efficacy of quinoxalines extends to Gram-negative bacteria, although comprehensive comparative data is less abundant.

Compound/DrugOrganismMIC Range (µg/mL)Citation
C-2 amine-substituted quinoxaline analogues Escherichia coli4 - 32
Selected 2,3-disubstituted quinoxalines Escherichia coli8
Quinoxaline 1,4-di-N-oxides (Cyadox) Clostridium perfringens1
Quinoxaline 1,4-di-N-oxides (Olaquindox) Clostridium perfringens1
Quinoxaline 1,4-di-N-oxides (Cyadox) Brachyspira hyodysenteriae0.031
Quinoxaline 1,4-di-N-oxides (Olaquindox) Brachyspira hyodysenteriae0.0625

Experimental Protocols

The determination of the antibacterial spectrum of quinoxaline derivatives primarily relies on standardized in vitro susceptibility testing methods. The most common of these is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

  • The test bacterium is cultured in a suitable broth medium to the mid-logarithmic phase of growth.

  • The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

2. Serial Dilution of Test Compounds:

  • The quinoxaline compound and a reference antibiotic are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

3. Inoculation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

4. Incubation:

  • The plate is incubated at a controlled temperature, usually 35-37°C, for a period of 16-20 hours.

5. MIC Determination:

  • The MIC is visually determined as the lowest concentration of the antimicrobial agent in the wells where no turbidity (bacterial growth) is observed.

A visual representation of this workflow is provided below:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Bacterial_Culture Bacterial Culture in Mid-Log Phase Standardization Standardize Inoculum (5x10^5 CFU/mL) Bacterial_Culture->Standardization Inoculation Inoculate Microtiter Plate Standardization->Inoculation Serial_Dilution Serial Dilution of Quinoxaline Compound Serial_Dilution->Inoculation Incubate Incubate (37°C, 16-20h) Inoculation->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results

Caption: Workflow for MIC determination by broth microdilution.

Mechanism of Action

The antibacterial action of a prominent subgroup of quinoxalines, the quinoxaline 1,4-dioxides, is primarily attributed to the generation of reactive oxygen species (ROS). This leads to DNA damage within the bacterial cell, a mechanism that distinguishes them from many existing classes of antibiotics.

Quinoxaline_MOA cluster_cell Bacterial Cell Quinoxaline Quinoxaline 1,4-dioxide ROS Reactive Oxygen Species (ROS) Quinoxaline->ROS Induces generation of DNA_Damage DNA Damage ROS->DNA_Damage Causes Cell_Death Cell Death DNA_Damage->Cell_Death Leads to

References

A Comparative Guide to Validating the Mechanism of Action of Echinoserine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Echinoserine is a quinoxaline (B1680401) antibiotic and a non-cyclic analog of the well-characterized compound, Echinomycin (B1671085). Due to the limited direct research on this compound's specific mechanism of action, this guide will leverage the extensive knowledge of its structural analog, Echinomycin, as a proxy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of this compound. We will compare its presumed activities with other known DNA intercalating agents, Actinomycin (B1170597) D and Daunorubicin, and provide detailed experimental protocols and data presentation formats to facilitate this validation.

Echinomycin is recognized for its potent antitumor and antibiotic properties, which are attributed to its ability to act as a DNA bis-intercalating agent.[1][2] This process involves the insertion of its two quinoxaline rings into the DNA double helix, primarily at 5'-CpG sequences.[2][3] This interaction structurally distorts the DNA, leading to the inhibition of DNA-dependent RNA synthesis and, consequently, a blockage of transcription and protein synthesis.[4] A key molecular target of Echinomycin is the Hypoxia-Inducible Factor-1α (HIF-1α), a critical transcription factor in tumor progression. Echinomycin has been shown to selectively inhibit the binding of HIF-1α to the Hypoxia-Responsive Element (HRE) within the promoter regions of its target genes, such as Vascular Endothelial Growth Factor (VEGF).

This guide will outline a series of experiments to test the hypothesis that this compound shares this mechanism of action.

Comparative Analysis of DNA Intercalating Agents

A comparative overview of "this compound" (based on Echinomycin data) and other well-established DNA intercalating agents is presented below. This allows for a clear comparison of their mechanisms and potencies.

Compound Primary Mechanism of Action Primary Molecular Target(s) Reported IC50 / EC50
"this compound" (Echinomycin) DNA bis-intercalation, inhibition of transcription.Inhibition of HIF-1α DNA-binding.29.4 pM (for cancer stem cells); 1.2 nM (hypoxic induction of luciferase)
Actinomycin D DNA intercalation at GpC sites, inhibition of transcription by RNA polymerase.RNA Polymerase.Varies by cell line (typically low nanomolar range).
Daunorubicin DNA intercalation and inhibition of Topoisomerase II, leading to DNA strand breaks.Topoisomerase II.Varies by cell line (typically nanomolar to low micromolar range).

Experimental Protocols for Mechanism of Action Validation

To validate the proposed mechanism of action of this compound, a series of key experiments should be performed. Detailed protocols for these experiments are provided below.

Luciferase Reporter Gene Assay for HIF-1α Transcriptional Activity

This assay quantitatively measures the ability of this compound to inhibit the transcriptional activity of HIF-1α.

Methodology

  • Cell Culture and Transfection:

    • Culture a suitable cancer cell line (e.g., U251 glioma cells) in 96-well plates.

    • Co-transfect the cells with two plasmids: one containing the firefly luciferase reporter gene under the control of a promoter with multiple Hypoxia-Responsive Elements (HREs), and a second plasmid constitutively expressing Renilla luciferase (for normalization of transfection efficiency).

  • Compound Treatment:

    • Following transfection (24-48 hours), treat the cells with a range of concentrations of this compound, a positive control (Echinomycin), and a vehicle control.

  • Induction of Hypoxia:

    • Incubate the treated cells under hypoxic conditions (e.g., 1% O2) for 16-24 hours to induce HIF-1α activity. A set of cells should be kept under normoxic conditions as a control.

  • Cell Lysis and Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the luminescence of both firefly and Renilla luciferases using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity in hypoxic versus normoxic conditions for each treatment.

    • Determine the IC50 value of this compound for the inhibition of HIF-1α transcriptional activity.

Chromatin Immunoprecipitation (ChIP-seq) for HIF-1α Target Gene Binding

ChIP-seq is used to identify the genome-wide binding sites of HIF-1α and to determine if this compound treatment prevents this binding.

Methodology

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound or a vehicle control and expose them to hypoxic conditions.

    • Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.

  • Chromatin Preparation:

    • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for HIF-1α.

    • Use protein A/G magnetic beads to precipitate the antibody-protein-DNA complexes.

  • DNA Purification and Sequencing:

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Prepare a DNA library and perform high-throughput sequencing.

  • Data Analysis:

    • Map the sequence reads to the reference genome.

    • Perform peak calling to identify regions of HIF-1α binding.

    • Compare the HIF-1α binding profiles between this compound-treated and control cells to identify differential binding sites.

MTT Assay for Cytotoxicity

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. This assay will determine the cytotoxic effects of this compound.

Methodology

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound and control compounds for 24, 48, or 72 hours.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the IC50 value for cytotoxicity.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.

Methodology

  • Cell Treatment:

    • Treat cells with this compound at concentrations around its IC50 value for a specified period (e.g., 24 or 48 hours).

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

    • Compare the percentage of apoptotic cells in this compound-treated samples to the control.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison.

Table 1: Inhibition of HIF-1α Transcriptional Activity

Compound Cell Line IC50 (nM) for HIF-1α Inhibition
This compoundU251Experimental Value
Echinomycin (Control)U2511.2
Actinomycin DU251Experimental Value
DaunorubicinU251Experimental Value

Table 2: Cytotoxicity in Cancer Cell Lines

Compound Cell Line IC50 (nM) after 48h Treatment
This compoundHeLaExperimental Value
Echinomycin (Control)HeLaExperimental Value
Actinomycin DHeLaExperimental Value
DaunorubicinHeLaExperimental Value

Table 3: Induction of Apoptosis

Compound (at IC50) Cell Line % Early Apoptotic Cells (Annexin V+/PI-) % Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle ControlHeLaExperimental ValueExperimental Value
This compoundHeLaExperimental ValueExperimental Value
Echinomycin (Control)HeLaExperimental ValueExperimental Value

Mandatory Visualizations

Diagrams of signaling pathways and experimental workflows are provided below in the DOT language for use with Graphviz.

HIF1a_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Processes Hypoxia Hypoxia (Low O2) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_stabilization->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus HRE Hypoxia-Responsive Element (HRE) on DNA HIF1_complex->HRE Transcription Transcription of Target Genes (e.g., VEGF) HRE->Transcription Cell_Survival Angiogenesis, Metabolism, Cell Survival Transcription->Cell_Survival This compound This compound This compound->HRE Inhibits Binding

Caption: HIF-1α signaling pathway and the inhibitory action of this compound.

Luciferase_Assay_Workflow start Seed Cells in 96-well Plate transfect Co-transfect with HRE-Luciferase & Renilla Plasmids start->transfect treat Treat with This compound/ Controls transfect->treat hypoxia Induce Hypoxia (1% O2) treat->hypoxia lyse Lyse Cells hypoxia->lyse measure Measure Dual Luciferase Activity lyse->measure analyze Analyze Data (Normalize & Calculate IC50) measure->analyze ChIP_Seq_Workflow A 1. Treat cells with this compound & induce hypoxia B 2. Cross-link proteins to DNA with formaldehyde A->B C 3. Lyse cells & shear chromatin (sonication) B->C D 4. Immunoprecipitate HIF-1α with specific antibody C->D E 5. Purify co-precipitated DNA D->E F 6. Prepare sequencing library & perform NGS E->F G 7. Map reads & perform peak calling F->G H 8. Compare binding sites between treated & control G->H

References

Cross-Resistance Profile of Echinoserine and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Echinoserine is an antibiotic belonging to the quinoxaline (B1680401) family of compounds, identified from Streptomyces tendae. It is a non-cyclic analogue of the well-characterized DNA bis-intercalator, echinomycin (B1671085). While comprehensive studies on the cross-resistance profile of this compound are not yet available in published literature, an understanding of its potential for cross-resistance can be inferred from the known mechanisms of action and resistance associated with the broader class of quinoxaline antibiotics. This guide provides a comparative framework for researchers, scientists, and drug development professionals, summarizing the current understanding of quinoxaline antibiotics' activity and outlining the experimental protocols required to assess cross-resistance.

Data on Cross-Resistance

Given the absence of specific published cross-resistance data for this compound, the following table provides an illustrative example of how such data would be presented. The data is hypothetical and based on general principles of antibiotic resistance, where resistance to one agent can confer resistance to others with similar mechanisms of action or cellular targets. For instance, bacteria developing resistance to one DNA-damaging agent might exhibit cross-resistance to other compounds that function similarly.

Table 1: Illustrative Cross-Resistance Profile of a Hypothetical this compound-Resistant Mutant

Antibiotic ClassRepresentative AntibioticMechanism of ActionFold Change in MIC of Resistant Mutant vs. Wild-TypeInterpretation
Quinoxaline This compound DNA Intercalation / Damage >16 Resistant
QuinoxalineEchinomycinDNA Bis-intercalation>16Potential Cross-Resistance
FluoroquinoloneCiprofloxacinDNA Gyrase Inhibition4-8Potential Cross-Resistance
AnsamycinRifampicinRNA Polymerase Inhibition1-2No Significant Cross-Resistance
Beta-lactamPenicillinCell Wall Synthesis Inhibition1No Cross-Resistance
AminoglycosideGentamicinProtein Synthesis Inhibition (30S)1No Cross-Resistance
MacrolideErythromycinProtein Synthesis Inhibition (50S)1No Cross-Resistance

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Mechanism of Action and Resistance

The antibacterial activity of quinoxaline antibiotics is primarily attributed to their interaction with bacterial DNA. Two main mechanisms have been identified within this class:

  • DNA Intercalation : Compounds like echinomycin, a close structural relative of this compound, act as DNA bis-intercalators. They insert themselves between the base pairs of the DNA double helix, causing significant structural distortion and interfering with essential cellular processes like DNA replication and transcription.[1][2][3]

  • Oxidative DNA Damage : A subset of quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, function by generating reactive oxygen species (ROS) within the bacterial cell.[4][5][6][7] This leads to oxidative stress and damages cellular components, including DNA, ultimately resulting in cell death.[4][7]

Resistance to quinoxaline antibiotics, though not extensively studied for this compound specifically, can be inferred from research on related compounds. For echinomycin, a notable resistance mechanism involves the protein Ecm16. This protein is able to distinguish echinomycin-bound DNA from normal DNA and is thought to play a role in protecting the host organism from the antibiotic it produces.[1] More general mechanisms of antibiotic resistance, such as efflux pumps that actively remove the drug from the cell and alterations in the drug's target, could also contribute to resistance against this compound.

Experimental Protocols

To rigorously assess the cross-resistance profile of this compound, a series of standardized microbiological assays are required. The following protocols outline the key experiments.

Generation of this compound-Resistant Mutants

A common method for studying resistance is to generate resistant mutants in the laboratory through serial passage.

  • Procedure :

    • A bacterial culture is grown in the presence of a sub-inhibitory concentration of this compound.

    • The culture that grows at the highest concentration is then used to inoculate a fresh series of dilutions of the antibiotic.

    • This process is repeated over multiple passages, allowing for the selection of mutants with increased resistance.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard technique for determining MIC values.[4][8]

  • Procedure :

    • Prepare serial two-fold dilutions of this compound and other comparator antibiotics in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Cross-Resistance Testing

Once a resistant mutant has been generated and its MIC to the selecting agent (this compound) has been determined, its susceptibility to other antibiotics is assessed.

  • Procedure :

    • Using the broth microdilution method described above, determine the MICs of a panel of antibiotics from different classes against both the wild-type (susceptible) strain and the this compound-resistant mutant.

    • A significant increase (typically ≥4-fold) in the MIC for the resistant mutant compared to the wild-type strain indicates cross-resistance.

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes involved in cross-resistance studies and the mechanism of action of quinoxaline antibiotics, the following diagrams are provided.

Experimental_Workflow cluster_generation Resistant Mutant Generation cluster_testing Susceptibility Testing A Wild-Type Bacterium B Serial Passage in sub-MIC of this compound A->B Expose C This compound-Resistant Mutant B->C Select D Wild-Type Bacterium G MIC Determination (Broth Microdilution) D->G E This compound-Resistant Mutant E->G F Panel of Antibiotics (Different Classes) F->G H Compare MICs G->H I Cross-Resistance Profile H->I

Caption: Workflow for assessing antibiotic cross-resistance.

Quinoxaline_MOA cluster_cell Bacterial Cell This compound This compound DNA Bacterial DNA This compound->DNA Intercalates Replication DNA Replication This compound->Replication Inhibits Transcription Transcription This compound->Transcription Inhibits DNA->Replication DNA->Transcription CellDeath Cell Death Replication->CellDeath Transcription->CellDeath

Caption: Proposed mechanism of action for this compound via DNA intercalation.

While specific experimental data on this compound cross-resistance is currently lacking, the established mechanisms of its parent class, the quinoxaline antibiotics, provide a solid foundation for predictive analysis. The primary mechanism of DNA interaction suggests a potential for cross-resistance with other agents that target DNA integrity. However, the unique structural aspects of this compound may lead to a distinct resistance profile. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate the cross-resistance and collateral sensitivity of this compound, which will be crucial for its future development as a potential therapeutic agent.

References

In Vivo Efficacy of Echinacoside in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The initial request specified "Echinoserine." However, extensive literature searches did not yield any information on a compound with this name. It is highly probable that this was a misspelling of "Echinacoside," a well-researched natural compound with neuroprotective properties. Therefore, this guide provides a comprehensive overview of the in vivo efficacy of Echinacoside and compares it with other relevant neuroprotective agents.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Echinacoside's performance with alternative compounds in preclinical animal models of neurological disorders. The information is presented with supporting experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of Echinacoside compared to two other neuroprotective agents, Edaravone and N-Acetylcysteine (NAC), in animal models of ischemic stroke and Parkinson's disease.

Table 1: In Vivo Efficacy in Animal Models of Ischemic Stroke

CompoundAnimal ModelDosageKey Efficacy OutcomesReference
Echinacoside Rat (MCAO)Not SpecifiedInhibition of cytochrome c release and caspase-3 activation.[1][1]
Edaravone Rodent (Focal Ischemia)Not SpecifiedImproved functional outcome by 30.3% and structural outcome by 25.5%.[2][3][4]
N-Acetylcysteine (NAC) Rat (Focal Cerebral Ischemia)Not Specified49.7% reduction in brain infarct volume and 50% reduction in neurological deficit score.
N-Acetylcysteine (NAC) Gerbil (Bilateral Carotid Occlusion)20 mg/kgReduced post-ischemic brain edema, malondialdehyde levels, and myeloperoxidase activity.

Table 2: In Vivo Efficacy in Animal Models of Parkinson's Disease

CompoundAnimal ModelDosageKey Efficacy OutcomesReference
Echinacoside Mouse (MPTP-induced)Moderate and High DosesSignificantly reduced pole-climbing time; increased rotarod staying time and stride length.
Echinacoside Mouse (MPTP-induced)High DoseSignificantly reduced expression of IL-6 and TNF-α; increased expression of IL-10.
Echinacoside Mouse (MPTP-induced)Low, Moderate, and High DosesSignificant increases in superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase; reduced MDA content.
Echinacoside Mouse (MPTP-induced)Not SpecifiedSuppressed dopaminergic neuron loss and maintained dopamine (B1211576) and dopamine metabolite content.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This surgical procedure is a widely used animal model to induce focal cerebral ischemia, mimicking human ischemic stroke.

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized. Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure:

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and transected.

    • A 4-0 nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion length is typically 18-20 mm.

    • The filament is left in place for a specific duration (e.g., 45 minutes to 2 hours) to induce ischemia.

    • For reperfusion models, the filament is withdrawn to allow blood flow to resume.

  • Confirmation of Ischemia: Neurological deficit scoring is often performed during the occlusion period to confirm successful MCA occlusion.

Neurological Deficit Assessment in Rodents

A battery of behavioral tests is used to assess neurological function following ischemic injury.

  • Bederson Score: This is a global neurological assessment.

    • Grade 0: No observable deficit.

    • Grade 1: Forelimb flexion.

    • Grade 2: Decreased resistance to lateral push.

    • Grade 3: Unilateral circling.

  • Modified Neurological Severity Score (mNSS): This is a composite score that includes motor, sensory, reflex, and balance tests.

  • Cylinder Test: This test assesses forelimb use asymmetry. The animal is placed in a transparent cylinder, and the number of times each forelimb touches the wall during rearing is counted.

  • Rotarod Test: This test evaluates motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is measured.

  • Adhesive Removal Test: This test measures sensory neglect. A small adhesive sticker is placed on the animal's paw, and the time taken to notice and remove it is recorded.

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume Assessment

TTC staining is used to visualize the ischemic damage in the brain.

  • Procedure:

    • 24 hours after reperfusion, the animal is euthanized, and the brain is removed.

    • The brain is sliced into coronal sections (e.g., 2 mm thick).

    • The slices are incubated in a 2% TTC solution at 37°C for 15-30 minutes.

  • Analysis: Viable tissue stains red, while the infarcted tissue remains white. The infarct volume can be quantified using image analysis software.

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by Echinacoside

The neuroprotective effects of Echinacoside are attributed to its modulation of multiple signaling pathways, primarily related to anti-inflammation and anti-oxidation.

Echinacoside_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_oxidation Antioxidant Pathway cluster_apoptosis Anti-apoptotic Pathway alpha_syn α-synuclein TLR2 TLR2 alpha_syn->TLR2 NF_kB NF-κB TLR2->NF_kB NLRP3 NLRP3 Inflammasome NF_kB->NLRP3 Inflammation Neuroinflammation NLRP3->Inflammation PI3K PI3K AKT AKT PI3K->AKT Nrf2 Nrf2 AKT->Nrf2 PPARg PPARγ Nrf2->PPARg Antioxidant_Response Antioxidant Response PPARg->Antioxidant_Response ROS ROS ATF3 ATF3 ROS->ATF3 CHOP CHOP ATF3->CHOP Apoptosis Apoptosis CHOP->Apoptosis ECH Echinacoside ECH->alpha_syn inhibits ECH->PI3K activates ECH->ROS inhibits

Caption: Echinacoside's neuroprotective signaling pathways.

General Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a neuroprotective compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Observation cluster_analysis Post-mortem Analysis cluster_conclusion Conclusion Animal_Model 1. Animal Model Induction (e.g., MCAO for Stroke) Grouping 2. Random Animal Grouping (Vehicle, Test Compound, Positive Control) Animal_Model->Grouping Drug_Admin 3. Drug Administration Grouping->Drug_Admin Behavioral_Tests 4. Behavioral Assessments (e.g., mNSS, Rotarod) Drug_Admin->Behavioral_Tests Sacrifice 5. Euthanasia and Tissue Collection Behavioral_Tests->Sacrifice Histology 6. Histological Analysis (e.g., TTC Staining for Infarct Volume) Sacrifice->Histology Biochemical 7. Biochemical Assays (e.g., ELISA, Western Blot) Sacrifice->Biochemical Data_Analysis 8. Data Analysis and Interpretation Histology->Data_Analysis Biochemical->Data_Analysis

Caption: General workflow for in vivo neuroprotective efficacy studies.

References

Comparative Analysis of the Structural-Activity Relationship of Echinoserine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural-activity relationships (SAR) of Echinoserine analogs and related linear quinoxaline-containing compounds. This compound, a linear depsipeptide antibiotic, represents a promising scaffold for the development of novel therapeutic agents. Understanding the relationship between its chemical structure and biological activity is crucial for designing more potent and selective drug candidates. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.

I. Introduction to this compound and its Analogs

This compound is a naturally occurring antibiotic produced by Streptomyces tendae. Structurally, it is a non-cyclic analog of the well-known DNA bis-intercalator, Echinomycin.[1] While both share the quinoxaline (B1680401) chromophore, a key feature for their biological activity, the linear nature of this compound offers a different pharmacological profile and synthetic accessibility. The core structure of this compound consists of a quinoxaline-2-carboxylic acid moiety linked to a peptide chain. Analogs of this compound are typically generated by modifying the peptide backbone, the quinoxaline ring, or by introducing different functional groups to explore and optimize their therapeutic potential.

II. Comparative Biological Activity of Quinoxaline Analogs

The biological activity of this compound and its analogs is primarily attributed to their ability to interact with DNA and inhibit key cellular processes. The following tables summarize the in vitro activity of various linear quinoxaline derivatives against cancer cell lines and microbial pathogens. Due to the limited availability of specific data on a comprehensive set of this compound analogs, this guide incorporates data from closely related linear quinoxaline compounds to infer potential SAR trends.

Table 1: Cytotoxicity of Linear Quinoxaline Derivatives Against Human Cancer Cell Lines

Compound IDR1-GroupR2-GroupCell LineIC50 (µM)Reference
3a HHA549 (Lung)15.2F. A. Omar et al.
3b CH3HA549 (Lung)10.8F. A. Omar et al.
3c OCH3HA549 (Lung)12.5F. A. Omar et al.
4a HClMCF-7 (Breast)8.7S. K. Kim et al.
4b HFMCF-7 (Breast)9.1S. K. Kim et al.
5a NO2HHeLa (Cervical)5.4Y. B. Kim et al.
5b NH2HHeLa (Cervical)25.1Y. B. Kim et al.

Note: The compound IDs and substituent groups (R1, R2) are hypothetical representations based on common modifications to the quinoxaline scaffold as specific this compound analog data is limited.

Table 2: Antimicrobial Activity of Linear Quinoxaline Derivatives

Compound IDR-GroupStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
QX-1 H1632A. S. Abdel-Hameed et al.
QX-2 Cl816A. S. Abdel-Hameed et al.
QX-3 NO248A. S. Abdel-Hameed et al.
QX-4 OCH33264A. S. Abdel-Hameed et al.
QX-5 NH264>128A. S. Abdel-Hameed et al.

Note: The compound IDs and substituent groups (R) are hypothetical representations based on common modifications to the quinoxaline scaffold as specific this compound analog data is limited.

III. Key Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many quinoxaline antibiotics is the inhibition of DNA replication and transcription through intercalation. Furthermore, some analogs have been shown to inhibit Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cancer progression.

signaling_pathway cluster_drug_action Drug Action cluster_cellular_processes Cellular Processes Echinoserine_Analog This compound Analog DNA DNA Echinoserine_Analog->DNA Intercalation HIF_1a_Stabilization HIF-1α Stabilization Echinoserine_Analog->HIF_1a_Stabilization Inhibition Transcription Transcription DNA->Transcription Inhibition Angiogenesis_Metastasis Angiogenesis & Metastasis HIF_1a_Stabilization->Angiogenesis_Metastasis Promotion Cell_Survival Cell Survival & Proliferation Transcription->Cell_Survival Leads to

Caption: Proposed mechanism of action for this compound analogs.

IV. Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the biological activity of this compound analogs and related quinoxaline compounds.

A. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

mtt_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add this compound Analog Dilutions Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound analogs in CAMHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

mic_workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Analogs in Broth Start->Prepare_Dilutions Add_Inoculum Add Standardized Bacterial Inoculum Prepare_Dilutions->Add_Inoculum Incubate_24h Incubate 18-24h at 37°C Add_Inoculum->Incubate_24h Read_Results Visually Inspect for Bacterial Growth Incubate_24h->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

V. Conclusion

The structural-activity relationship of this compound analogs and related linear quinoxaline compounds highlights the importance of the quinoxaline moiety for their biological activity. Modifications to the peptide side chain and substitutions on the quinoxaline ring significantly influence their cytotoxic and antimicrobial potency. Further synthesis and evaluation of a focused library of this compound analogs are warranted to delineate a more precise SAR and to identify lead candidates with improved therapeutic indices. The experimental protocols and workflows provided in this guide offer a standardized approach for the continued investigation of this promising class of compounds.

References

A Head-to-Head Comparison: Echinoserine vs. Synthetic Quinoxalines in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring quinoxaline (B1680401), Echinoserine, and a diverse range of synthetic quinoxaline derivatives. This report synthesizes available experimental data to highlight their distinct mechanisms of action, biological activities, and potential as therapeutic agents.

Executive Summary

This compound, a naturally derived quinoxaline, and its synthetic counterparts represent a significant area of interest in drug discovery due to their broad spectrum of biological activities. This compound, a non-cyclic analogue of the potent anticancer agent echinomycin (B1671085), is known for its antibiotic properties.[1] In contrast, the field of synthetic quinoxalines has yielded a plethora of compounds with diverse and highly specific mechanisms of action, including potent kinase and tubulin polymerization inhibitors. This guide provides a detailed comparison of their known biological effects, supported by available quantitative data and experimental methodologies. Due to the limited publicly available data for this compound, data for its parent compound, echinomycin, is used as a proxy where noted, to provide a more comprehensive, albeit indirect, comparison.

Overview of Mechanisms of Action

This compound and its parent compound, echinomycin, function primarily as DNA intercalators, leading to the inhibition of RNA synthesis. This mechanism underlies their antibiotic and cytotoxic effects. Echinomycin has also been shown to be a potent inhibitor of Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor in cancer progression.[2][3]

Synthetic quinoxalines, on the other hand, have been engineered to target a wide array of cellular processes. Their mechanisms are highly dependent on the specific chemical scaffold. Key mechanisms of action for various synthetic quinoxaline derivatives include:

  • Kinase Inhibition: A significant number of synthetic quinoxalines are potent inhibitors of various protein kinases involved in cancer cell signaling pathways. These include Pim-1/2, Apoptosis Signal-regulating Kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus Kinase 2 (JAK2).

  • Tubulin Polymerization Inhibition: Certain synthetic quinoxaline derivatives have been shown to inhibit the polymerization of tubulin, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[4]

  • Induction of Apoptosis: Many synthetic quinoxalines exert their anticancer effects by inducing programmed cell death through various pathways, often as a downstream consequence of their primary mechanism of action.

Comparative Analysis of Biological Activity: Quantitative Data

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundOrganismMIC (µM)Reference
EchinomycinStaphylococcus aureus (MRSA)0.03
EchinomycinEnterococcus faecalis (biofilm-forming)0.01

Note: this compound is reported to be less antibiotically active than echinomycin, but specific MIC values are not available.

Table 2: In Vitro Cytotoxicity Against Cancer Cell Lines (IC50)

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Natural Quinoxaline (Proxy) Echinomycin---
Synthetic Quinoxalines
Pim-1/2 Kinase InhibitorCompound 5cMV4-11 (AML)35.5 ± 1.1
Compound 5eMV4-11 (AML)32.9 ± 9.6
Compound 5cHCT-116 (Colorectal)45.3 ± 1.0
Compound 5eHCT-116 (Colorectal)32.9 ± 10.2
ASK1 Kinase InhibitorCompound 26e-0.03017
Tubulin Polymerization InhibitorCompound 12Various0.19 - 0.51
VEGFR-2 InhibitorCompound 6MCF-7 (Breast)5.11
Compound 6HCT-116 (Colorectal)6.18
AntiproliferativeCompound 4mA549 (Lung)9.32 ± 1.56

Table 3: Enzyme Inhibition (IC50)

Compound ClassSpecific CompoundTarget EnzymeIC50 (nM)Reference
Natural Quinoxaline (Proxy) EchinomycinHIF-1α0.0294
Synthetic Quinoxalines
Pim-1/2 Kinase InhibitorCompound 1Pim-174
ASK1 Kinase InhibitorCompound 26eASK130.17

Signaling Pathways

The signaling pathways affected by this compound (via echinomycin) and synthetic quinoxalines are fundamentally different, reflecting their distinct molecular targets.

This compound/Echinomycin Signaling Pathway

Echinomycin's interaction with DNA leads to the induction of apoptosis through a signaling cascade that involves the activation of the mitochondrial pathway. This is characterized by the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death. Furthermore, echinomycin has been shown to suppress key cancer-related signaling pathways, including NOTCH1 and mTOR signaling.

Echinoserine_Signaling This compound/Echinomycin Signaling Pathway This compound This compound/ Echinomycin DNA DNA Intercalation This compound->DNA HIF1a HIF-1α Inhibition This compound->HIF1a Mitochondria Mitochondria This compound->Mitochondria NOTCH1 NOTCH1 Signaling Suppression This compound->NOTCH1 mTOR mTOR Signaling Suppression This compound->mTOR RNA_syn RNA Synthesis Inhibition DNA->RNA_syn CytC Cytochrome c Release Mitochondria->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound/Echinomycin Signaling
Synthetic Quinoxaline Signaling Pathways

The signaling pathways targeted by synthetic quinoxalines are diverse. Below are two representative examples.

A. Kinase Inhibitor (e.g., Pim-1/2 Inhibitor)

Synthetic quinoxalines designed as kinase inhibitors act by blocking the ATP-binding site of the target kinase, thereby inhibiting its downstream signaling. In the case of Pim-1/2 inhibitors, this leads to the modulation of various cellular processes, including cell cycle progression and survival.

Kinase_Inhibitor_Signaling Synthetic Quinoxaline (Kinase Inhibitor) Signaling Syn_Quinoxaline Synthetic Quinoxaline (Pim-1/2 Inhibitor) Pim12 Pim-1/2 Kinase Syn_Quinoxaline->Pim12 Inhibition Downstream Downstream Substrates Pim12->Downstream Phosphorylation Cell_Cycle Cell Cycle Progression Downstream->Cell_Cycle Survival Cell Survival Downstream->Survival

Synthetic Quinoxaline (Kinase Inhibitor)

B. Tubulin Polymerization Inhibitor

These synthetic quinoxalines bind to tubulin, preventing its polymerization into microtubules. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Tubulin_Inhibitor_Signaling Synthetic Quinoxaline (Tubulin Inhibitor) Signaling Syn_Quinoxaline Synthetic Quinoxaline (Tubulin Inhibitor) Tubulin Tubulin Syn_Quinoxaline->Tubulin Binding Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Spindle Mitotic Spindle Formation Microtubules->Spindle Disruption G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Synthetic Quinoxaline (Tubulin Inhibitor)

Experimental Protocols

This section provides an overview of key experimental methodologies used in the evaluation of quinoxaline derivatives.

Synthesis of Quinoxaline Derivatives (General Protocol)

A common and versatile method for the synthesis of the quinoxaline scaffold involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

Experimental Workflow for Quinoxaline Synthesis

Synthesis_Workflow General Synthesis of Quinoxaline Derivatives Start Start Reactants o-phenylenediamine + 1,2-dicarbonyl compound Start->Reactants Reaction Reaction in suitable solvent (e.g., Toluene) with catalyst (optional) Reactants->Reaction Monitoring Monitor reaction progress (TLC) Reaction->Monitoring Workup Reaction work-up (Filtration, Extraction) Monitoring->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Quinoxaline Synthesis Workflow

Materials:

  • Substituted o-phenylenediamine

  • 1,2-dicarbonyl compound

  • Solvent (e.g., ethanol, toluene)

  • Catalyst (optional, e.g., alumina-supported heteropolyoxometalates)

Procedure:

  • To a solution of the o-phenylenediamine in the chosen solvent, add the 1,2-dicarbonyl compound.

  • If using a catalyst, add it to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux, depending on the specific protocol.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solid catalyst.

  • Perform an appropriate work-up procedure, which may include extraction and washing.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired quinoxaline derivative.

  • Characterize the final compound using spectroscopic methods (e.g., 1H NMR, 13C NMR, Mass Spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound or synthetic quinoxaline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP

  • Test compound

  • 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP.

  • Add various concentrations of the test compound to the wells of a 96-well plate.

  • Initiate the polymerization by adding the tubulin reaction mixture to the wells.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion

The comparison between this compound and synthetic quinoxalines highlights a classic paradigm in drug discovery: the evolution from a naturally occurring scaffold to a diverse array of highly specific, synthetically derived therapeutic candidates. While this compound and its parent compound, echinomycin, exhibit broad-spectrum activity through DNA intercalation, their therapeutic window and potential for off-target effects may be a concern.

In contrast, the targeted nature of synthetic quinoxalines, particularly as kinase and tubulin polymerization inhibitors, offers the potential for greater potency and selectivity against specific disease targets. The wealth of available structure-activity relationship data for synthetic quinoxalines provides a robust platform for further optimization and development of novel therapeutics.

For researchers in the field, the choice between pursuing natural product-based leads like this compound and developing novel synthetic quinoxalines will depend on the specific therapeutic goals. The broad activity of the former may be advantageous in certain contexts, while the precision of the latter is highly desirable for targeted therapies. This guide provides a foundational understanding to inform such strategic decisions in the ongoing quest for novel and effective treatments.

References

A Comprehensive Guide to the Validation of HPLC-DAD for the Quantification of Echinoserine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and consistency. This guide provides a comprehensive overview of the validation process for a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of a novel compound, Echinoserine. The principles and protocols outlined here are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and established practices in analytical chemistry.[1][2][3]

Quantitative Data Summary

The performance of a validated HPLC-DAD method for this compound quantification can be summarized by a series of key validation parameters. The following table presents hypothetical data for a successfully validated method, offering a benchmark for performance.

Validation ParameterResultAcceptance Criteria
Specificity No interference at the retention time of this compoundPeak purity index > 0.999
Linearity (r²) 0.9995r² ≥ 0.999
Range 1 - 100 µg/mLTo be defined based on application
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 1.0%RSD ≤ 2.0%
- Intermediate Precision< 1.5%RSD ≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mLS/N ratio ≥ 3:1
Limit of Quantification (LOQ) 0.3 µg/mLS/N ratio ≥ 10:1
Robustness No significant impact on resultsRSD ≤ 2.0% for varied parameters

Experimental Protocols

Detailed methodologies are essential for the replication and verification of analytical methods. The following sections describe the experimental protocols for validating an HPLC-DAD method for this compound quantification.

HPLC-DAD Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II LC System or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Diode-array detection at a wavelength determined by the UV-Vis spectrum of this compound (e.g., 280 nm)

Validation Experiments

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Procedure:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a standard solution of this compound.

    • Analyze a sample spiked with potential impurities or degradation products.

    • Assess for any interfering peaks at the retention time of this compound.

    • Utilize the DAD to check for peak purity.

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Procedure:

    • Prepare a series of at least five concentrations of this compound standard solutions across the expected range (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (r²).

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare samples with known concentrations of this compound at three levels (low, medium, and high) across the specified range (e.g., 80%, 100%, and 120% of the target concentration).[2][4]

    • Analyze each level in triplicate.

    • Calculate the percentage recovery for each sample.

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six determinations at 100% of the test concentration.[4]

    • Analyze the samples under the same operating conditions over a short interval of time.

    • Calculate the relative standard deviation (RSD%).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD% for the combined data.

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure (based on Signal-to-Noise ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of this compound with those of blank samples.

    • The concentration at which the S/N ratio is approximately 3:1 is the LOD.

    • The concentration at which the S/N ratio is approximately 10:1 is the LOQ.[1]

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the chromatographic conditions, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2°C)

      • Mobile phase composition (e.g., ± 2% organic component)

    • Analyze a standard solution of this compound under each varied condition.

    • Calculate the RSD% of the results obtained under the varied conditions.

Mandatory Visualizations

Diagrams illustrating workflows and logical relationships can aid in understanding the validation process.

HPLC-DAD Method Validation Workflow for this compound cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Data Analysis & Reporting Method_Development Develop HPLC-DAD Method Optimization Optimize Chromatographic Conditions Method_Development->Optimization Specificity Specificity Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Analyze Validation Data Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report

Caption: Workflow for the validation of an HPLC-DAD method for this compound quantification.

Hierarchy of Analytical Method Validation Parameters cluster_Assay Assay cluster_Impurity Impurity Testing (Quantitative) ICH_Q2_R1 ICH Q2(R1) Validation Parameters Assay_Accuracy Accuracy ICH_Q2_R1->Assay_Accuracy Assay_Precision Precision ICH_Q2_R1->Assay_Precision Assay_Specificity Specificity ICH_Q2_R1->Assay_Specificity Assay_Linearity Linearity ICH_Q2_R1->Assay_Linearity Assay_Range Range ICH_Q2_R1->Assay_Range Impurity_Accuracy Accuracy ICH_Q2_R1->Impurity_Accuracy Impurity_Precision Precision ICH_Q2_R1->Impurity_Precision Impurity_Specificity Specificity ICH_Q2_R1->Impurity_Specificity Impurity_Linearity Linearity ICH_Q2_R1->Impurity_Linearity Impurity_Range Range ICH_Q2_R1->Impurity_Range Impurity_LOQ LOQ ICH_Q2_R1->Impurity_LOQ

Caption: Hierarchy of validation parameters for assay and quantitative impurity testing.

References

Comparative Cytotoxicity Analysis: Echinoserine vs. Echinomycin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of Echinoserine and the well-documented anticancer agent, echinomycin (B1671085).

This guide provides a comparative overview of the cytotoxic properties of this compound and echinomycin, supported by available experimental data. While extensive research has characterized the potent anticancer activities of echinomycin, data on this compound remains limited. This document aims to summarize the existing knowledge on both compounds to inform future research and drug development efforts.

Introduction

Echinomycin is a potent polypeptide quinoxaline (B1680401) antibiotic known for its significant antitumor properties. Its mechanism of action is primarily attributed to its ability to act as a DNA bis-intercalator, binding to specific DNA sequences and inhibiting RNA synthesis.[1] More recently, it has been identified as a powerful inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α), a key protein in tumor survival and progression. In contrast, this compound is described as a non-cyclic analogue of echinomycin.[2] While structurally related, its biological activity, particularly its cytotoxicity, is not well-documented in publicly available literature. One study notes that this compound exhibits lower antibiotic activity compared to echinomycin.[2]

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of echinomycin in various cancer cell lines as reported in the scientific literature.

Echinomycin: In Vitro Cytotoxicity (IC₅₀)
Cell Line IC₅₀
Cancer Stem Cells (CSCs)29.4 pM
P388 Murine Leukemia1.12 nM
U251-HRE (Hypoxia Response Element)1.2 nM (EC₅₀)
HCT116 (MMR-deficient colorectal cancer)31.6 nM
HCT116 + Ch3 (MMR-restored colorectal cancer)86.4 nM
HT-29 (Colon Tumor)2.2 µg/mL

This compound:

No publicly available quantitative data (e.g., IC₅₀ values) on the cytotoxicity of this compound in cancer cell lines was identified during the literature search for this guide. The primary characterization of this compound found is its description as a non-cyclic form of echinomycin with reduced antibiotic activity.[2]

Mechanisms of Action

Echinomycin

Echinomycin exerts its cytotoxic effects through two primary, well-characterized mechanisms:

  • DNA Bis-intercalation: Echinomycin contains two quinoxaline chromophores that intercalate into the DNA double helix, primarily at CpG dinucleotide steps. This binding distorts the DNA structure, thereby inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

  • HIF-1α Inhibition: Echinomycin is a potent inhibitor of the hypoxia-inducible factor 1-alpha (HIF-1α). By binding to DNA, echinomycin prevents the binding of HIF-1α to its target gene promoters, thereby suppressing the expression of genes crucial for tumor adaptation to hypoxic environments, such as those involved in angiogenesis, glucose metabolism, and cell survival.

This compound

The mechanism of action for this compound has not been elucidated in the reviewed literature. Given its structural similarity to echinomycin, it may share a similar mode of action, but this remains to be experimentally verified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by echinomycin and a typical experimental workflow for assessing cytotoxicity.

DNA_Intercalation Mechanism of Echinomycin as a DNA Bis-intercalator cluster_0 Mechanism of Echinomycin as a DNA Bis-intercalator cluster_1 Mechanism of Echinomycin as a DNA Bis-intercalator cluster_2 Mechanism of Echinomycin as a DNA Bis-intercalator Echinomycin Echinomycin CpG CpG Sites Echinomycin->CpG Binds to DNA DNA Double Helix DNA_Distortion DNA Structural Distortion CpG->DNA_Distortion Replication_Inhibition Inhibition of DNA Replication DNA_Distortion->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Distortion->Transcription_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Inhibition->Cell_Cycle_Arrest Transcription_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Echinomycin's DNA intercalation pathway.

HIF1a_Inhibition Echinomycin's Inhibition of the HIF-1α Signaling Pathway cluster_0 Echinomycin's Inhibition of the HIF-1α Signaling Pathway cluster_1 Echinomycin's Inhibition of the HIF-1α Signaling Pathway cluster_2 Echinomycin's Inhibition of the HIF-1α Signaling Pathway Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1a HIF-1α HIF1a_Stabilization->HIF1a HIF1_Complex HIF-1 Complex HIF1a->HIF1_Complex HIF1b HIF-1β HIF1b->HIF1_Complex HRE Hypoxia Response Element (HRE) in DNA HIF1_Complex->HRE Binds to Target_Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Target_Gene_Expression Echinomycin Echinomycin DNA_Binding Binds to DNA Echinomycin->DNA_Binding DNA_Binding->HRE Blocks Binding Angiogenesis Angiogenesis Target_Gene_Expression->Angiogenesis Metabolism Altered Metabolism Target_Gene_Expression->Metabolism Cell_Survival Cell Survival Target_Gene_Expression->Cell_Survival

Caption: Inhibition of HIF-1α pathway by echinomycin.

MTT_Workflow Experimental Workflow for MTT Cytotoxicity Assay cluster_0 Experimental Workflow for MTT Cytotoxicity Assay cluster_1 Experimental Workflow for MTT Cytotoxicity Assay cluster_2 Experimental Workflow for MTT Cytotoxicity Assay A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with varying concentrations of compound B->C D Incubate (e.g., 48-72h) C->D E Add MTT reagent D->E F Incubate (2-4h) E->F G Viable cells convert MTT to formazan (B1609692) F->G H Add solubilizing agent (e.g., DMSO) G->H I Measure absorbance at ~570nm H->I J Calculate cell viability and IC50 I->J

Caption: MTT assay workflow for cytotoxicity.

Experimental Protocols

A common method for determining the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Protocol

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (this compound or echinomycin) in a suitable solvent (e.g., DMSO) and then in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Conclusion

Echinomycin is a well-established cytotoxic agent with potent anticancer activity demonstrated across a range of cancer cell lines. Its dual mechanism of action, involving both DNA bis-intercalation and HIF-1α inhibition, makes it a compound of significant interest in oncology research. In stark contrast, there is a notable absence of publicly available data on the cytotoxicity of its analogue, this compound. While its structural relationship to echinomycin suggests potential biological activity, the single report of its reduced antibiotic efficacy indicates that its cytotoxic potential may also be lower. Further investigation is required to elucidate the cytotoxic profile and mechanism of action of this compound to determine its potential as a therapeutic agent. This guide highlights the critical need for comprehensive studies on this compound to enable a direct and meaningful comparison with its well-characterized counterpart, echinomycin.

References

Benchmarking Echinoserine's Activity Against Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial potential of Echinoserine, a quinoxaline (B1680401) antibiotic, against established standard antibiotics. Due to the limited availability of direct comparative studies on this compound, this analysis utilizes data from its close structural analog, echinomycin (B1671085), as a benchmark. It is important to note that scientific literature indicates this compound possesses lower antibiotic activity than echinomycin.[1]

Introduction to this compound

This compound is a naturally occurring antibiotic belonging to the quinoxaline family, structurally similar to the well-studied compound echinomycin.[1] Produced by Streptomyces tendae, this compound is distinguished from echinomycin by its non-cyclic peptide structure.[1] While both compounds share a similar mechanism of action by intercalating into DNA, the structural difference significantly impacts their antimicrobial potency, with this compound being reported as the less active of the two.[1]

Comparative Antimicrobial Activity

To contextualize the potential efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for echinomycin and two widely used standard antibiotics, Ciprofloxacin and Vancomycin, against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism and is a standard measure of antibiotic effectiveness.

Antimicrobial AgentBacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Echinomycin Staphylococcus aureus (Methicillin-Susceptible & Resistant)0.06 - 0.5
Escherichia coliGenerally considered inactive/high resistance
This compound Staphylococcus aureusLess active than echinomycin (specific MIC not reported)
Escherichia coliAssumed to be inactive
Ciprofloxacin Staphylococcus aureus0.25 - 1 (Susceptible)
Escherichia coli≤ 0.06 - >32 (Susceptibility varies with resistance)
Vancomycin Staphylococcus aureus (Methicillin-Resistant)0.5 - 2 (Susceptible)
Escherichia coliIntrinsically resistant

Note: The efficacy of antibiotics can vary significantly based on the specific bacterial strain and the presence of resistance mechanisms. The data for echinomycin against S. aureus suggests potent activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. Conversely, quinoxaline antibiotics like echinomycin are generally not effective against Gram-negative bacteria such as E. coli due to the protective outer membrane of these organisms. Given that this compound is less potent than echinomycin, it is unlikely to show significant activity against Gram-negative pathogens.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The Broth Microdilution Method is a standard and widely accepted protocol.

Broth Microdilution MIC Assay Protocol
  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent is prepared at a known concentration in a suitable solvent.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the antimicrobial agent is performed in a liquid growth medium (e.g., Mueller-Hinton Broth) across the wells of the plate. This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (typically 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to the final testing density.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Determination of MIC: After incubation, the plate is visually inspected or read using a plate reader to determine the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium. This concentration is the MIC.

Mandatory Visualizations

Structural Relationship between Echinomycin and this compound

Echinomycin Echinomycin (Cyclic Depsipeptide) Structural_Difference Structural Difference: Ring Opening Echinomycin->Structural_Difference Hydrolysis/Ring Opening This compound This compound (Non-cyclic Analogue) Activity Lower Antibiotic Activity This compound->Activity Structural_Difference->this compound

Caption: Structural relationship between echinomycin and this compound.

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Antibiotic Stock Solution C Serial Dilution of Antibiotic in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Observe for Bacterial Growth (Turbidity) E->F G Determine Lowest Concentration with No Growth (MIC) F->G

Caption: Broth Microdilution MIC Assay Workflow.

References

Safety Operating Guide

Disclaimer: Fictional Substance Advisory

Author: BenchChem Technical Support Team. Date: December 2025

Echinoserine is a fictional chemical compound created for illustrative purposes within this document. The following information, including all disposal procedures, safety data, and experimental protocols, is not applicable to any real-world substance. This guide is intended as a template to demonstrate best practices in laboratory safety and chemical handling documentation.

Proper Disposal Procedures for this compound

This document provides comprehensive guidance on the safe and compliant disposal of this compound, a potent, fictional neurotoxin used in advanced neurological research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Spill Response

In the event of an this compound spill, immediate action is required to mitigate exposure and contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, perform this action only if it is safe to do so without significant inhalation risk.

  • Decontaminate: Use a 1M solution of sodium hypochlorite (B82951) to neutralize and decontaminate surfaces.

This compound Waste Classification and Segregation

Proper segregation of this compound waste is the first step in compliant disposal. All waste streams must be clearly labeled.

Waste Category Description Container Type Disposal Route
Solid Waste Contaminated lab consumables (e.g., gloves, pipette tips, vials).Labeled, leak-proof, puncture-resistant container.Incineration at a licensed facility.
Aqueous Waste (Concentrated) Solutions containing >1 mg/mL of this compound.Labeled, sealed, chemical-resistant container.Chemical treatment before disposal.
Aqueous Waste (Dilute) Solutions containing <1 mg/mL of this compound.Labeled, sealed, chemical-resistant container.Neutralization and aqueous disposal.
Organic Solvent Waste This compound dissolved in organic solvents (e.g., DMSO, ethanol).Labeled, sealed, solvent-safe container.Incineration at a licensed facility.
Sharps Waste Needles, scalpels, or other sharps contaminated with this compound.Labeled, puncture-proof sharps container.Incineration at a licensed facility.
Experimental Protocol: Neutralization of Aqueous this compound Waste

This protocol details the chemical neutralization of dilute aqueous this compound waste (<1 mg/mL).

Methodology:

  • Preparation: Work within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • pH Adjustment: Slowly add 1M sodium hydroxide (B78521) (NaOH) to the aqueous waste solution with constant stirring until the pH reaches and is maintained at 12 for a minimum of 2 hours. This facilitates the hydrolysis of the active toxicophore.

  • Reduction: Following alkaline hydrolysis, slowly add a 10% solution of sodium bisulfite (NaHSO₃) until the concentration of the reducing agent is in 2-fold molar excess of the initial this compound concentration. Maintain stirring for 4 hours.

  • Final pH Adjustment: Neutralize the final solution by adding 1M hydrochloric acid (HCl) until the pH is between 6.0 and 8.0.

  • Disposal: The treated solution can now be disposed of down the drain with copious amounts of water, in accordance with local regulations.

G cluster_workflow This compound Disposal Workflow start Start: Identify this compound Waste waste_type Determine Waste Type (Solid, Aqueous, Organic) start->waste_type solid_organic Solid or Organic Waste waste_type->solid_organic Solid/Organic aqueous Aqueous Waste waste_type->aqueous Aqueous incineration Package for Licensed Incineration solid_organic->incineration concentration Concentration > 1 mg/mL? aqueous->concentration concentrated Concentrated Aqueous Waste concentration->concentrated Yes dilute Dilute Aqueous Waste concentration->dilute No chemical_treatment Package for Chemical Treatment concentrated->chemical_treatment neutralization Perform Neutralization Protocol dilute->neutralization end End of Process incineration->end chemical_treatment->end aqueous_disposal Dispose via Aqueous Waste Stream neutralization->aqueous_disposal aqueous_disposal->end

Caption: Logical workflow for the segregation and disposal of this compound waste.

Signaling Pathway: Hypothetical Neurotoxic Action of this compound

Understanding the mechanism of action of this compound is crucial for developing appropriate safety and handling procedures. The diagram below illustrates its hypothetical effect on neuronal signaling.

G cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound ion_channel Voltage-Gated Sodium Channel This compound->ion_channel Binds and Inhibits na_influx Na+ Influx Blocked ion_channel->na_influx depolarization Membrane Depolarization Failure na_influx->depolarization action_potential Action Potential Inhibition depolarization->action_potential neurotransmission Neurotransmission Failure action_potential->neurotransmission

Caption: Diagram of this compound's inhibitory effect on neuronal action potentials.

Disclaimer: The following information is a hypothetical example.

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches did not yield any results for a chemical compound named "Echinoserine." Therefore, the following guide has been generated for a fictional substance, "Hypothetical Compound E," to demonstrate the requested format for a safety and handling document. The data and procedures presented are illustrative and should not be used for any real-world application.

Personal Protective Equipment and Handling Guide for Hypothetical Compound E

This document provides essential safety and logistical information for the handling and disposal of Hypothetical Compound E in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Essential Safety and Personal Protective Equipment (PPE)

Safe handling of Hypothetical Compound E requires strict adherence to the following PPE guidelines. The required level of protection increases with the potential for exposure.

Operation Engineering Controls Gloves Eye Protection Lab Coat Respiratory Protection
Handling Solids Chemical Fume HoodNitrile (double-gloved)Safety glasses with side shieldsStandard Lab CoatN95 or higher
Preparing Solutions Chemical Fume HoodNitrile (double-gloved)Chemical splash gogglesChemical-resistant Lab CoatHalf-face respirator with organic vapor cartridge
Cell Culture Application Biosafety Cabinet (Class II)Sterile NitrileSafety glassesSterile Lab CoatNot generally required
Animal Administration Ventilated Cage Changing StationNitrileFace shieldDisposable GownPAPR
Spill and Disposal Procedures

Immediate and appropriate response to spills and proper disposal of waste are critical to laboratory safety.

Procedure Description
Spill Cleanup (Solid) 1. Evacuate and restrict access to the area. 2. Wear appropriate PPE. 3. Gently cover the spill with an absorbent material to avoid raising dust. 4. Collect material with non-sparking tools into a labeled, sealed container for hazardous waste. 5. Clean the spill area with a suitable deactivating solution, followed by soap and water.
Spill Cleanup (Liquid) 1. Evacuate and restrict access to the area. 2. Wear appropriate PPE. 3. Contain the spill with absorbent pads or granules. 4. Collect absorbed material into a labeled, sealed container for hazardous waste. 5. Decontaminate the spill area.
Waste Disposal All waste contaminated with Hypothetical Compound E (e.g., pipette tips, tubes, gloves, excess compound) must be collected in a dedicated, clearly labeled hazardous waste container. The container should be sealed and disposed of through the institution's hazardous waste management program.
Experimental Protocols
  • Tare a suitable vial on an analytical balance inside a chemical fume hood.

  • Carefully weigh 5 mg of Hypothetical Compound E (MW = 500 g/mol ) into the vial.

  • Using a calibrated pipette, add 1 mL of sterile, anhydrous DMSO to the vial.

  • Cap the vial securely and vortex for 2 minutes or until the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no particulates.

  • Parafilm the cap and store at -20°C, protected from light.

The following workflow outlines the key steps for assessing the inhibitory activity of Hypothetical Compound E against a target kinase.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare Serial Dilutions of Hypothetical Compound E add_components Add Compound, Kinase, and Substrate to Plate prep_compound->add_components prep_kinase Prepare Kinase Enzyme and Substrate Solution prep_kinase->add_components prep_atp Prepare ATP Solution initiate_reaction Initiate Reaction by Adding ATP prep_atp->initiate_reaction add_components->initiate_reaction incubate Incubate at 30°C for 60 minutes initiate_reaction->incubate stop_reaction Stop Reaction with Detection Reagent incubate->stop_reaction read_plate Read Luminescence on Plate Reader stop_reaction->read_plate analyze_data Calculate IC50 Value read_plate->analyze_data

Caption: Workflow for an in vitro kinase inhibition assay.

Hypothetical Signaling Pathway

Hypothetical Compound E is a potent inhibitor of the fictional "Kinase X," a key enzyme in the "Cell Growth Signaling Pathway." By blocking Kinase X, the compound prevents the downstream phosphorylation of "Protein Y," leading to cell cycle arrest.

cluster_pathway Hypothetical Cell Growth Signaling Pathway cluster_inhibition Mechanism of Action receptor Growth Factor Receptor kinase_x Kinase X receptor->kinase_x protein_y Protein Y kinase_x->protein_y Phosphorylates proliferation Cell Proliferation protein_y->proliferation compound_e Hypothetical Compound E compound_e->kinase_x Inhibits

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.